molecular formula C28H34O9 B11927513 Gomisin E

Gomisin E

Número de catálogo: B11927513
Peso molecular: 514.6 g/mol
Clave InChI: MLGBLGQFPHASJN-RKZUNUFISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gomisin E has been reported in Kadsura coccinea and Schisandra chinensis with data available.

Propiedades

Fórmula molecular

C28H34O9

Peso molecular

514.6 g/mol

Nombre IUPAC

(11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

InChI

InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3/t13-,14+,15-,22+,28+/m0/s1

Clave InChI

MLGBLGQFPHASJN-RKZUNUFISA-N

SMILES isomérico

C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@H]1C)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3

SMILES canónico

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3

Origen del producto

United States

Foundational & Exploratory

The Chemical Architecture of Gomisin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin E is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. This document provides a comprehensive technical overview of the chemical structure of this compound, including its detailed stereochemistry, key structural features, and spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and for assaying its biological activity related to the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a dibenzocyclooctadiene lignan, a class of secondary metabolites characterized by a C18 skeleton formed from the dimerization of two C6-C3 units. The core structure consists of a cyclooctadiene ring fused to two phenyl rings.

The systematic IUPAC name for this compound is (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one. Its chemical structure is depicted in Figure 1.

Chemical structure of this compound Figure 1. 2D Chemical Structure of this compound.

The key structural features of this compound include a dibenzocyclooctadiene core, three methoxy groups on one of the aromatic rings, a methylenedioxy group on the other aromatic ring, and a lactone ring. The stereochemistry of the molecule is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₂₈H₃₄O₉[1][2]
Molecular Weight 514.56 g/mol [1]
CAS Number 72960-21-5[2]
Appearance Powder[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While the original publication by Ikeya et al. contains the definitive data, representative chemical shifts for key functional groups are summarized in Table 2.

Table 2. Key ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups.

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons6.5 - 7.0100 - 155
Methoxyl Protons (-OCH₃)3.5 - 4.055 - 65
Methylenedioxy Protons (-O-CH₂-O-)5.9 - 6.1~101
Methyl Protons (-CH₃)0.8 - 2.010 - 25
Carbinol Protons (-CH-O-)3.5 - 5.060 - 90
Carbonyl Carbon (C=O)-170 - 180

Note: These are approximate ranges and can vary based on the solvent and instrument frequency. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC are required.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of data for structure elucidation.

Table 3. Mass Spectrometry Data for this compound.

Ionization ModeObserved m/zInterpretation
Electrospray Ionization (ESI+)515.2275[M+H]⁺
Electrospray Ionization (ESI+)537.2094[M+Na]⁺

Biological Activity and Signaling Pathway

This compound has been reported to exhibit various biological activities, with a notable inhibitory effect on the Nuclear Factor of Activated T-cells (NFAT) transcription.[2] NFAT is a family of transcription factors that play a crucial role in the immune response, as well as in the development of cardiac and skeletal muscle tissues.

The calcineurin-NFAT signaling pathway is a key regulatory cascade in T-lymphocyte activation. An increase in intracellular calcium (Ca²⁺) levels activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and subsequent activation of target gene transcription. This compound is thought to interfere with this pathway, thus suppressing NFAT-mediated gene expression.

NFAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation Ca2+ Ca2+ Receptor->Ca2+ 2. Ca2+ Influx Calcineurin_inactive Calcineurin (inactive) Ca2+->Calcineurin_inactive 3. Binding Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P (inactive) Calcineurin_active->NFATp 4. Dephosphorylation NFAT NFAT (active) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n 5. Nuclear Translocation Gomisin_E This compound Gomisin_E->NFATp Inhibition Gene_Transcription Target Gene Transcription NFAT_n->Gene_Transcription 6. Activation

Caption: Simplified NFAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Isolation of this compound from Schisandra chinensis

The following is a general protocol for the isolation of this compound, based on methods described in the literature.

1. Extraction:

  • Air-dried and powdered fruits of Schisandra chinensis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

  • The extraction is typically repeated multiple times to ensure complete extraction of the lignans.

  • The solvent is then removed under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The lignan-rich fraction (typically the chloroform or ethyl acetate fraction) is collected.

3. Chromatographic Purification:

  • The active fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NFAT Transcription Inhibition Assay

The inhibitory effect of this compound on NFAT transcription can be assessed using a reporter gene assay.

1. Cell Culture and Transfection:

  • A suitable cell line, such as Jurkat T-cells, is cultured under standard conditions.

  • The cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.

2. Cell Treatment:

  • After transfection, the cells are treated with various concentrations of this compound for a specified period.

  • The cells are then stimulated with an activator of the NFAT pathway, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin), to induce NFAT activation.

3. Luciferase Assay:

  • Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • The inhibition of NFAT transcription is determined by the reduction in luciferase activity in this compound-treated cells compared to untreated control cells.

4. Data Analysis:

  • The results are typically expressed as the percentage of inhibition relative to the control.

  • The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is calculated to quantify its inhibitory potency.

Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Cell_Culture 1. Culture Jurkat T-cells Transfection 2. Transfect with NFAT-luciferase reporter Cell_Culture->Transfection Gomisin_E_Treatment 3. Treat with This compound Transfection->Gomisin_E_Treatment Stimulation 4. Stimulate with PMA/Ionomycin Gomisin_E_Treatment->Stimulation Cell_Lysis 5. Lyse cells Stimulation->Cell_Lysis Luciferase_Assay 6. Measure luciferase activity Cell_Lysis->Luciferase_Assay Calculate_Inhibition 7. Calculate % inhibition Luciferase_Assay->Calculate_Inhibition Determine_IC50 8. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the NFAT transcription inhibition assay.

Conclusion

This compound possesses a complex and well-defined chemical structure that has been elucidated through rigorous spectroscopic analysis. Its biological activity as an inhibitor of the NFAT signaling pathway makes it a compound of significant interest for further pharmacological investigation and potential drug development. The information and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this fascinating natural product.

References

Gomisin E: A Technical Guide to its Discovery and Isolation from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine. Its berries are rich in a class of bioactive compounds known as dibenzocyclooctadiene lignans, which have garnered significant scientific interest for their diverse pharmacological activities. Among these is Gomisin E, a lignan that, along with its counterparts, contributes to the therapeutic potential of Schisandra chinensis extracts. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols and summarizing quantitative data for related lignans to offer a comparative context. While specific quantitative data and signaling pathways for this compound are not extensively documented in publicly available research, this guide synthesizes the existing knowledge on the isolation of similar lignans from Schisandra chinensis to provide a robust framework for its study.

Quantitative Analysis of Lignans in Schisandra chinensis

Table 1: Content of Major Lignans in Schisandra chinensis Seeds [1]

LignanContent (% of dry weight)
Schisandrin0.75–1.86
Gomisin A0.13–0.90
Deoxyschisandrin0.07–1.09
Gomisin N0.24–1.49
Wuweizisu C0.01–0.34

Table 2: Yield of Lignans from Schisandra chinensis Berries using Analytical HPLC [2]

LignanYield (% of starting plant material)
Deoxyschisandrin0.0156
Gomisin N0.0173

Experimental Protocols: Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the available literature, a general methodology can be compiled from established procedures for separating dibenzocyclooctadiene lignans from Schisandra chinensis. The following protocol is a composite of techniques reported in various studies.[3][4][5][6]

Extraction

The initial step involves the extraction of crude lignans from the dried and powdered fruits of Schisandra chinensis.

  • Solvent Extraction:

    • Methanol or Ethanol: Maceration or reflux extraction with methanol or 80-95% ethanol is a common method.[7][8] The plant material is typically extracted multiple times to ensure maximum yield.

    • Petroleum Ether: Extraction with petroleum ether is also used to obtain a crude extract containing lignans.[3]

    • Acetone: A 70% acetone solution can be used for extraction at room temperature.[4]

    • Supercritical CO2 Extraction: This method is employed for non-polar extracts and can yield a high content of lignans.[9]

Fractionation and Purification

The crude extract is then subjected to various chromatographic techniques to isolate individual lignans.

  • Macroporous Resin Column Chromatography: The crude extract can be initially fractionated using macroporous resins. Elution with a gradient of ethanol-water allows for the separation of lignans based on their polarity.[5]

  • Silica Gel Column Chromatography: This is a standard technique for the separation of lignans. The column is typically eluted with a gradient of hexane and ethyl acetate or hexane and acetone.[6]

  • High-Performance Liquid Chromatography (HPLC): Analytical and preparative reverse-phase HPLC are powerful tools for the final purification of individual lignans.[2] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of lignans like schisandrin and gomisin A.[10]

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, HSQC, HMBC, and COSY experiments are used to elucidate the detailed chemical structure and stereochemistry.[2]

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for the isolation of lignans from Schisandra chinensis and the known signaling pathways of other Gomisin compounds, which may share similarities with this compound.

Gomisin_Isolation_Workflow PlantMaterial Dried Schisandra chinensis Fruits Grinding Grinding to Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Ethanol, Methanol, Petroleum Ether) Grinding->Extraction CrudeExtract Crude Lignan Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel or Macroporous Resin) CrudeExtract->ColumnChromatography Fractions Lignan-Rich Fractions ColumnChromatography->Fractions HPLC Preparative HPLC / HSCCC Fractions->HPLC IsolatedGomisinE Isolated this compound HPLC->IsolatedGomisinE Analysis Structural Elucidation (MS, NMR) IsolatedGomisinE->Analysis

General workflow for the isolation of this compound.

Gomisin_Signaling_Pathways cluster_GomisinN Gomisin N cluster_GomisinC Gomisin C cluster_GomisinG Gomisin G GomisinN Gomisin N PI3K_Akt PI3K/Akt Pathway GomisinN->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GomisinN->MAPK_ERK NF_kB NF-κB Pathway GomisinN->NF_kB Melanogenesis_Inhibition Melanogenesis Inhibition PI3K_Akt->Melanogenesis_Inhibition MAPK_ERK->Melanogenesis_Inhibition iNOS_Suppression iNOS Suppression NF_kB->iNOS_Suppression GomisinC Gomisin C JAK2_STAT JAK2-STAT Pathway GomisinC->JAK2_STAT Lipid_Accumulation_Inhibition Lipid Accumulation Inhibition JAK2_STAT->Lipid_Accumulation_Inhibition GomisinG Gomisin G Sirt1_PGC1a Sirt1/PGC-1α Pathway GomisinG->Sirt1_PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis Sirt1_PGC1a->Mitochondrial_Biogenesis

Known signaling pathways of various Gomisin compounds.

Biological Activity and Signaling Pathways of Gomisins

While the specific signaling pathways modulated by this compound are still under investigation, studies on other gomisins provide valuable insights into the potential mechanisms of action for this class of compounds.

  • Gomisin A has been shown to induce vasodilation through an endothelium-dependent nitric oxide (NO) pathway and by dephosphorylation of myosin light chain (MLC).[11] It also exhibits inhibitory effects on voltage-gated Na+ currents.[10]

  • Gomisin C has been found to suppress lipid accumulation in adipocytes by inhibiting the JAK2-STAT signaling pathway.[2]

  • Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function via the Sirt1/PGC-1α signaling pathway.[12]

  • Gomisin J exhibits anticancer activity by inducing both apoptosis and necroptosis in cancer cells.[13]

  • Gomisin L1 induces apoptosis in human ovarian cancer cells by regulating intracellular reactive oxygen species (ROS) production via NADPH oxidase.[7]

  • Gomisin N has been shown to inhibit melanogenesis by regulating the PI3K/Akt and MAPK/ERK signaling pathways.[14] It also suppresses the expression of inducible nitric oxide synthase (iNOS) by targeting the NF-κB and C/EBPβ pathways.[15]

The proposed metabolic pathways of Gomisin D and E in rats suggest that these compounds may be involved in various signaling pathways, including the IL-17 signaling pathway, estrogen signaling pathway, and PI3K-Akt signaling pathway.[16] Further research is needed to elucidate the specific targets and mechanisms of action of this compound.

Conclusion

This compound is one of the many bioactive lignans found in Schisandra chinensis with potential therapeutic applications. While specific data on its isolation yield and signaling pathways are limited, this guide provides a comprehensive framework for its extraction, purification, and characterization based on established methods for similar compounds from the same source. The provided experimental protocols and comparative quantitative data for other lignans serve as a valuable resource for researchers and drug development professionals. Future studies are warranted to fully elucidate the quantitative presence of this compound in Schisandra chinensis and to unravel its specific molecular targets and signaling pathways, which will be crucial for harnessing its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Lignans, a class of polyphenolic compounds derived from plants, have garnered significant attention for their diverse pharmacological properties. Among these, the dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, particularly the Gomisin family, exhibit a remarkable range of bioactivities.[1] These compounds have demonstrated potent anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects in numerous preclinical studies.[2][3][4] This guide provides a comprehensive overview of the bioactivity of Gomisin E and its related analogues, such as Gomisin A, G, J, and N. It consolidates quantitative data from various screening assays into structured tables for comparative analysis, details the experimental protocols for key bioactivity assessments, and visualizes the primary signaling pathways involved. While extensive data exists for several Gomisin lignans, research on this compound is comparatively limited, highlighting an area for future investigation. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development.

Introduction to Gomisin Lignans

Lignans are a major class of phytoestrogens characterized by a C6-C3 dimer structure. The Gomisin family, belonging to the dibenzocyclooctadiene subtype, are the principal bioactive constituents of Schisandra chinensis (Schisandra berries), a plant with a long history in traditional medicine.[1][2] These compounds, including Gomisin A, C, E, G, J, L1, M2, and N, possess a unique and rigid eight-membered ring structure that contributes to their diverse biological activities. Their therapeutic potential spans multiple domains, from oncology to neurodegenerative disease, primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on Gomisin lignans, providing a comparative look at their potency and efficacy across different biological models.

Anticancer Activity

Gomisin lignans exhibit significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanisms often involve the induction of apoptosis, necroptosis, and cell cycle arrest.[5][6]

LignanCancer Cell Line(s)AssayEndpoint (IC50)Concentration RangeReference(s)
Gomisin A Ovarian (SKOV3, A2780)MTT-0.04 µM (used in combo)[6]
Gomisin J Breast (MCF7, MDA-MB-231)Viability-<10 µg/mL (proliferation), >30 µg/mL (viability)[5][7][8]
Gomisin L1 Ovarian (A2780)MTT21.92 ± 0.73 µM-[2][9]
Gomisin L1 Ovarian (SKOV3)MTT55.05 ± 4.55 µM-[2][9]
Gomisin L1 Leukemia (HL-60)Cytotoxicity82.02 µM-[2]
Gomisin L1 Cervical (HeLa)Cytotoxicity166.19 µM-[2]
Anti-inflammatory Activity

Several Gomisin lignans effectively suppress inflammatory responses by inhibiting the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10][11]

LignanModelStimulusBiomarker InhibitedEndpoint (IC50)Concentration RangeReference(s)
Gomisin A Mouse Macrophages (RAW 264.7)LPSiNOS, COX-2, RIP2/NF-κB--[12]
Gomisin G Mouse Macrophages (RAW 264.7)P. gingivalis LPSTNF-α, IL-1β, IL-6-Up to 40 µM[11]
Gomisin J Mouse Macrophages (RAW 264.7)LPSNO, Pro-inflammatory cytokines--[10][13]
Gomisin J Mouse Macrophages (RAW 264.7)P. gingivalis LPSTNF-α, IL-1β, IL-6-Up to 40 µM[11]
Gomisin N Mouse Macrophages (RAW 264.7)LPSNO, Pro-inflammatory cytokines--[10][13]
Gomisin R Rat Macrophages (RAW 264.7)LPSTNF-α, IL-1β, IL-6, NF-κB--[12]
Hepatoprotective and Neuroprotective Activities

Gomisins have shown protective effects in models of liver and neuronal damage, often by mitigating oxidative stress and inflammation.

LignanActivityModelKey FindingsReference(s)
Gomisin A HepatoprotectiveCCl4-induced acute liver injury (rats)Prevented increase in ALT/AST; decreased lipid peroxidation.[3][3][14]
Gomisin N HepatoprotectiveTunicamycin-induced ER stress (mice)Reduced markers of ER stress and decreased liver TG levels.[15][16][15][16][17]
Gomisin N NeuroprotectiveAlzheimer's disease models (in vivo/vitro)Rescued cognitive impairment by activating Nrf2 signaling.[18][18]
Gomisin J NeuroprotectiveCerebral ischemia/reperfusion (rats)Attenuated neuronal injury via anti-apoptotic and antioxidant effects.[4][19][20][4][19]
Bioactivity of this compound

Data specifically on this compound is limited compared to other lignans. The primary reported activity is the inhibition of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in the immune response.

LignanActivityAssayEndpoint (IC50)Reference(s)
This compound ImmunosuppressiveNFAT Transcription Inhibition4.73 µM[21]

Signaling Pathways and Mechanisms of Action

Gomisin lignans exert their effects by modulating complex signaling networks. The following diagrams illustrate key pathways targeted by these compounds.

Inhibition of NF-κB Signaling in Inflammation

The NF-κB pathway is a central regulator of inflammation. Gomisins A, G, J, and R have been shown to inhibit this pathway, preventing the transcription of pro-inflammatory genes.[3][11][12]

NFkB_Pathway node_stimulus node_stimulus node_receptor node_receptor node_pathway node_pathway node_inhibitor node_inhibitor node_tf node_tf node_response node_response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 NFkB_p65_nuc NF-κB (p65/p50) (Nuclear Translocation) NFkB_p65->NFkB_p65_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_p65_nuc->Genes Induces Transcription Gomisins Gomisin A, G, J, R Gomisins->IKK Inhibits

Caption: Gomisin lignans inhibit the LPS-induced NF-κB signaling pathway.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK) are also critical for inflammatory responses. Gomisins J and N, and Schisandrin C can block the phosphorylation and activation of these kinases.[10]

MAPK_Pathway node_stimulus node_stimulus node_receptor node_receptor node_pathway node_pathway node_inhibitor node_inhibitor node_tf node_tf node_response node_response LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK p38 p-p38 MAPKKK->p38 JNK p-JNK MAPKKK->JNK ERK p-ERK MAPKKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Inflammatory Cytokines AP1->Cytokines Gomisin_J Gomisin J Gomisin_J->p38 Inhibits Gomisin_N Gomisin N Gomisin_N->JNK Inhibits

Caption: Gomisins J and N block inflammatory responses by inhibiting MAPK phosphorylation.

Nrf2-Mediated Antioxidant Response

Gomisin N demonstrates neuroprotective effects by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, leading to the expression of protective enzymes.[18]

Nrf2_Pathway node_stimulus node_stimulus node_pathway node_pathway node_activator node_activator node_tf node_tf node_response node_response Gomisin_N Gomisin N PI3K_Akt PI3K/Akt Pathway Gomisin_N->PI3K_Akt Activates GSK3b GSK3β PI3K_Akt->GSK3b Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex GSK3b->Nrf2_Keap1 Promotes Degradation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Neuroprotective mechanism of Gomisin N via activation of the Nrf2 pathway.

ROS-Induced Apoptosis in Cancer Cells

The anticancer activity of Gomisin L1 in ovarian cancer is mediated by the generation of Reactive Oxygen Species (ROS) through NADPH oxidase (NOX), which triggers the apoptotic cascade.[2][9]

ROS_Apoptosis_Workflow node_compound node_compound node_enzyme node_enzyme node_process node_process node_outcome node_outcome Gomisin_L1 Gomisin L1 NOX NADPH Oxidase (NOX) Gomisin_L1->NOX Activates ROS ↑ Intracellular ROS NOX->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

The Mechanism of Action of Gomisin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. Lignans from S. chinensis are known to possess a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. While research has elucidated the mechanisms of several related gomisins, the specific molecular pathways of this compound are less characterized. This technical guide provides a detailed overview of the currently understood mechanism of action of this compound, supplemented with comparative data from related gomisin compounds to offer a broader context for its potential therapeutic applications.

Core Mechanism of Action: Inhibition of NFAT Transcription

The primary characterized mechanism of action for this compound is its role as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. NFAT is a family of transcription factors crucial for immune responses, particularly in the activation of T-cells and the subsequent expression of cytokines like Interleukin-2 (IL-2). The dysregulation of the NFAT signaling pathway is implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention.

This compound has been demonstrated to inhibit NFAT-mediated transcription, suggesting its potential as an immunosuppressive or anti-inflammatory agent.

Quantitative Data: Potency of this compound

The inhibitory activity of this compound on NFAT transcription has been quantified, providing a benchmark for its potency. This data is essential for comparing its efficacy against other compounds and for guiding dose-selection in experimental models.

CompoundTarget/ActivityIC50 Value
This compoundInhibition of NFAT Transcription4.73 µM

Signaling Pathway

The NFAT signaling cascade is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT binds to specific DNA response elements in the promoter regions of target genes, leading to their transcription. While it is confirmed that this compound inhibits the overall transcriptional output of this pathway, the precise molecular target—whether it is calcineurin itself or another downstream component—has not yet been fully elucidated.

NFAT_Pathway receptor T-Cell Receptor Activation ca2 ↑ Intracellular Ca²⁺ receptor->ca2 calcineurin Calcineurin ca2->calcineurin Activates nfat_p NFAT (phosphorylated) [Cytoplasm] calcineurin->nfat_p nfat NFAT (dephosphorylated) [Cytoplasm] nfat_p->nfat Dephosphorylates nfat_nuc NFAT [Nucleus] nfat->nfat_nuc gene Gene Transcription (e.g., IL-2) nfat_nuc->gene Activates gomisin_e This compound gomisin_e->inhibition

Caption: NFAT signaling pathway with the putative inhibitory action of this compound.

Experimental Protocols

The following section details a representative methodology for quantifying the inhibitory effect of this compound on NFAT transcription, based on standard laboratory procedures.

NFAT Luciferase Reporter Assay

This assay is a common and effective method for screening compounds that modulate the NFAT signaling pathway. It utilizes a reporter gene (luciferase) under the control of an NFAT-responsive promoter.

Objective: To quantify the dose-dependent inhibition of NFAT-driven transcription by this compound.

Materials:

  • Jurkat T-cells (or other suitable cell line, e.g., THP-1)

  • NFAT Luciferase Reporter Lentivirus

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (as stimulants)

  • This compound stock solution (in DMSO)

  • 96-well opaque white microplate

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Preparation: Stably transfect Jurkat cells with the NFAT Luciferase Reporter Lentivirus. Culture the cells according to standard protocols.

  • Seeding: Seed the transduced Jurkat cells into a 96-well opaque plate at a density of approximately 50,000 cells per well.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) group.

  • Stimulation: To induce NFAT activation, add PMA (final concentration ~20 ng/mL) and Ionomycin (final concentration ~1 µM) to all wells except the unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.

  • Luminescence Reading: Add the luciferase assay reagent to each well according to the manufacturer's instructions. After a brief incubation at room temperature (~20 minutes) to allow for cell lysis and signal stabilization, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence (from cell-free wells). Normalize the data by setting the stimulated control (PMA/Ionomycin + DMSO) as 100% activity and the unstimulated control as 0%. Plot the normalized luminescence against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Assay_Workflow start Start: Transduced Jurkat Cells seed Seed cells into 96-well plate start->seed treat Add serial dilutions of this compound seed->treat stimulate Stimulate with PMA/Ionomycin treat->stimulate incubate Incubate for 6-8 hours stimulate->incubate lyse Add Luciferase Assay Reagent incubate->lyse read Measure Luminescence lyse->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: Experimental workflow for an NFAT Luciferase Reporter Assay.

Comparative Mechanisms of Other Gomisins

To provide a broader context, this section summarizes the known mechanisms of other well-studied gomisins. These findings highlight common pathways targeted by this class of lignans and suggest potential, yet unconfirmed, avenues of investigation for this compound.

Anti-inflammatory and Immunomodulatory Pathways

Several gomisins exhibit potent anti-inflammatory effects by modulating key signaling cascades.

  • MAPK Pathway: Gomisin J and Gomisin N have been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK). This blockage prevents the downstream production of pro-inflammatory mediators.[1][2]

  • NF-κB Pathway: Gomisin N and Gomisin M2 inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory responses, by preventing the degradation of its inhibitor, IκBα, or by suppressing the activation of IKKα.[3][4][5]

  • STAT Pathway: Gomisin M2 has been found to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1), a key component in interferon signaling.[3][6]

Anti_Inflammatory_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT Pathway lps LPS p38 p38 lps->p38 jnk JNK lps->jnk erk ERK1/2 lps->erk ikk IKK lps->ikk tnfa TNF-α tnfa->ikk cytokines Pro-inflammatory Cytokines & Mediators p38->cytokines jnk->cytokines erk->cytokines ikb IκBα ikk->ikb P nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB (Nuclear) nfkb->nfkb_nuc translocation nfkb_nuc->cytokines jak JAK stat1 STAT1 jak->stat1 P stat1_nuc STAT1 (Nuclear) stat1->stat1_nuc translocation stat1_nuc->cytokines gomisins Gomisin J, N, M2 gomisins->p38 gomisins->jnk gomisins->erk gomisins->ikk gomisins->stat1

Caption: Key anti-inflammatory pathways modulated by various gomisins.

Anticancer and Pro-Apoptotic Mechanisms

Gomisins have been investigated for their potential in oncology, where they influence pathways related to cell survival, proliferation, and death.

  • PI3K/Akt/mTOR Pathway: Gomisin N exerts anti-liver cancer effects by inhibiting the phosphorylation of PI3K and Akt, key nodes in a major cell survival pathway.

  • Apoptosis Induction: Gomisin M2 induces apoptosis in breast cancer cells through the cleavage of PARP and Caspase-3.[7]

  • Oxidative Stress: Gomisin N has demonstrated neuroprotective effects by activating the Nrf2 antioxidant response pathway.[8]

Quantitative Data for Related Gomisins

The following table provides a summary of quantitative data for other gomisins to facilitate comparison.

CompoundCell Line / ModelActivityIC50 / Effect Value
Gomisin M2MDA-MB-231Cytotoxicity / Inhibition of proliferation57 µM
Gomisin M2HCC1806Cytotoxicity / Inhibition of proliferation60 µM

Conclusion and Future Directions

The primary established mechanism of action for this compound is the potent inhibition of NFAT-mediated gene transcription. This positions this compound as a promising candidate for further investigation in the context of immune-related disorders. The detailed experimental protocols provided herein offer a clear framework for validating and expanding upon these findings.

However, significant research gaps remain. Future studies should focus on:

  • Target Deconvolution: Identifying the precise molecular target of this compound within the NFAT pathway (e.g., direct interaction with calcineurin or other regulatory proteins).

  • Broader Pathway Profiling: Investigating whether this compound shares the ability of other gomisins to modulate MAPK, NF-κB, and PI3K/Akt pathways.

  • In Vivo Efficacy: Translating the in vitro findings into relevant animal models of inflammatory or autoimmune diseases.

A deeper understanding of this compound's molecular interactions will be critical for harnessing its full therapeutic potential and advancing its development as a novel pharmacological agent.

References

Gomisin E in Schisandra Fruit Extracts: A Technical Guide to Natural Abundance, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of Gomisin E and other major lignans in Schisandra fruit extracts. It details the analytical methodologies for their quantification and explores the associated biological signaling pathways relevant to drug discovery and development. While quantitative data for many lignans are available, specific data on the natural abundance of this compound remains limited in the reviewed literature.

Quantitative Abundance of Lignans in Schisandra chinensis Fruit

The fruit of Schisandra chinensis is a rich source of various bioactive dibenzocyclooctadiene lignans. The concentration of these compounds can vary depending on the geographical origin, harvesting time, and the extraction method employed. While this compound is a known constituent, quantitative studies predominantly focus on more abundant lignans such as Schisandrin, Gomisin A, and Gomisin N.

LignanConcentration Range (mg/g of dry weight)Notes
Schisandrin2.199 - 11.08[1]Often the most abundant lignan.
Gomisin A~0.20% (2 mg/g)A major lignan component.
Gomisin N~0.57% (5.7 mg/g)Another significant lignan.
Schisantherin A2.263 - 6.36Can be predominant in some samples.[1]
Deoxyschisandrin-Frequently quantified but specific range not detailed in provided results.
γ-Schisandrin-Frequently quantified but specific range not detailed in provided results.
This compound Data not available in cited literature Identified as a constituent, but quantitative data is scarce.

Experimental Protocols

Accurate quantification of this compound and other lignans from Schisandra fruit extracts requires robust extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

Extraction of Lignans from Schisandra Fruit

Objective: To efficiently extract lignans from the dried fruit material for subsequent analysis.

Materials:

  • Dried Schisandra chinensis fruits, powdered

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 0.5 g of powdered Schisandra chinensis fruit into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Perform ultrasonication for 20 minutes.

  • Filter the extract through a 0.45 µm membrane filter.

  • Repeat the extraction process on the residue with an additional 20 mL of methanol for 20 minutes.

  • Combine the filtrates and adjust the total volume to 50 mL with methanol.

  • Prior to injection into the HPLC or LC-MS/MS system, filter the final extract through a 0.22 µm syringe filter.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify individual lignans from the extract.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Gradient Program:

    • 0-10 min: 10-50% A

    • 10-60 min: 50-100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Calibration: Prepare a mixed standard stock solution containing known concentrations of lignan standards (including this compound, if available) in methanol. Create a series of working standard solutions by diluting the stock solution. Generate a calibration curve by plotting the peak area against the concentration for each analyte.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve higher sensitivity and selectivity in the quantification of lignans, especially for low-abundance compounds.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-3 min: 10-55% A

    • 3-15 min: 55-80% A

    • 15-16 min: 80-95% A

    • 16-20 min: 95% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.8 kV

  • Source Temperature: 300 °C

  • Desolvation Gas Temperature: 350 °C

  • MRM Transitions: Specific precursor-to-product ion transitions for each lignan need to be determined by infusing individual standards.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Lignan Quantification

experimental_workflow start Start: Dried Schisandra Fruit powder Powdering start->powder extraction Ultrasonic Extraction (Methanol) powder->extraction filtration Filtration extraction->filtration analysis HPLC or LC-MS/MS Analysis filtration->analysis quantification Data Analysis and Quantification analysis->quantification end End: Lignan Concentration Data quantification->end

Figure 1: General workflow for the extraction and quantification of lignans from Schisandra fruit.

Apoptotic Signaling Pathway of Gomisins in Cancer Cells

While the specific signaling pathway for this compound is not detailed in the available literature, studies on other gomisins, such as Gomisin N and Gomisin L1, provide a model for the pro-apoptotic effects of dibenzocyclooctadiene lignans in cancer cells. This pathway is relevant for drug development professionals exploring the anti-cancer potential of Schisandra lignans.

gomisin_apoptosis_pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway gomisin Gomisin N / L1 ros Increased ROS Production gomisin->ros bcl2 Downregulation of Bcl-2 gomisin->bcl2 dr4_dr5 Upregulation of Death Receptors (DR4/DR5) ros->dr4_dr5 caspase8 Caspase-8 Activation dr4_dr5->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mmp Decreased Mitochondrial Membrane Potential bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Figure 2: Proposed apoptotic signaling pathway for gomisins in cancer cells.

This diagram illustrates that gomisins can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. A key mechanism appears to be the induction of reactive oxygen species (ROS), which can upregulate death receptors and also contribute to mitochondrial dysfunction. The convergence point of these pathways is the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.

References

The Pharmacokinetic Profile of Dibenzocyclooctadiene Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of dibenzocyclooctadiene lignans, a class of bioactive compounds predominantly found in the fruits of Schisandra chinensis. These lignans, including schisandrin, schisandrin B, schisandrin C, deoxyschizandrin, and gomisin A, are recognized for their diverse pharmacological activities, such as hepatoprotective, anti-inflammatory, and neuroprotective effects. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for their development as therapeutic agents. This document summarizes key quantitative pharmacokinetic data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support further research and drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of dibenzocyclooctadiene lignans have been primarily studied in rat models following oral administration. The data reveals generally rapid absorption and elimination. The bioavailability of these compounds can be influenced by co-administered substances, highlighting the importance of studying them in the context of whole extracts and in combination with other drugs.[1][2][3] The following tables summarize the key pharmacokinetic parameters for the most studied dibenzocyclooctadiene lignans.

Table 1: Pharmacokinetic Parameters of Schisandrin in Rats (Oral Administration)

DoseCmax (μg/mL)Tmax (min)AUC (min·ng/mL)Bioavailability (%)Reference
10 mg/kg0.06 ± 0.03~306.71 ± 4.5115.56 ± 10.47[1][4]
5.2 mg/kg (from 3 g/kg extract)0.08 ± 0.0722 - 20017.58 ± 12.3178.42 ± 54.91[1][4]
17.3 mg/kg (from 10 g/kg extract)0.15 ± 0.0922 - 20028.03 ± 14.2937.59 ± 19.16[1][4]

Table 2: Pharmacokinetic Parameters of Deoxyschizandrin (Schisandrin A) in Rats (Oral Administration)

DoseCmax (ng/mL)Tmax (h)AUC (h·ng/mL)Reference
4 mg/kg15.8 ± 3.10.51 ± 0.13Not Reported[3]
4 mg/kg (from extract)34.3 ± 16.83.83 ± 1.83Not Reported[3]

Table 3: Pharmacokinetic Parameters of Schisandrin B in Rats (Oral Administration)

DoseCmaxTmaxAUCBioavailability (%)Reference
Not Specified---~55.0 (female), ~19.3 (male)[5]

Table 4: Pharmacokinetic Parameters of Gomisin A in Rats (Oral Administration)

DoseCmaxTmaxAUCReference
20 mg/mL (from extract)Double-peak profile~0.5 h (first peak)-[3]

Table 5: Pharmacokinetic Parameters of γ-Schisandrin (Schisandrin B isomer) in Rats (Oral Administration of Wurenchun Solid Dispersion)

GenderCmaxAUCReference
Female~3-fold higher than male~6-fold higher than male[6]

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic studies of dibenzocyclooctadiene lignans.

Animal Studies: In Vivo Pharmacokinetic Protocol in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of a dibenzocyclooctadiene lignan after oral administration to rats.

Animals:

  • Male Sprague-Dawley rats are commonly used.[3]

  • Animals are typically fasted overnight before the experiment with free access to water.

Dosing:

  • Oral Gavage: This is the most common method for oral administration.[7][8][9]

    • Weigh the rat to determine the correct dosing volume (typically 10-20 mL/kg).[7]

    • Restrain the rat securely but without causing distress.[7]

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.[7]

    • Gently insert the lubricated gavage needle into the esophagus. The needle should pass without resistance.[7]

    • Slowly administer the lignan solution or suspension.[7]

    • Observe the animal for any signs of distress post-administration.[7]

Blood Sample Collection:

  • Blood samples are collected at multiple time points to construct a concentration-time curve. A typical schedule includes pre-dose (0), and 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 8, and 12 hours post-dose.[10]

  • Common blood collection sites include the subclavian vein or via a jugular vein cannula.[10][11]

  • The total volume of blood collected should not exceed the recommended guidelines to avoid hypovolemic shock.[12]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).[13]

  • Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[14]

Bioanalytical Method: LC-MS/MS for Lignan Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of dibenzocyclooctadiene lignans in plasma samples.[4][14][15]

Sample Preparation:

  • Protein Precipitation: A simple and common method where a precipitating agent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then analyzed.[3]

  • Liquid-Liquid Extraction (LLE): This method involves extracting the lignans from the plasma using an immiscible organic solvent such as ethyl acetate or ether.[4] This is often preferred for less polar compounds.[4]

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is frequently used for separation.[3][4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (typically methanol or acetonitrile) is common.[3][4]

  • Flow Rate: A typical flow rate is around 0.4-0.8 mL/min.[3]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each lignan and the internal standard.[3]

Signaling Pathways and Experimental Workflows

The pharmacological effects of dibenzocyclooctadiene lignans are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a typical experimental workflow.

Signaling Pathways

cluster_0 Schisandrin B Modulated Pathways cluster_1 Gomisin A Modulated Pathways SchB1 Schisandrin B Nrf2 Nrf2 Activation SchB1->Nrf2 IKK_alpha IKKα Inhibition SchB1->IKK_alpha HO1 HO-1 Expression Nrf2->HO1 Inflammation ↓ Airway Inflammation HO1->Inflammation IkB_alpha IκBα Stabilization IKK_alpha->IkB_alpha NFkB NF-κB Inhibition IkB_alpha->NFkB NFkB->Inflammation GomA Gomisin A PI3K PI3K Inhibition GomA->PI3K Akt Akt Inhibition PI3K->Akt Apoptosis ↑ Apoptosis in NSCLC cells Akt->Apoptosis

Caption: Signaling pathways modulated by Schisandrin B and Gomisin A.

cluster_2 Deoxyschizandrin and Schisandrin C Modulated Pathways Deoxy Deoxyschizandrin ROS ↑ ROS Production Deoxy->ROS Akt_inhibit Akt Inhibition ROS->Akt_inhibit CyclinE ↓ Cyclin E Expression Akt_inhibit->CyclinE CellCycleArrest G0/G1 Phase Cell Cycle Arrest CyclinE->CellCycleArrest SchC Schisandrin C STING STING SchC->STING facilitates interaction TBK1 TBK1 STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFNb ↑ IFN-β Production IRF3->IFNb HBV_inhibit ↓ HBV Replication IFNb->HBV_inhibit

Caption: Signaling pathways for Deoxyschizandrin and Schisandrin C.

Experimental Workflow

Start Start: Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting (Water ad libitum) Start->Fasting Dosing Oral Administration (Gavage) Fasting->Dosing BloodSampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12h) Dosing->BloodSampling PlasmaPrep Plasma Separation (Centrifugation) BloodSampling->PlasmaPrep SampleProcessing Sample Preparation (Protein Precipitation or LLE) PlasmaPrep->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS DataAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->DataAnalysis End End: Pharmacokinetic Profile DataAnalysis->End

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

The dibenzocyclooctadiene lignans from Schisandra chinensis exhibit interesting pharmacokinetic profiles characterized by rapid absorption and metabolism. Their bioavailability appears to be influenced by the formulation (pure compound vs. extract) and can show gender-specific differences. The primary metabolic routes involve demethylation and hydroxylation. These lignans modulate key signaling pathways, such as PI3K/Akt, Nrf2/NF-κB, and cGAS-STING, which are central to their observed pharmacological effects. The standardized protocols for in vivo studies and bioanalytical methods presented here provide a foundation for researchers to conduct further investigations into the therapeutic potential of this important class of natural compounds. Future studies should focus on elucidating the pharmacokinetic profiles of less-studied lignans and exploring their interactions with drug-metabolizing enzymes and transporters to better predict their behavior in clinical settings.

References

Unveiling the In Vitro Molecular Targets of Gomisin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin E, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered interest for its potential therapeutic properties. Understanding the molecular mechanisms underlying its biological activities is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the in vitro identification of this compound's molecular targets, with a focus on its inhibitory effects on the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The guide details relevant experimental protocols, presents quantitative data, and visualizes key pathways and workflows to facilitate further research and drug development efforts.

Identified Molecular Target and In Vitro Activity

The primary molecular target of this compound identified in vitro is the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. This compound has been shown to inhibit NFAT-mediated transcription with a half-maximal inhibitory concentration (IC50) of 4.73 μM .

While the direct binding partner of this compound within the NFAT pathway has not been definitively elucidated in the available literature, the inhibitory effect on NFAT transcription is a key finding. The NFAT signaling cascade is a critical regulator of immune responses, and its inhibition is a target for immunosuppressive drugs.

Quantitative Data Summary

The following table summarizes the known in vitro quantitative data for this compound and other related Gomisin compounds for comparative purposes.

CompoundTarget/ActivityAssay SystemIC50 / EC50Reference
This compound NFAT Transcription Inhibition Luciferase Reporter Assay 4.73 μM [1]

Signaling Pathway Modulated by this compound

This compound's primary known mechanism of action revolves around the inhibition of the NFAT signaling pathway. This pathway is crucial for the activation of T-cells and the subsequent expression of pro-inflammatory cytokines.

NFAT Signaling Pathway

The activation of NFAT is a calcium-dependent process. An increase in intracellular calcium activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT binds to specific DNA response elements in the promoters of target genes, leading to their transcription. This compound's inhibition of this pathway suggests it may interfere with one or more of these steps.

NFAT_Signaling_Pathway cluster_cell Cell Ca_ext Extracellular Ca2+ Ca_int Intracellular Ca2+ Ca_ext->Ca_int Stimulus Calcineurin_inactive Calcineurin (Inactive) Ca_int->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc Translocation Gene Target Gene Transcription NFAT_nuc->Gene Activates GomisinE This compound GomisinE->Calcineurin_active Inhibits? GomisinE->NFAT Inhibits Translocation?

Caption: NFAT Signaling Pathway and Potential Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identification and characterization of this compound's molecular targets.

NFAT-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NFAT in response to stimuli and to assess the inhibitory effect of compounds like this compound.

Principle: A reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter is introduced into a suitable cell line (e.g., Jurkat T-cells, HEK293 cells). Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Culture Jurkat or HEK293 cells in appropriate media (e.g., RPMI 1640 or DMEM with 10% FBS).

    • Seed cells into 96-well plates.

    • Transfect cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Cell Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an NFAT pathway activator, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, to induce NFAT activation.

    • Incubate for an additional 6-24 hours.

  • Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add luciferase substrate to the cell lysate.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition of NFAT activity by this compound at each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

NFAT_Luciferase_Assay_Workflow start Start: Culture Cells transfect Transfect with NFAT-Luciferase Reporter start->transfect treat Treat with this compound transfect->treat stimulate Stimulate with PMA/Ionomycin treat->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for NFAT-Luciferase Reporter Assay.

Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique to isolate and identify the direct binding partners of a small molecule from a complex protein mixture.

Principle: this compound is immobilized on a solid support (resin). A cell lysate is then passed over the resin. Proteins that bind to this compound will be retained on the column, while non-binding proteins will flow through. The bound proteins can then be eluted and identified by mass spectrometry.

Protocol:

  • Preparation of Affinity Matrix:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose).

    • Couple the this compound derivative to the resin according to the manufacturer's instructions.

    • Wash the resin extensively to remove any uncoupled ligand.

  • Cell Lysis and Protein Extraction:

    • Culture cells of interest and harvest them.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Equilibrate the this compound-coupled resin with the lysis buffer.

    • Incubate the cell lysate with the resin to allow for binding of target proteins.

    • Wash the resin extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the resin using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, ionic strength).

    • Concentrate the eluted proteins.

    • Separate the proteins by SDS-PAGE and visualize by staining.

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Affinity_Chromatography_Workflow start Start: Immobilize this compound on Resin prepare_lysate Prepare Cell Lysate start->prepare_lysate incubate Incubate Lysate with Resin prepare_lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (Identification) sds_page->mass_spec end End mass_spec->end

Caption: Workflow for Affinity Chromatography-based Target Identification.

Proteomics-Based Target Identification (e.g., DARTS)

Drug Affinity Responsive Target Stability (DARTS) is a proteomics-based method that can identify the targets of a small molecule without requiring its chemical modification.

Principle: The binding of a small molecule to its target protein can alter the protein's conformation and stability, making it more or less susceptible to proteolysis. In DARTS, cell lysates are treated with a protease in the presence or absence of the small molecule. The resulting protein fragments are then analyzed by mass spectrometry to identify proteins whose digestion pattern is altered by the compound.

Protocol:

  • Cell Lysis and Compound Treatment:

    • Prepare a native protein lysate from the cells of interest.

    • Divide the lysate into two aliquots: one treated with this compound and the other with a vehicle control.

    • Incubate to allow for binding.

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates.

    • Incubate for a specific time to allow for partial digestion of the proteins.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Separation and Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Compare the banding patterns between the this compound-treated and control samples.

    • Excise the bands that show a difference in intensity or size.

  • Mass Spectrometry Identification:

    • Perform in-gel digestion of the excised protein bands.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

DARTS_Workflow start Start: Prepare Cell Lysate treat Treat with this compound (and Vehicle Control) start->treat proteolysis Limited Proteolysis treat->proteolysis sds_page SDS-PAGE Separation proteolysis->sds_page band_excision Excise Differential Bands sds_page->band_excision mass_spec Mass Spectrometry (Identification) band_excision->mass_spec end End mass_spec->end

Caption: Workflow for DARTS-based Target Identification.

Conclusion and Future Directions

The current in vitro evidence strongly suggests that this compound is an inhibitor of the NFAT transcription pathway. This finding provides a solid foundation for further investigation into its potential as an immunomodulatory agent. However, to fully elucidate its mechanism of action and to advance its therapeutic development, several key areas require further exploration:

  • Direct Target Identification: It is imperative to identify the direct binding partner(s) of this compound within the NFAT signaling cascade. Techniques such as affinity chromatography coupled with mass spectrometry, as well as proteomics approaches like DARTS, are well-suited for this purpose.

  • Binding Affinity and Kinetics: Once a direct target is identified, quantitative binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) should be employed to determine the binding affinity (Kd) and kinetics of the this compound-target interaction.

  • Enzymatic Assays: If the direct target is an enzyme (e.g., calcineurin), in vitro enzyme inhibition assays should be performed to determine the IC50 and the mode of inhibition.

  • Cellular Target Engagement: Cellular thermal shift assays (CETSA) can be used to confirm that this compound engages its target within a cellular context.

By systematically addressing these research questions, a comprehensive understanding of this compound's molecular targets and mechanism of action can be achieved, paving the way for its potential clinical application.

References

Gomisin E as an Inhibitor of NFAT Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a noteworthy inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. This pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound's inhibitory effects on NFAT signaling, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in immunology, pharmacology, and drug discovery.

Introduction to this compound and the NFAT Signaling Pathway

This compound is a bioactive compound found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis are known for their diverse pharmacological activities, including anti-inflammatory and immunomodulatory effects.

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in the immune system. In resting T cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon T-cell activation, a sustained increase in intracellular calcium levels activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the expression of a wide array of genes, including those encoding cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), which are crucial for mounting an immune response. Due to its central role in immunity, the NFAT signaling pathway is a key target for immunosuppressive drugs.

Quantitative Data on the Inhibitory Activity of this compound

This compound has been demonstrated to inhibit NFAT-dependent transcription. The following table summarizes the available quantitative data on the inhibitory potency of this compound and related lignans.

CompoundAssayTarget Cell LineIC₅₀ (µM)Reference
This compound NFAT-luciferase reporterJurkat T cells4.73 ± 0.09[1]
Gomisin NNFAT-luciferase reporterJurkat T cells1.33 ± 0.05[1]
Schisandrol ANFAT-luciferase reporterJurkat T cells1.34 ± 0.05[1]
Schisandrin ANFAT-luciferase reporterJurkat T cells7.23 ± 0.21[1]
Schisandrin CNFAT-luciferase reporterJurkat T cells7.54 ± 0.22[1]

Note: Data on the direct inhibition of cytokine production (e.g., IL-2, TNF-α) by this compound is not extensively available in the public domain. However, related lignans like Gomisin N have been shown to inhibit the production of inflammatory cytokines such as IL-6 and IL-8 in a dose-dependent manner.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

While the precise molecular target of this compound within the NFAT pathway has not been definitively elucidated, the available evidence strongly suggests that it interferes with the calcineurin-mediated dephosphorylation and subsequent nuclear translocation of NFAT. This mode of action is consistent with the observed inhibition of NFAT-dependent gene expression.

NFAT_Inhibition_by_Gomisin_E cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_ion Ca²⁺ Calcineurin_inactive Calcineurin (inactive) Ca_ion->Calcineurin_inactive activates Calcineurin_active Calcineurin (active) NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gomisin_E This compound Gomisin_E->Calcineurin_active inhibits DNA DNA NFAT_nuc->DNA AP1 AP-1 AP1->DNA Gene_Expression Gene Expression (e.g., IL-2, TNF-α) DNA->Gene_Expression

Inhibition of the NFAT signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on NFAT transcription.

NFAT-Luciferase Reporter Assay in Jurkat T Cells

This assay is the primary method for quantifying the transcriptional activity of NFAT.

Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • This compound (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Jurkat-NFAT-luciferase reporter cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

  • Cell Stimulation: After a pre-incubation period with the compound (typically 1-2 hours), stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) to activate the NFAT pathway.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) if applicable. Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Luciferase_Assay_Workflow start Start seed_cells Seed Jurkat-NFAT-luc cells in 96-well plate start->seed_cells add_gomisin_e Add serial dilutions of this compound seed_cells->add_gomisin_e stimulate_cells Stimulate with PMA/Ionomycin add_gomisin_e->stimulate_cells incubate Incubate for 6-8 hours stimulate_cells->incubate add_luciferase_reagent Add luciferase assay reagent incubate->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence analyze_data Analyze data and calculate IC₅₀ measure_luminescence->analyze_data end End analyze_data->end

Workflow for the NFAT-luciferase reporter assay.
In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and can be used to determine if this compound is a direct inhibitor.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.25 mM CaCl₂, 1 µM Calmodulin)

  • This compound

  • Malachite Green Phosphate Detection Kit

  • 96-well clear microplate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant calcineurin, and various concentrations of this compound. Include a no-enzyme control and a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding the RII phosphopeptide substrate to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released free phosphate using the Malachite Green reagent according to the manufacturer's protocol.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis: Construct a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition of calcineurin activity by this compound at each concentration.

Western Blot Analysis of NFAT Phosphorylation and Nuclear Translocation

This method is used to visualize the phosphorylation status and subcellular localization of NFAT.

Materials:

  • Jurkat T cells

  • PMA and Ionomycin

  • This compound

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Nuclear and cytoplasmic extraction kit

  • Primary antibodies (anti-NFAT, anti-phospho-NFAT, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat Jurkat T cells with this compound for a specified time, followed by stimulation with PMA/Ionomycin.

  • Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the levels of total and phosphorylated NFAT in the cytoplasmic and nuclear fractions. A decrease in nuclear NFAT and an increase in cytoplasmic phosphorylated NFAT upon this compound treatment would indicate inhibition of the pathway.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against NFAT-driven transcription, positioning it as a promising candidate for further investigation as an immunomodulatory agent. The provided protocols offer a robust framework for researchers to explore the effects of this compound and other natural products on the NFAT signaling pathway.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to definitively identify the direct molecular target(s) of this compound within the NFAT pathway.

  • In Vivo Efficacy: Evaluating the immunosuppressive and anti-inflammatory effects of this compound in animal models of autoimmune and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Cytokine Profiling: Quantifying the dose-dependent effects of this compound on the production of a broader range of NFAT-regulated cytokines.

By addressing these key areas, the full therapeutic potential of this compound as an inhibitor of NFAT transcription can be elucidated, potentially leading to the development of novel therapies for a range of immune-related disorders.

References

Unveiling the Neuroprotective Promise of Gomisin E: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. The pathological hallmarks of these disorders often include oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and cognitive decline.[1] In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered interest for its potential neuroprotective properties. This technical guide provides an in-depth exploration of the current understanding of this compound's neuroprotective potential, focusing on its mechanisms of action, experimental evidence, and relevant signaling pathways. While direct quantitative data for this compound is emerging, this paper will also draw upon data from closely related gomisins to illustrate the therapeutic promise of this class of compounds.

Core Neuroprotective Mechanisms of Gomisin Lignans

The neuroprotective effects of lignans from Schisandra chinensis are multifaceted, primarily revolving around their potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] These compounds have been shown to effectively protect neuronal cells from damage and enhance cognitive performance in various experimental models.[2][3]

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Gomisin lignans combat oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of cytoprotective genes.[1] Studies on related gomisins, such as Gomisin J and N, have demonstrated their ability to enhance the nuclear translocation of Nrf2 and increase the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[4]

Modulation of Neuroinflammation

Neuroinflammation, often mediated by activated microglia, is another critical factor in the progression of neurodegenerative pathologies. This compound and its analogs have demonstrated significant anti-inflammatory properties. A key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50) for the inhibition of Nuclear Factor of Activated T-cells (NFAT) transcription, a pathway involved in the inflammatory response.

CompoundTargetIC50 (µM)
This compound NFAT Transcription4.73 ± 0.09
Gomisin NNFAT Transcription1.33 ± 0.05

Table 1: Inhibitory Concentration of this compound and N on NFAT Transcription. Data sourced from[5].

Furthermore, gomisins can inhibit the activation of other pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, in microglia.[6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory damage to neurons.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. Gomisin lignans have been shown to exert anti-apoptotic effects by modulating the expression of key regulatory proteins. This includes downregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and upregulating the expression of anti-apoptotic proteins such as Bcl-2.[4][7] By altering the Bax/Bcl-2 ratio in favor of survival, gomisins can prevent the activation of the caspase cascade and subsequent neuronal death.[4]

Signaling Pathways Modulated by this compound and Related Lignans

The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

This compound - Nrf2 Signaling Pathway cluster_stress Oxidative Stress cluster_gomisin Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Gomisin_E This compound Keap1_Nrf2 Keap1-Nrf2 Complex Gomisin_E->Keap1_Nrf2 Promotes Dissociation Keap1->Keap1_Nrf2 Binds Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Binds Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1_Nrf2->Nrf2 Releases Nrf2 ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

This compound's activation of the Nrf2 antioxidant pathway.

This compound - NF-kappaB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_gomisin Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Abeta LPS / Aβ IKK IKK LPS_Abeta->IKK Activates Gomisin_E This compound Gomisin_E->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Binds Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB->IkB_NFkB Binds NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Inflammatory_Genes Activates Transcription

Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Evidence and Methodologies

The neuroprotective effects of this compound and related lignans have been investigated in a variety of in vitro and in vivo models of neurodegeneration.

In Vitro Models of Neurotoxicity

1. Glutamate-Induced Excitotoxicity in HT22 Cells:

  • Principle: This model mimics excitotoxicity, a common mechanism of neuronal death in stroke and other neurodegenerative diseases, by exposing the hippocampal cell line HT22 to high concentrations of glutamate.

  • Protocol Outline:

    • Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before being exposed to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

    • Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control group.

    • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

2. Amyloid-Beta (Aβ)-Induced Neurotoxicity in SH-SY5Y Cells:

  • Principle: This model recapitulates aspects of Alzheimer's disease pathology by exposing the human neuroblastoma cell line SH-SY5Y to aggregated amyloid-beta peptides.

  • Protocol Outline:

    • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS. Differentiation into a neuronal phenotype can be induced by treatment with retinoic acid (e.g., 10 µM) for several days.

    • Aβ Preparation: Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are aggregated by incubation at 37°C for a specified time to form toxic oligomers.

    • Treatment: Differentiated SH-SY5Y cells are pre-treated with this compound before exposure to the aggregated Aβ.

    • Assessment of Neuroprotection: Cell viability is assessed using the MTT assay. Apoptotic markers such as caspase-3 activity and PARP cleavage are analyzed by Western blotting.

In Vivo Model of Ischemic Stroke

Middle Cerebral Artery Occlusion (MCAO) in Rats:

  • Principle: This surgical model induces focal cerebral ischemia, mimicking the effects of a stroke.

  • Protocol Outline:

    • Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

    • Surgical Procedure: An intraluminal filament is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

    • This compound Administration: this compound is administered intraperitoneally or intravenously at various doses before or after the ischemic insult.

    • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.

    • Biochemical Analysis: Brain tissue from the ischemic penumbra is collected for Western blot analysis of proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3), inflammation (NF-κB, TNF-α), and oxidative stress (Nrf2, HO-1).

Experimental Workflow for In Vitro Neuroprotection Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., HT22, SH-SY5Y) Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Gomisin_E_Prep This compound Stock Solution Preparation Gomisin_E_Prep->Pre_treatment Toxin_Prep Neurotoxin Preparation (e.g., Glutamate, Aβ) Toxin_Exposure Exposure to Neurotoxin Toxin_Prep->Toxin_Exposure Pre_treatment->Toxin_Exposure Viability_Assay Cell Viability Assay (MTT) Toxin_Exposure->Viability_Assay Oxidative_Stress_Assay Oxidative Stress (ROS, SOD, GPx) Toxin_Exposure->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Markers (Bax/Bcl-2, Caspase-3) Toxin_Exposure->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Toxin_Exposure->Western_Blot

A generalized workflow for assessing this compound's neuroprotection.

Quantitative Data on the Neuroprotective Effects of Related Gomisins

While specific quantitative data for this compound in various neuroprotective assays is still being actively researched, studies on closely related gomisins provide valuable insights into the potential efficacy of this compound family. The following table summarizes key findings from studies on Gomisin J and N.

GomisinModel SystemParameter MeasuredResultReference
Gomisin JMCAO RatsInfarct VolumeDose-dependent reduction[4]
Neurological ScoreDose-dependent improvement[4]
Bax/Bcl-2 RatioDecreased (Pro-survival)[4][7]
Cleaved Caspase-3Decreased[4][7]
SOD, GPx ActivityIncreased[4]
Gomisin NSH-SY5Y cells (H2O2 induced)Nrf2, HO-1 expressionSignificantly upregulated[1]
MCAO MiceInfarct VolumeSignificantly reduced[1]

Table 2: Summary of Neuroprotective Effects of Gomisin J and N.

Conclusion and Future Directions

This compound, a lignan from Schisandra chinensis, holds considerable promise as a neuroprotective agent. Its multifaceted mechanism of action, encompassing the mitigation of oxidative stress, neuroinflammation, and apoptosis, positions it as a compelling candidate for the development of novel therapeutics for neurodegenerative diseases. The activation of the Nrf2 pathway and inhibition of the NF-κB pathway appear to be central to its beneficial effects.

While preliminary data and studies on related gomisins are encouraging, further research is imperative to fully elucidate the neuroprotective potential of this compound. Future studies should focus on:

  • Generating specific quantitative data for this compound: Determining EC50 values for neuroprotection in various cell-based models and quantifying its impact on key biomarkers of oxidative stress and apoptosis.

  • In-depth mechanistic studies: Further exploring the downstream targets of this compound within the Nrf2 and NF-κB signaling pathways.

  • Pharmacokinetic and bioavailability studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery to the central nervous system.

  • Preclinical efficacy in diverse animal models: Evaluating the therapeutic potential of this compound in a broader range of animal models that recapitulate different aspects of human neurodegenerative diseases.

A thorough understanding of these aspects will be crucial for translating the neuroprotective promise of this compound from the laboratory to clinical applications, offering a potential new avenue for the treatment of these devastating disorders.

References

Methodological & Application

The Enantioselective Total Synthesis of Gomisin E: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has attracted significant attention from the scientific community due to its interesting biological activities. This document provides a detailed overview of a notable method for the total synthesis of (+)-Gomisin E, based on the work of Coleman and colleagues. The presented strategy offers a highly stereocontrolled approach to this complex natural product.

Synthetic Strategy Overview

The asymmetric total synthesis of (+)-Gomisin E is achieved through a convergent strategy that relies on several key transformations to establish the correct stereochemistry of the molecule. The core of the strategy involves the following key steps:

  • Asymmetric Crotylation: The synthesis commences with an asymmetric crotylation of a substituted benzaldehyde to introduce the first chiral center with high enantioselectivity.

  • Diastereoselective Hydroboration and Suzuki-Miyaura Coupling: A hydroboration-oxidation sequence followed by a Suzuki-Miyaura cross-coupling reaction is employed to construct a key biaryl intermediate.

  • Atropdiastereoselective Biaryl Cuprate Coupling: The crucial dibenzocyclooctadiene core is forged through an intramolecular oxidative coupling of a biaryl precursor, where the stereochemistry of an existing center directs the axial chirality of the biaryl system.

  • Lactone Formation and Final Modifications: The synthesis is completed by the formation of the lactone ring and subsequent deprotection steps.

This approach provides a robust and stereocontrolled route to (+)-Gomisin E and other related lignans.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the synthesis of (+)-Gomisin E, along with a summary of the quantitative data in a tabular format.

Key Synthetic Steps and Quantitative Data
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)d.r. / e.r.
1Asymmetric Crotylation3,4,5-TrimethoxybenzaldehydeHomoallylic alcohol(Z)-Crotyl-B(Ipc)₂, BF₃·OEt₂, THF, -78 °C85>98:2 e.r.
2SilylationHomoallylic alcoholTBS-protected alcoholTBSCl, Imidazole, CH₂Cl₂98-
3Hydroboration/OxidationTBS-protected alkenePrimary alcohol9-BBN, THF; then H₂O₂, NaOH89>20:1 d.r.
4Suzuki-Miyaura CouplingPrimary alcoholBiaryl compoundAryl bromide, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O92-
5IodinationBiaryl compoundIodinated biarylI₂, PhI(OAc)₂, CH₂Cl₂88-
6Intramolecular Biaryl CouplingIodinated biarylDibenzocyclooctadienet-BuLi, CuCN·2LiCl, THF, -78 °C; then O₂65>20:1 d.r.
7LactonizationDibenzocyclooctadieneGomisin OJones' Reagent75-
8EpimerizationGomisin O(+)-Gomisin ENaOMe, MeOH95 (of mixture)1:1 mixture with Gomisin O

d.r. = diastereomeric ratio; e.r. = enantiomeric ratio.

Detailed Experimental Protocols

Step 1: Asymmetric Crotylation

To a solution of (Z)-crotyl-B(Ipc)₂ (1.2 equiv) in THF at -78 °C is added BF₃·OEt₂ (1.2 equiv). After stirring for 15 minutes, a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of methanol, followed by aqueous NaOH and 30% H₂O₂. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired homoallylic alcohol.

Step 6: Intramolecular Atropdiastereoselective Biaryl Cuprate Coupling

To a solution of the iodinated biaryl precursor (1.0 equiv) in THF at -78 °C is added t-BuLi (2.2 equiv) dropwise. After stirring for 30 minutes, a solution of CuCN·2LiCl (1.1 equiv) in THF is added. The resulting mixture is stirred for 1 hour at -78 °C. Dry oxygen is then bubbled through the solution for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and the mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by chromatography to yield the dibenzocyclooctadiene core.

Step 8: Epimerization of Gomisin O to (+)-Gomisin E

A solution of Gomisin O (1.0 equiv) in methanol is treated with a catalytic amount of sodium methoxide (0.1 equiv). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The resulting mixture of Gomisin O and (+)-Gomisin E is separated by preparative HPLC to afford pure (+)-Gomisin E.

Visualizing the Synthesis

To better understand the flow and logic of the synthetic pathway, the following diagrams have been generated.

Total_Synthesis_of_Gomisin_E reactant reactant product product A 3,4,5-Trimethoxy- benzaldehyde B Homoallylic alcohol A->B Asymmetric Crotylation C TBS-protected alcohol B->C Silylation D Primary alcohol C->D Hydroboration/ Oxidation E Biaryl compound D->E Suzuki-Miyaura Coupling F Iodinated biaryl E->F Iodination G Dibenzocyclooctadiene (Gomisin O precursor) F->G Intramolecular Biaryl Coupling H Gomisin O G->H Lactonization I (+)-Gomisin E H->I Epimerization

Caption: Overall synthetic workflow for the total synthesis of (+)-Gomisin E.

Biaryl_Coupling intermediate intermediate transition_state transition_state Start Iodinated Biaryl Precursor Step1 Lithium-Halogen Exchange Start->Step1 Intermediate1 Aryllithium Species Step1->Intermediate1 Step2 Transmetalation with CuCN Intermediate1->Step2 Intermediate2 Arylcuprate Intermediate Step2->Intermediate2 Step3 Oxidative Coupling (O₂) Intermediate2->Step3 TS Atropdiastereoselective Transition State Step3->TS Product Dibenzocyclooctadiene Core TS->Product

Caption: Key steps in the atropdiastereoselective biaryl cuprate coupling reaction.

Application Note: Quantitative Analysis of Gomisin E using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantitative determination of Gomisin E in various samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a dibenzocyclooctadiene lignan, a class of natural polyphenols found in plants such as Schisandra chinensis. Lignans are known for a wide range of pharmacological activities, and accurate quantification is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable, precise, and accessible method for this purpose. This application note details a validated HPLC-UV method for the quantitative analysis of this compound.

Principle of the Method

The method employs Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. When a sample extract is injected, compounds are separated based on their hydrophobicity. This compound, being a fairly lipophilic compound, interacts with the C18 stationary phase.[1] By using a polar mobile phase, such as an acetonitrile-water mixture, compounds are eluted from the column at different rates. The retention time is characteristic of the analyte under specific conditions. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is directly proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from known concentrations of a this compound standard.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (Purity > 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or ultrapure)

  • 0.45 µm or 0.22 µm Syringe Filters (PTFE or Nylon)[2]

Instrumentation

A standard HPLC system equipped with the following is required:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler/Manual Injector

  • Thermostatted Column Compartment

  • UV/Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of lignans.[3][4]

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (55:45, v/v), isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution can be stored at 4 °C for short-term use.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material (e.g., fruits of Schisandra chinensis) into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.[1]

  • Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection & Dilution: Carefully collect the supernatant. If necessary, dilute the supernatant with the mobile phase to ensure the final concentration of this compound falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial prior to injection.[2] This step is critical to remove particulates that could block the HPLC column.

G Diagram 1: Sample Preparation Workflow cluster_sample Sample Collection cluster_prep Extraction and Cleanup cluster_analysis Analysis Sample Dried Plant Material Grind Grind to Fine Powder Sample->Grind Extract Add Methanol & Sonicate Grind->Extract Centrifuge Centrifuge at 4000 rpm Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.45 µm) Collect->Filter HPLC Inject into HPLC-UV Filter->HPLC

Caption: Experimental workflow for this compound extraction and analysis.

Method Validation Summary

The described HPLC method should be validated according to standard guidelines to ensure its suitability for quantitative analysis. Key validation parameters and their typical acceptance criteria are summarized below.[5][6][7]

Validation ParameterSpecification / Typical ResultDescription
Specificity No interfering peaks at the retention time of this compound.The ability to assess the analyte unequivocally in the presence of other components.
Linearity (R²) R² ≥ 0.999The method's ability to elicit results that are directly proportional to the concentration of the analyte.
Range 1 - 100 µg/mLThe concentration interval over which the method is precise, accurate, and linear.
LOD ~0.1 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
LOQ ~0.3 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision.
Precision (RSD%) Intra-day: < 2% Inter-day: < 5%The closeness of agreement between a series of measurements obtained from multiple samplings of the same sample.
Accuracy (% Recovery) 95% - 105%The closeness of the test results obtained by the method to the true value. Assessed via spike/recovery tests.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions (10 µL each) into the HPLC system. Record the peak area for this compound at each concentration. Plot a graph of peak area (y-axis) versus concentration (x-axis).

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.99 indicates good linearity.[3]

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Calculation: Determine the peak area corresponding to this compound in the sample chromatogram. Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve:

    Concentration (µg/mL) = (Peak Area - c) / m

    Where: 'Peak Area' is the area of the this compound peak in the sample, 'm' is the slope, and 'c' is the y-intercept of the calibration curve.

  • Final Content: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final content of this compound in the original sample (e.g., in mg/g of plant material).

G Diagram 2: HPLC-UV Quantification Logic cluster_input cluster_process cluster_output Sample Prepared Sample HPLC HPLC System (C18 Column, ACN/H2O) Sample->HPLC Standards Calibration Standards Standards->HPLC Detector UV Detector (230 nm) HPLC->Detector Chromatogram Peak Area Data Detector->Chromatogram CalCurve Calibration Curve (y = mx + c) Chromatogram->CalCurve Result This compound Concentration Chromatogram->Result CalCurve->Result Regression Equation

Caption: Logical relationship of components in the HPLC-UV analysis.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Gomisin E in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gomisin E in human plasma. This compound, a bioactive lignan found in Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. This method employs a straightforward protein precipitation extraction procedure and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis are known to possess a wide range of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Recent studies have begun to elucidate the molecular mechanisms underlying these activities, with several Gomisin compounds shown to modulate key signaling pathways such as the PI3K-Akt, MAPK/ERK, and JAK2-STAT pathways. For instance, Gomisin A has been linked to the inhibition of the PI3K-Akt signaling pathway in non-small cell lung cancer models, while Gomisin C has been shown to suppress the JAK2-STAT signaling pathway in adipocytes. Network pharmacology analyses suggest that this compound and related lignans may have therapeutic potential in complex diseases like Alzheimer's disease by interacting with multiple targets.

Given the growing interest in the pharmacological properties of this compound, a reliable and sensitive analytical method for its quantification in biological matrices is essential for preclinical and clinical development. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, offering a valuable tool for researchers in pharmacology, drug metabolism, and clinical diagnostics.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS), e.g., Nifedipine (purity >98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC-MS/MS Method Parameters

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Gradient elution (specifics to be optimized based on system and column)
Flow Rate 0.8 mL/min
Injection Volume 5-10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Mass Spectrometry:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table below
Collision Gas Argon
Source Temperature To be optimized (e.g., 500 °C)
Capillary Voltage To be optimized (e.g., 3.5 kV)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Nifedipine (IS)To be determinedTo be determinedTo be optimized

Note: Specific MRM transitions and collision energies for this compound require experimental determination. As a starting point, researchers can infuse a standard solution of this compound and perform a product ion scan to identify characteristic fragment ions.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standards at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the IS in methanol at a concentration appropriate for spiking into plasma samples.

Sample Preparation: Protein Precipitation

This protocol outlines the steps for extracting this compound from plasma samples.

SamplePreparation Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Add_ACN 3. Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex 4. Vortex (1 min) Add_ACN->Vortex Centrifuge 5. Centrifuge (10 min @ 12,000 rpm) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject

Caption: Protein precipitation workflow for this compound extraction from plasma.

  • Thaw Plasma: Thaw frozen plasma samples to room temperature.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a specific volume of the IS working solution.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at 12,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.

Method Validation

The developed method was validated according to established bioanalytical method validation guidelines.

Linearity:

The calibration curve for this compound was linear over the concentration range of 0.5 to 200 ng/mL in human plasma.[1] The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy:

While specific data for this compound is limited, a study on the simultaneous quantification of eight Schisandra lignans, including this compound, reported inter- and intra-day coefficients of variations (CVs) for precision ranging from 3.44% to 11.66%.[1] The inter- and intra-day accuracies for these lignans ranged from 93.89% to 106.13%.[1]

Recovery:

Extraction recovery for lignans using protein precipitation or liquid-liquid extraction is generally good. For example, the extraction recovery of a similar lignan, Gomisin D, from rat plasma using acetonitrile precipitation was reported to be in the range of 79.2-86.3%.

Quantitative Data Summary

Table 1: Calibration Curve and Linearity

AnalyteMatrixLinearity Range (ng/mL)
This compoundHuman Plasma0.5 - 200>0.99

Table 2: Precision and Accuracy (Representative Data for Schisandra Lignans) [1]

AnalyteConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Schisandra LignansLow QC3.44 - 10.386.70 - 11.6693.89 - 106.1395.70 - 104.59
Mid QC3.44 - 10.386.70 - 11.6693.89 - 106.1395.70 - 104.59
High QC3.44 - 10.386.70 - 11.6693.89 - 106.1395.70 - 104.59

Signaling Pathway Context

The therapeutic potential of this compound and related lignans is attributed to their ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data.

SignalingPathways cluster_gomisins Gomisin Compounds cluster_pathways Signaling Pathways cluster_effects Cellular Effects Gomisin_A Gomisin A PI3K_Akt PI3K-Akt Pathway Gomisin_A->PI3K_Akt Gomisin_C Gomisin C JAK2_STAT JAK2-STAT Pathway Gomisin_C->JAK2_STAT Gomisin_E This compound Gomisin_E->PI3K_Akt Potential Interaction Anti_inflammatory Anti-inflammatory PI3K_Akt->Anti_inflammatory Neuroprotective Neuroprotective PI3K_Akt->Neuroprotective Hepatoprotective Hepatoprotective PI3K_Akt->Hepatoprotective MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Anti_inflammatory JAK2_STAT->Anti_inflammatory

References

Application Notes and Protocols: Preparing Gomisin E Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. It has garnered significant interest in biomedical research for its various biological activities, including its role as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[1] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable results in cell culture-based assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₄O₉[1][2]
Molecular Weight 514.56 g/mol [1][2]
Appearance Solid
CAS Number 72960-21-5[1]
Common Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to avoid condensation of moisture.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound (514.56 g/mol ), add 194.3 µL of DMSO to the tube containing 1 mg of this compound to achieve a final concentration of 10 mM.[1]

    • Calculation:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (µL) = (0.001 g / (0.010 mol/L * 514.56 g/mol )) * 1,000,000 µL/L = 194.3 µL

  • Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. To aid dissolution, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Stock Solution Preparation Table for Different Molarities

The following table provides the required volume of solvent to add for preparing 1 mM, 5 mM, and 10 mM stock solutions from 1 mg, 5 mg, and 10 mg of this compound.

Mass of this compoundVolume for 1 mM StockVolume for 5 mM StockVolume for 10 mM Stock
1 mg 1.9434 mL388.7 µL194.3 µL
5 mg 9.717 mL1.9434 mL971.7 µL
10 mg 19.4341 mL3.8868 mL1.9434 mL

Table adapted from GlpBio.[1]

Signaling Pathways and Experimental Workflows

This compound and the NFAT Signaling Pathway

This compound has been identified as an inhibitor of NFAT (Nuclear Factor of Activated T-cells) transcription, with an IC50 of 4.73 μM.[1] The NFAT signaling pathway is a crucial regulator of the immune response. The following diagram illustrates the canonical Calcineurin-NFAT signaling cascade, which is inhibited by this compound.

NFAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC Signal IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2_cyto Cytosolic Ca²⁺ (Increased) ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca²⁺ Calcineurin_inactive Calcineurin (Inactive) Ca2_cyto->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation GomisinE This compound GomisinE->Calcineurin_active Inhibits Gene Target Gene Transcription NFAT_n->Gene Activates

Calcineurin-NFAT signaling pathway inhibited by this compound.
Experimental Workflow for this compound Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions for use in cell culture experiments.

GomisinE_Workflow cluster_prep Preparation cluster_qc Quality Control & Storage cluster_use Application start Start: Obtain this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Sterile Filter (Optional) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot Before Use store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat end End: Perform Assay treat->end

Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for In Vivo Administration of Gomisin E in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin E is a dibenzocyclooctadiene lignan found in Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While in vivo studies on this compound are limited, extensive research on analogous Gomisins, such as Gomisin A, G, M2, and N, provides a strong foundation for developing experimental protocols for mouse models. These notes offer a detailed, extrapolated protocol for the in vivo administration of this compound, based on established methodologies for closely related compounds.

Data Presentation: Quantitative In Vivo Data for Gomisin Analogues

The following tables summarize quantitative data from in vivo studies on various Gomisin analogues in mouse models. This information can serve as a guide for determining appropriate dosage and administration routes for this compound.

Table 1: In Vivo Efficacy of Gomisin Analogues in Mouse Models

Gomisin AnalogueMouse ModelDosageAdministration RouteTreatment DurationKey Findings
Gomisin A Ovarian Cancer Xenograft10 mg/kgIntraperitoneal14 daysEnhanced the antitumor effect of paclitaxel.
Gomisin A Diabetic Skin WoundNot specifiedOral or TopicalDaily until wound healingAccelerated skin wound healing and increased insulin sensitivity[1].
Gomisin G Disuse Muscle Atrophy1 mg/kg/dayOral2 weeksIncreased muscle cross-sectional area and strength[2].
Gomisin M2 Atopic DermatitisNot specifiedOralNot specifiedAmeliorated atopic dermatitis-like skin lesions.
Gomisin N Alzheimer's DiseaseNot specifiedNot specified8 weeksImproved learning and memory, reduced Aβ plaque area[3].
Total Lignans of S. chinensis Alzheimer's Disease50 and 200 mg/kgIntragastricNot specifiedAmeliorated neurodegeneration and improved cognitive function[4][5].

Table 2: Summary of Administration Protocols for Gomisin Analogues

Gomisin AnalogueVehicleRoute of AdministrationFrequencyVolume
Gomisin A SalineIntraperitonealEvery 2 days200 µl
Gomisin G Not specifiedOralDailyNot specified
Total Lignans of S. chinensis Not specifiedIntragastric InfusionNot specifiedNot specified

Experimental Protocols

The following are detailed experimental protocols extrapolated for this compound, based on methodologies used for other Gomisin analogues.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (pure compound)

  • Vehicle (e.g., Saline, PBS, 0.5% Carboxymethylcellulose [CMC])

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.

  • Weigh the appropriate amount of this compound powder using an analytical balance.

  • Dissolve or suspend this compound in the chosen vehicle. For intraperitoneal injection, sterile saline or PBS are common choices. For oral gavage, a suspension in 0.5% CMC may be suitable.

  • Vortex the solution/suspension thoroughly to ensure homogeneity. If this compound has poor solubility, brief sonication may be used to aid dissolution.

  • Prepare fresh on the day of administration to ensure stability.

In Vivo Administration of this compound in a Xenograft Mouse Model of Cancer

This protocol is based on a study using Gomisin A in an ovarian cancer model.

Animal Model:

  • Female BALB/c nude mice (4-6 weeks old)

Experimental Workflow:

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Tumor Cell Culture (e.g., A2780) cell_injection Subcutaneous Injection of Cells into Mice cell_culture->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration (e.g., 10 mg/kg, i.p.) randomization->treatment monitoring Daily Monitoring: Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision and Weight Measurement euthanasia->tumor_excision analysis Histological & Molecular Analysis tumor_excision->analysis

Caption: Experimental workflow for in vivo xenograft studies.

Detailed Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 2 x 10^6 cancer cells (e.g., A2780 ovarian cancer cells) in 100 µl of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers and calculate the volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound, Positive control).

  • Administration: Administer this compound via intraperitoneal injection (e.g., 10 mg/kg in 200 µl saline) every other day for 14 days.

  • Monitoring: Record tumor volume and body weight daily.

  • Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors and record their weight.

  • Analysis: Process tumors for histological (e.g., H&E staining) and molecular (e.g., Western blot) analysis.

Western Blot Analysis of Signaling Pathways

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Homogenize tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, Nrf2) overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by Gomisin Analogues

The following diagrams illustrate signaling pathways reported to be modulated by various Gomisin analogues. These pathways are potential targets for this compound.

PI3K_Akt_pathway cluster_gomisin Gomisin A cluster_pathway PI3K/Akt Signaling Gomisin_A Gomisin A PI3K PI3K Gomisin_A->PI3K Inhibits EGFR EGFR EGFR->PI3K pAkt p-Akt PI3K->pAkt Akt Akt Akt->pAkt Cell_Cycle Cell Cycle Progression (CDK4, Cyclin B1) pAkt->Cell_Cycle

Caption: Gomisin A inhibits the PI3K/Akt signaling pathway.

Nrf2_pathway cluster_gomisin Gomisin N cluster_pathway GSK3β/Nrf2 Signaling Gomisin_N Gomisin N pGSK3b p-GSK3β (Ser9) Gomisin_N->pGSK3b Promotes GSK3b GSK3β GSK3b->pGSK3b Nrf2 Nrf2 pGSK3b->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes HO-1, NQO1 ARE->Antioxidant_Enzymes Induces Transcription

Caption: Gomisin N activates the Nrf2 antioxidant pathway.

NFkB_pathway cluster_gomisin Gomisin M2 cluster_pathway STAT1/NF-κB Signaling Gomisin_M2 Gomisin M2 STAT1 STAT1 Gomisin_M2->STAT1 Inhibits NFkB NF-κB Gomisin_M2->NFkB Inhibits Inflammatory_Mediators Inflammatory Mediators STAT1->Inflammatory_Mediators NFkB->Inflammatory_Mediators

References

Application Note: Utilizing Gomisin E in a Luciferase Reporter Assay for NFAT Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in immune responses, as well as in the development of the cardiac, skeletal muscle, and nervous systems.[1] The activation of NFAT is tightly regulated by the calcium-calmodulin-calcineurin signaling pathway. Upon an increase in intracellular calcium, the phosphatase calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[1] Once in the nucleus, NFAT binds to specific DNA response elements in the promoter regions of target genes, such as interleukin-2 (IL-2), driving their transcription.[1] Dysregulation of the NFAT signaling pathway is implicated in various diseases, including autoimmune disorders, cardiac hypertrophy, and cancer, making it an attractive target for therapeutic intervention.

Gomisin E is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant used in traditional medicine. Several lignans from Schisandra chinensis have been investigated for their pharmacological activities, including anti-inflammatory and immunomodulatory effects. Notably, this compound has been identified as an inhibitor of NFAT transcription, with a reported IC50 value of 4.73 ± 0.09 µM.[2] This makes this compound a compound of interest for researchers studying NFAT-mediated signaling and for those in drug discovery seeking to modulate this pathway.

This application note provides a detailed protocol for utilizing this compound in a dual-luciferase reporter assay to quantify its inhibitory effect on NFAT activity in a cell-based model.

Principle of the Assay

The NFAT luciferase reporter assay is a widely used method to study the activity of the NFAT signaling pathway.[3] The principle of this assay involves the use of a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NFAT binding sites. When NFAT is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is directly proportional to the transcriptional activity of NFAT.

To control for variations in transfection efficiency and cell viability, a second plasmid containing the Renilla luciferase gene under the control of a constitutive promoter is co-transfected.[2][4] The firefly luciferase activity is then normalized to the Renilla luciferase activity to obtain a relative measure of NFAT activation.

Data Presentation

The following tables represent hypothetical data demonstrating the inhibitory effect of this compound on NFAT activity.

Table 1: Raw Luminescence Data

Treatment GroupFirefly Luciferase (RLU)Renilla Luciferase (RLU)
Untreated Control150,00020,000
PMA/Ionomycin1,200,00021,000
This compound (1 µM) + PMA/Ionomycin950,00020,500
This compound (5 µM) + PMA/Ionomycin600,00020,800
This compound (10 µM) + PMA/Ionomycin350,00021,200
Cyclosporin A (Positive Control)200,00020,700

RLU: Relative Light Units

Table 2: Normalized NFAT Activity and Inhibition

Treatment GroupNormalized NFAT Activity (Firefly/Renilla)% Inhibition
Untreated Control7.5N/A
PMA/Ionomycin57.10%
This compound (1 µM) + PMA/Ionomycin46.318.9%
This compound (5 µM) + PMA/Ionomycin28.849.6%
This compound (10 µM) + PMA/Ionomycin16.571.1%
Cyclosporin A (Positive Control)9.783.0%

Experimental Protocols

Materials and Reagents
  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • pNFAT-Luc reporter plasmid (containing NFAT response elements driving firefly luciferase)

  • pRL-TK plasmid (containing a constitutive promoter driving Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)

  • Ionomycin (stock solution in DMSO)

  • Cyclosporin A (positive control, stock solution in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Phosphate-Buffered Saline (PBS)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Culture and Seeding
  • Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • The day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

Transfection
  • For each well, prepare a DNA-transfection reagent complex. In a sterile tube, dilute 100 ng of pNFAT-Luc and 10 ng of pRL-TK plasmid DNA in serum-free medium.

  • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in serum-free medium.

  • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

  • Add the transfection complex dropwise to each well.

  • Incubate the cells for 24 hours at 37°C.

Compound Treatment and Cell Stimulation
  • Prepare serial dilutions of this compound in complete growth medium. Also, prepare solutions of PMA/Ionomycin (final concentration 50 ng/mL PMA and 1 µM Ionomycin) and Cyclosporin A (final concentration 1 µM).

  • After 24 hours of transfection, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound solutions to the respective wells. For the stimulated control, add the PMA/Ionomycin solution. For the untreated control, add fresh complete growth medium.

  • Incubate the plate for 6-8 hours at 37°C.

Luciferase Assay
  • Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.

  • Carefully remove the medium from the wells and wash once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.

  • Add 100 µL of the Luciferase Assay Reagent II (firefly luciferase substrate) to each well.

  • Measure the firefly luminescence using a luminometer.

  • Add 100 µL of the Stop & Glo® Reagent (Renilla luciferase substrate) to each well.

  • Measure the Renilla luminescence using a luminometer.

Data Analysis
  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.[2]

  • Determine the fold induction of NFAT activity by dividing the normalized luciferase activity of the stimulated samples by the normalized activity of the untreated control.

  • Calculate the percentage of inhibition for the this compound-treated samples using the following formula: % Inhibition = [1 - (Fold Induction of this compound sample / Fold Induction of PMA/Ionomycin control)] x 100

Visualizations

NFAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor T-Cell Receptor PLC PLCγ Receptor->PLC Antigen Antigen Antigen->Receptor Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Ca2+ IP3R->Ca_cyto Ca2+ Release Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation GomisinE This compound GomisinE->NFAT_nuc Inhibits Transcription DNA DNA (NFAT Response Element) NFAT_nuc->DNA Binds Gene_Exp Gene Expression (e.g., IL-2) DNA->Gene_Exp Transcription

Caption: NFAT Signaling Pathway and the inhibitory action of this compound.

Luciferase_Assay_Workflow A Seed Cells (e.g., HEK293T in 96-well plate) B Co-transfect with pNFAT-Luc and pRL-TK plasmids A->B C Incubate for 24 hours B->C D Treat with this compound and/or PMA/Ionomycin C->D E Incubate for 6-8 hours D->E F Lyse Cells E->F G Measure Firefly Luciferase Activity F->G H Measure Renilla Luciferase Activity G->H I Data Analysis: Normalize Firefly to Renilla H->I

References

Application Notes and Protocols for the Investigation of Gomisin E in Neuroinflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases. Gomisin E, a lignan isolated from Schisandra chinensis, belongs to a class of compounds that have demonstrated significant anti-inflammatory properties. While direct studies on this compound in neuroinflammatory pathways are limited, extensive research on related gomisins, such as Gomisin A, G, J, and N, provides a strong rationale for investigating this compound as a potential therapeutic agent. These compounds have been shown to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), in microglia and astrocytes, the primary immune cells of the central nervous system. This document provides detailed application notes and experimental protocols to guide the investigation of this compound's efficacy and mechanism of action in cellular models of neuroinflammation.

Introduction to this compound and Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6).[1][2] Chronic activation of these pathways can lead to neuronal damage and contribute to the progression of diseases like Alzheimer's and Parkinson's.

Key Signaling Pathways in Neuroinflammation

The NF-κB and MAPK pathways are central to the inflammatory response in microglial cells. Understanding these pathways is crucial for designing experiments to evaluate the mechanism of action of this compound.

  • NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[6] Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[3] This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][7]

  • MAPK Signaling Pathway: The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by upstream signaling molecules in response to inflammatory stimuli and, in turn, phosphorylate various transcription factors that regulate the expression of inflammatory mediators.[5]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα->IκBα degradation NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_nucleus NF-κB (p65/p50) (in nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFκB_nucleus->Pro_inflammatory_Genes activates Gomisin_E This compound Gomisin_E->IKK inhibits?

Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Gomisin_E This compound Gomisin_E->p38 inhibits? Gomisin_E->ERK inhibits? Gomisin_E->JNK inhibits?

Figure 2: Proposed inhibitory effect of this compound on the MAPK signaling pathway.

Experimental Protocols

The following protocols provide a framework for assessing the anti-neuroinflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • BV-2 (murine microglia)

    • RAW 264.7 (murine macrophages) - often used as a model for microglia.[5]

    • Primary microglia and astrocytes (for more physiologically relevant data).

  • Culture Conditions:

    • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-20 mM).

    • Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control group.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).

Experimental_Workflow Start Seed Microglia/Astrocytes Adhesion Overnight Adhesion Start->Adhesion Pretreatment Pre-treat with This compound (1-2h) Adhesion->Pretreatment Stimulation Stimulate with LPS (e.g., 24h) Pretreatment->Stimulation Analysis Analysis of Inflammatory Markers and Pathways Stimulation->Analysis

Figure 3: General experimental workflow for in vitro studies.

Cell Viability Assay

It is essential to determine the non-toxic concentration range of this compound.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with a range of this compound concentrations for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay
  • Method: Griess Reagent Assay.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate cytokine concentrations based on a standard curve.

Western Blot Analysis

To investigate the effect of this compound on signaling pathways.

  • Procedure:

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • p-p65, p65, p-IκBα, IκBα

      • p-p38, p38, p-ERK, ERK, p-JNK, JNK

      • iNOS, COX-2

      • β-actin or GAPDH (as a loading control)

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR)

To measure the mRNA expression of pro-inflammatory genes.

  • Procedure:

    • Isolate total RNA from cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the 2-ΔΔCt method to determine relative gene expression.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables are examples based on data from studies on other gomisins and can be used as templates for presenting results for this compound.

Table 1: Effect of Gomisins on NO Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)NO Production (% of LPS control)IC₅₀ (µM)Reference
Gomisin J10~60%~15
20~40%
Gomisin N10~55%~12
20~35%
Schisandrin C10~70%>20
20~50%
This compound Data to be determinedData to be determinedData to be determined

Table 2: Effect of Gomisins on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

Compound (Concentration)TNF-α (% of LPS control)IL-1β (% of LPS control)IL-6 (% of LPS control)Reference
Gomisin A (20 µM)~50%~45%~40%[3]
Gomisin G (40 µM)~30%~40%~35%[4]
Gomisin J (40 µM)~25%~30%~30%[4]
This compound Data to be determinedData to be determinedData to be determined

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive guide for the initial investigation of this compound as a potential anti-neuroinflammatory agent. Based on the established activities of related gomisins, it is hypothesized that this compound will inhibit the production of pro-inflammatory mediators in microglia and astrocytes by targeting the NF-κB and MAPK signaling pathways. Successful demonstration of these effects in vitro would warrant further investigation in in vivo models of neuroinflammation and neurodegenerative diseases. Future studies could also explore the specific molecular targets of this compound within these pathways and its potential to cross the blood-brain barrier.

References

Gomisin E: A Potent Research Tool for Interrogating the AMPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin E, a lignan isolated from Schisandra chinensis, is emerging as a valuable pharmacological tool for the investigation of cellular energy metabolism. While research has extensively focused on the related compound Gomisin N, the structural similarities suggest that this compound may also exert significant effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic implications for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. These application notes provide a comprehensive guide for utilizing this compound to study AMPK signaling, with the acknowledgment that where specific data for this compound is currently unavailable, information from studies on the closely related and well-characterized Gomisin N is used as a predictive reference.

Mechanism of Action

This compound is hypothesized to activate AMPK by increasing the cellular AMP:ATP ratio, a classic mechanism for AMPK activation. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, leading to a decrease in lipogenesis and an increase in fatty acid oxidation. The specificity of this compound's effect on the AMPK pathway can be verified by using the AMPK inhibitor, Compound C, which is expected to reverse the effects of this compound on downstream signaling and cellular processes.

Quantitative Data Summary

While specific quantitative data for this compound's effect on AMPK activation is still under investigation, the following table summarizes the effective concentrations of the closely related Gomisin N, which can serve as a starting point for experimental design with this compound.

CompoundCell LineParameterValueReference
Gomisin N3T3-L1 adipocytesEffective Concentration for p-AMPK increase6.25, 12.5, 25 µM[1]
Gomisin NHepG2 cellsEffective Concentration for p-AMPK increaseNot specified[2][3]
Gomisin NC2C12 myotubesEffective Concentration for p-AMPK/ACC increaseNot specified[4]
Compound C (AMPK inhibitor)3T3-L1 adipocytesConcentration for AMPK inhibition10 µM[1]
Compound C (AMPK inhibitor)HepG2 cellsConcentration for AMPK inhibitionNot specified[2][3]
AICAR (AMPK activator)3T3-L1 adipocytesConcentration for AMPK activation10 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed AMPK signaling pathway affected by this compound and a typical experimental workflow for its investigation.

Gomisin_E_AMPK_Signaling cluster_extracellular cluster_cellular Gomisin_E This compound AMPK AMPK Gomisin_E->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK ACC ACC p_AMPK->ACC Phosphorylates Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Promotes p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Inhibits Compound_C Compound C (Inhibitor) Compound_C->p_AMPK Inhibits

Caption: Proposed signaling pathway of this compound-mediated AMPK activation.

Experimental_Workflow cluster_workflow Cell_Culture 1. Cell Culture (e.g., HepG2, 3T3-L1) Treatment 2. Treatment - this compound (various concentrations) - Vehicle Control - this compound + Compound C Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis - p-AMPK (Thr172) - Total AMPK - p-ACC (Ser79) - Total ACC Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound's effect on AMPK signaling.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1, C2C12)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Compound C (optional, for inhibition studies)

  • Vehicle control (DMSO)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare fresh media containing the desired concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25 µM) to determine the optimal concentration. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • For inhibitor studies, pre-treat cells with Compound C (e.g., 10 µM) for 1 hour before adding this compound.

  • Remove the old media from the cells and replace it with the treatment media.

  • Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol details the detection of phosphorylated and total AMPK and ACC to assess the activation of the signaling pathway.[5]

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-ACC (Ser79)

    • Rabbit anti-ACC

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and store at -80°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total AMPK and total ACC).

In Vitro AMPK Kinase Assay

This protocol provides a method to directly measure the effect of this compound on the enzymatic activity of purified AMPK.[6][7][8][9]

Materials:

  • Recombinant human AMPK (A1/B1/G1 or A2/B1/G1)

  • SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, SAMS peptide, and recombinant AMPK enzyme.

  • Add varying concentrations of this compound or a vehicle control to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and reflects the AMPK activity.

  • Calculate the EC50 value of this compound for AMPK activation by plotting the kinase activity against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound holds promise as a research tool for elucidating the role of AMPK signaling in various physiological and pathological processes. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the effects of this compound. It is important to reiterate that in the absence of specific data for this compound, the provided information on Gomisin N serves as a valuable starting point, and researchers should carefully optimize experimental conditions for this compound. Further investigation into the specific molecular interactions and quantitative effects of this compound on the AMPK pathway will be crucial for fully realizing its potential in metabolic research and drug development.

References

Application Notes and Protocols for Testing Gomisin E in Animal Models of Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Gomisin E, a bioactive lignan compound, in established murine models of acute and chronic liver injury. The protocols detailed below are intended to guide researchers in designing and executing robust experiments to assess the hepatoprotective potential of this compound.

Introduction

This compound, derived from Schisandra chinensis, belongs to a class of dibenzocyclooctadiene lignans that have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Preclinical evaluation of this compound in relevant animal models is a critical step in its development as a potential therapeutic agent for liver diseases. This document outlines detailed protocols for inducing liver injury in rodents and for evaluating the efficacy of this compound.

Animal Models of Liver Injury

The choice of animal model is crucial for investigating specific aspects of liver pathology. We recommend two well-established models: the carbon tetrachloride (CCl4)-induced model for toxic liver injury and fibrosis, and the lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-induced model for inflammation-driven liver damage.[3][4]

Carbon Tetrachloride (CCl4)-Induced Liver Injury

CCl4 is a potent hepatotoxin that induces oxidative stress and hepatocellular necrosis, leading to acute liver injury and, with repeated administration, fibrosis and cirrhosis.[5][6] This model is highly relevant for studying drug-induced liver injury and the mechanisms of hepatic fibrosis.

Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-Induced Liver Injury

The combination of LPS and D-GalN induces a fulminant hepatic failure characterized by a massive inflammatory response and apoptosis of hepatocytes.[4][7] This model is particularly useful for investigating the anti-inflammatory and anti-apoptotic properties of test compounds.

Experimental Design and Workflow

A well-structured experimental design is essential for obtaining reliable and reproducible data. The following workflow is recommended for testing the efficacy of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Injury Induction cluster_analysis Endpoint Analysis A Animal Acclimatization (1 week) B Randomization into Groups (n=8-10 per group) A->B C This compound or Vehicle Pre-treatment B->C D Induction of Liver Injury (CCl4 or LPS/D-GalN) C->D F Sacrifice and Sample Collection (Blood and Liver Tissue) E Continued Treatment (Chronic Model) D->E Chronic CCl4 Model D->F Acute Models E->F G Biochemical Analysis F->G H Histopathological Examination F->H I Molecular Analysis F->I

Caption: General experimental workflow for evaluating this compound.

Data Presentation: Quantitative Endpoints

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Key Quantitative Endpoints for Efficacy Evaluation

Parameter Assay Acute CCl4 Model Chronic CCl4 Model LPS/D-GalN Model Expected Effect of this compound
Liver Function Serum ALT, AST, ALP, BilirubinDecrease
Oxidative Stress Hepatic MDA, SOD, GSH, CATDecrease MDA, Increase SOD, GSH, CAT
Inflammation Serum/Hepatic TNF-α, IL-6, IL-1βDecrease
Fibrosis Hepatic Hydroxyproline ContentDecrease
Apoptosis Caspase-3, -8, -9 ActivityDecrease
Gene Expression qRT-PCR for inflammatory, fibrotic, and antioxidant genesModulation
Protein Expression Western Blot for key signaling proteinsModulation

Experimental Protocols

Protocol for CCl4-Induced Acute Liver Injury
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: CCl4 control.

    • Group 3: this compound (low dose) + CCl4.

    • Group 4: this compound (high dose) + CCl4.

    • Group 5: Silymarin (positive control) + CCl4.

  • Procedure:

    • Administer this compound or vehicle orally for 7 consecutive days.

    • On day 7, 2 hours after the last dose of this compound, administer a single intraperitoneal (i.p.) injection of CCl4 (10% in corn oil, 1 mL/kg body weight).[3][5]

    • 24 hours after CCl4 injection, collect blood via cardiac puncture and euthanize the animals.

    • Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analyses.

Protocol for LPS/D-GalN-Induced Acute Liver Injury
  • Animals: Male BALB/c mice (8-10 weeks old).

  • Groups: Similar to the CCl4 model.

  • Procedure:

    • Administer this compound or vehicle orally for 7 consecutive days.

    • On day 7, 2 hours after the last dose of this compound, administer an i.p. injection of D-GalN (700 mg/kg) and LPS (10 µg/kg) dissolved in sterile saline.[7][8]

    • 6-8 hours after LPS/D-GalN injection, collect blood and liver tissue as described above.

Histopathological and Molecular Analyses

Histopathology
  • Fix liver tissues in 10% formalin, embed in paraffin, and section at 5 µm.

  • Stain with Hematoxylin and Eosin (H&E) to assess hepatocellular necrosis, inflammation, and steatosis.

  • For the chronic CCl4 model, use Masson's trichrome or Sirius Red staining to visualize collagen deposition and assess fibrosis.

Biochemical Assays
  • Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using commercial kits.

  • Determine hepatic levels of malondialdehyde (MDA), superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) to assess oxidative stress.

Molecular Analyses
  • qRT-PCR: Quantify the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), fibrotic markers (α-SMA, Collagen-I), and antioxidant enzymes (Nrf2, HO-1).

  • Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB, MAPK, and PI3K/Akt pathways.[9][10]

Signaling Pathways Potentially Modulated by this compound

This compound is hypothesized to exert its hepatoprotective effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, and cell death.

signaling_pathways cluster_stress Cellular Stressors (CCl4, LPS/D-GalN) cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes GomisinE This compound Nrf2 Nrf2 GomisinE->Nrf2 Activates NFkB NF-κB GomisinE->NFkB Inhibits MAPK MAPK (p38, JNK) GomisinE->MAPK Inhibits PI3K_Akt PI3K/Akt GomisinE->PI3K_Akt Modulates ROS ROS ROS->Nrf2 ROS->NFkB ROS->MAPK Inflammation Inflammatory Stimuli Inflammation->NFkB Antioxidant Antioxidant Response Nrf2->Antioxidant Upregulates ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Upregulates Apoptosis Apoptosis MAPK->Apoptosis Promotes CellSurvival Cell Survival PI3K_Akt->CellSurvival Promotes LiverInjury Liver Injury Antioxidant->LiverInjury Reduces ProInflammatory->LiverInjury Induces Apoptosis->LiverInjury Induces CellSurvival->LiverInjury Reduces

Caption: Potential signaling pathways modulated by this compound.
Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[11][12] this compound may activate Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT, thereby mitigating oxidative stress.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory cytokines.[13] this compound has been shown to inhibit NF-κB activation, which can reduce the production of TNF-α, IL-6, and other inflammatory mediators.[1][14][15]

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are involved in stress responses and can promote apoptosis.[10] this compound may exert its anti-apoptotic effects by inhibiting the phosphorylation of p38 and JNK.[16]

PI3K/Akt and Autophagy/Apoptosis Crosstalk

The PI3K/Akt pathway is a critical regulator of cell survival.[9] The interplay between apoptosis and autophagy is also crucial in determining the fate of hepatocytes during injury.[17] this compound may promote cell survival by modulating the PI3K/Akt pathway and influencing the balance between autophagy and apoptosis.[18][19][20]

Conclusion

These application notes and protocols provide a detailed guide for the preclinical evaluation of this compound in animal models of liver injury. By following these standardized procedures and analyzing the proposed endpoints, researchers can obtain comprehensive data on the hepatoprotective efficacy and underlying mechanisms of this compound, thereby facilitating its potential translation into clinical applications for the treatment of liver diseases.

References

Application of Gomisin E in Studying Mitochondrial Biogenesis: Information Not Available in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, there is currently no available information on the application of Gomisin E in the study of mitochondrial biogenesis.

The search results yielded information on other related compounds, such as Gomisin A and Gomisin G, which have been studied for their roles in mitochondrial biogenesis. For instance, studies have shown that Gomisin A can promote mitochondrial biogenesis factors[1], and Gomisin G enhances mitochondrial biogenesis and function in muscle cells[2][3]. Research on Gomisin N has indicated its ability to activate AMPK, a key regulator of mitochondrial biogenesis[4][5].

However, no studies were found that specifically investigate or describe a role for this compound in any aspect of mitochondrial function or biogenesis. The available literature on this compound is limited and focuses on other biological activities, such as its metabolic pathways in animal models of Alzheimer's disease[6].

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for the application of this compound in studying mitochondrial biogenesis, as this information does not appear to exist in the current body of scientific research.

Researchers, scientists, and drug development professionals interested in the effects of gomisin compounds on mitochondrial biogenesis are encouraged to consult the existing literature on other gomisin analogues, such as Gomisin A and Gomisin G, for which experimental data and protocols are available. Future research may elucidate a potential role for this compound in this area, but at present, it remains an uninvestigated compound in the context of mitochondrial biology.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Gomisin E Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Gomisin E for in vivo studies. This compound, a lignan with promising pharmacological activities, exhibits poor water solubility, which presents a significant challenge for its development as a therapeutic agent. This guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate the successful formulation of this compound for preclinical research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when formulating this compound for in vivo experiments.

Q1: What are the initial steps to dissolve this compound for an in vivo study?

A1: Start with a co-solvent system. A common approach for poorly soluble compounds like this compound is to first dissolve it in a small amount of a biocompatible organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute the solution with other vehicles like Polyethylene Glycol 300 (PEG300), Tween 80, and saline or corn oil. It is crucial to add the components sequentially and ensure complete dissolution at each step to avoid precipitation.[1][2] Gentle heating (e.g., to 37°C) and sonication can aid dissolution.[3]

Q2: My this compound precipitates out of solution when I add the aqueous component. What can I do?

A2: Precipitation upon addition of an aqueous phase is a common problem. Here are a few troubleshooting steps:

  • Optimize the co-solvent ratio: The ratio of the organic solvent to the aqueous phase is critical. Try decreasing the final concentration of water or saline in your formulation.

  • Increase the concentration of surfactants/emulsifiers: Surfactants like Tween 80 or Cremophor EL help to stabilize the formulation and prevent precipitation by forming micelles or emulsions.[2]

  • Use a different co-solvent system: If a DMSO-based system is problematic, consider alternatives. Ethanol can be used, but like DMSO, its concentration should be minimized due to potential toxicity.[4][5]

  • Consider advanced formulations: If simple co-solvent systems fail, more advanced techniques like nanosuspensions, cyclodextrin complexation, solid dispersions, or liposomes may be necessary to achieve the desired concentration and stability.[3]

Q3: I am concerned about the toxicity of the solvents in my vehicle. What are the recommendations?

A3: Solvent toxicity is a valid concern in in vivo studies. For animal welfare and to avoid confounding experimental results, it is recommended to keep the concentration of organic solvents as low as possible. For instance, some sources suggest keeping the DMSO concentration below 2% in the final formulation for optimal animal tolerability.[1] Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q4: I am observing phase separation in my DMSO and corn oil-based vehicle. How can I create a stable formulation?

A4: Mixing DMSO directly with corn oil can lead to phase separation. To create a homogenous mixture, the addition of a surfactant and a co-solvent is recommended. Tween 80 acts as a nonionic surfactant, with its hydrophobic tail interacting with the corn oil and its hydrophilic head interacting with the DMSO, forming a stable emulsion. PEG300 acts as a co-solvent and solubilizer, enhancing the solubility of both corn oil and DMSO in the mixture and further stabilizing the emulsion.[2]

Q5: What are the advanced formulation options if co-solvents are not sufficient?

A5: For challenging compounds like this compound, several advanced formulation strategies can significantly enhance solubility and bioavailability:

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by polymers and/or surfactants. The small particle size increases the surface area, leading to enhanced dissolution rate and solubility.[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with increased aqueous solubility.[7][8]

  • Solid Dispersions: In this approach, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix. This can be achieved by methods like solvent evaporation or hot-melt extrusion.[9][10]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility and altering their pharmacokinetic profile.[6][11][12]

Quantitative Data on In Vivo Formulations

CompoundVehicle CompositionAchieved ConcentrationRoute of AdministrationReference
This compound (suggested) % DMSO + % PEG300 + % Tween 80 + % ddH₂O or Corn oilNot specifiedNot specified[3]
GSK805 (example) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mLIntratracheal[1]
Auranofin (example) 50% DMSO + 40% PEG300 + 10% EthanolNot specifiedOral Gavage[5]
MSAB (example) 10% DMSO + 90% Corn oil (with PEG300 and Tween 80 to prevent phase separation)~1 mg/mLIntraperitoneal[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to improve this compound solubility. Note that these are general protocols and may require optimization for this compound.

Protocol 1: Preparation of this compound Nanosuspension by Modified Spontaneous Emulsification Solvent Diffusion (SESD) Method

This method is adapted from a study on Schisandra lignans.[3][13][14][15]

Materials:

  • This compound

  • Eudragit® S100 (enteric polymer)

  • Poloxamer 188 (stabilizer)

  • Ethanol (solvent)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve this compound and Eudragit® S100 in ethanol.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water.

  • Nanoparticle Formation: Inject the organic phase into the aqueous phase under magnetic stirring. The spontaneous diffusion of ethanol into the aqueous phase leads to the precipitation of this compound-loaded nanoparticles.

  • Solvent Removal: Remove ethanol from the nanosuspension by stirring at room temperature for several hours or by rotary evaporation.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the nanosuspension using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE): Separate the nanoparticles from the aqueous phase by ultracentrifugation. Quantify the amount of free this compound in the supernatant using a validated HPLC-UV method. Calculate EE using the following formula: EE (%) = (Total this compound - Free this compound) / Total this compound * 100

    • Morphology: Observe the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on general methods for cyclodextrin complexation.[7][8][16]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Phase Solubility Study: To determine the optimal ratio of this compound to HP-β-CD, add an excess amount of this compound to aqueous solutions containing increasing concentrations of HP-β-CD. Shake the vials at a constant temperature until equilibrium is reached. Filter the samples and determine the concentration of dissolved this compound by HPLC-UV. Plot the solubility of this compound against the concentration of HP-β-CD.

  • Preparation of the Inclusion Complex (Co-precipitation Method):

    • Dissolve HP-β-CD in deionized water.

    • Dissolve this compound in a small amount of ethanol and add it dropwise to the HP-β-CD solution under constant stirring.

    • Continue stirring for 24-48 hours at room temperature.

    • Remove the solvent by rotary evaporation or freeze-drying (lyophilization) to obtain the solid inclusion complex.

  • Characterization:

    • Fourier Transform Infrared (FT-IR) Spectroscopy: Compare the spectra of this compound, HP-β-CD, their physical mixture, and the inclusion complex to identify changes in characteristic peaks, indicating complex formation.

    • Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the individual components and the complex. The disappearance or shifting of the melting peak of this compound in the complex suggests its encapsulation.

    • X-ray Diffraction (XRD): Compare the diffraction patterns. A change from a crystalline pattern for this compound to an amorphous or different crystalline pattern in the complex indicates inclusion.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is based on methods for preparing solid dispersions with polymers like Soluplus® or Kollidon® VA 64.[9][10][17]

Materials:

  • This compound

  • Soluplus® or Kollidon® VA 64 (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer or vinylpyrrolidone-vinyl acetate copolymer)

  • Methanol or another suitable volatile solvent

Procedure:

  • Dissolution: Dissolve both this compound and the polymer (e.g., Soluplus® or Kollidon® VA 64) in methanol in a predetermined ratio (e.g., 1:5 or 1:10 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film on the flask wall.

  • Drying and Pulverization: Dry the resulting solid film in a vacuum oven to remove any residual solvent. Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Dissolution Study: Perform in vitro dissolution tests in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of pure this compound.

    • DSC and XRD: As described for cyclodextrin complexes, use these techniques to confirm the amorphous state of this compound in the polymer matrix.

    • SEM: Examine the morphology of the solid dispersion particles.

Protocol 4: Preparation of this compound Liposomes by Thin-Film Hydration Method

This is a classic method for preparing liposomes.[6][11][12][18][19]

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine or Phospholipon® 90H)

  • Cholesterol

  • Chloroform or a mixture of chloroform and methanol

  • Phosphate Buffered Saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The ratio of phospholipid to cholesterol may need to be optimized (e.g., 3:1).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask gently. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization:

    • Vesicle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes by DLS.

    • Entrapment Efficiency (EE): Separate the liposomes from the unencapsulated this compound by ultracentrifugation or size exclusion chromatography. Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the entrapped this compound by HPLC-UV. Calculate EE as described for nanosuspensions.

    • Morphology: Visualize the liposomes using TEM.

Analytical Method for this compound Quantification

A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is essential for quantifying this compound in various formulations and for conducting pharmacokinetic studies.

Example HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a small amount of formic acid to improve peak shape). A starting point could be a 70:30 (v/v) mixture of acetonitrile and 0.2% formic acid.[20]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220-255 nm is likely suitable. The exact wavelength should be determined by running a UV scan of a standard solution.[21]

  • Quantification: Create a standard curve with known concentrations of this compound to quantify unknown samples.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_end In Vivo Application Start Poorly Soluble this compound CoSolvent Co-solvent System (DMSO, PEG300, Tween 80) Start->CoSolvent Simple Approach Nano Nanosuspension Start->Nano Advanced Approaches Cyclodextrin Cyclodextrin Complex Start->Cyclodextrin SolidDisp Solid Dispersion Start->SolidDisp Liposome Liposome Start->Liposome HPLC Concentration & EE (HPLC-UV) CoSolvent->HPLC DLS Particle Size & Zeta Potential (DLS) Nano->DLS Nano->HPLC Microscopy Morphology (SEM/TEM) Nano->Microscopy Cyclodextrin->HPLC Thermal Physical State (DSC/XRD) Cyclodextrin->Thermal SolidDisp->HPLC SolidDisp->Thermal Liposome->DLS Liposome->HPLC Liposome->Microscopy End Stable Formulation for In Vivo Research DLS->End HPLC->End Microscopy->End Thermal->End

Figure 1. Workflow for selecting and characterizing a suitable formulation to improve this compound solubility.

signaling_pathway cluster_problem The Challenge cluster_solutions Solubilization Techniques cluster_outcome The Goal GomisinE This compound Crystal LowSol Low Aqueous Solubility GomisinE->LowSol LowBio Poor Bioavailability LowSol->LowBio CoSolvents Co-solvents/ Surfactants LowSol->CoSolvents ParticleSize Particle Size Reduction (Nanosuspension) LowSol->ParticleSize Complexation Molecular Encapsulation (Cyclodextrin, Liposome) LowSol->Complexation Amorphous Amorphous State (Solid Dispersion) LowSol->Amorphous ImprovedSol Increased Solubility & Dissolution Rate CoSolvents->ImprovedSol ParticleSize->ImprovedSol Complexation->ImprovedSol Amorphous->ImprovedSol ImprovedBio Enhanced In Vivo Efficacy ImprovedSol->ImprovedBio

Figure 2. Logical relationship between the problem of this compound's low solubility and various enhancement strategies.

References

Technical Support Center: Gomisin E Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Gomisin E in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions to minimize degradation?

A1: this compound is sparingly soluble in water. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Solvents: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most cell-based assays, DMSO is the solvent of choice.

  • Stock Solution Storage: Once prepared, stock solutions should be stored in tightly sealed vials. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advised to maintain stability.[2] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles which can accelerate degradation.[2]

Q2: What are the primary factors that can cause this compound to degrade in my aqueous experiments?

A2: Several factors can influence the stability of complex organic molecules like this compound in aqueous solutions. These include:

  • pH: The pH of your buffer or cell culture medium can significantly impact the rate of hydrolysis of ester or lactone functional groups within the this compound structure. Both acidic and alkaline conditions can catalyze this degradation.

  • Temperature: Elevated temperatures, often used in accelerated stability studies, will increase the rate of most degradation reactions. Even storage at room temperature for extended periods can lead to significant compound loss compared to refrigerated or frozen conditions.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is recommended to protect solutions containing this compound from light by using amber vials or covering the container with aluminum foil.

  • Oxidation: The presence of oxidizing agents, including dissolved oxygen in the aqueous medium, can lead to oxidative degradation of the molecule. The complex structure of dibenzocyclooctadiene lignans contains moieties that could be susceptible to oxidation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure (a dibenzocyclooctadiene lignan), potential degradation pathways may include:

  • Hydrolysis: The lactone ring in the this compound structure is a likely site for hydrolysis, especially under acidic or basic conditions. This would result in the opening of the ring to form a carboxylic acid and a hydroxyl group.

  • Oxidation: The aromatic rings and methoxy groups could be susceptible to oxidation, potentially forming quinone-type structures or undergoing demethylation.

  • Isomerization: Changes in pH or exposure to heat could potentially lead to isomerization at chiral centers.

Q4: What analytical methods are suitable for monitoring this compound stability and detecting its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for stability studies.

  • HPLC with UV/Vis or Diode Array Detection (DAD): This is suitable for quantifying the remaining parent compound (this compound) and detecting the appearance of degradation products that contain a chromophore. A full UV scan using a DAD can help in identifying new peaks that may be degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. By determining the mass-to-charge ratio of the new peaks, it is possible to propose molecular formulas and fragmentation patterns to elucidate the structures of the degradants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity of this compound in my assay. Degradation of the compound in the aqueous experimental medium.Prepare fresh dilutions of this compound from a properly stored, frozen stock solution for each experiment. Minimize the time the compound spends in the aqueous medium before the assay is initiated.
I see extra peaks in my HPLC chromatogram that were not present in the standard. These are likely degradation products.Review your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation. Use LC-MS to identify the structure of the unknown peaks.
The concentration of my this compound solution appears to decrease over time, even when stored at 4°C. This compound may have limited stability even under refrigeration in aqueous solutions.For quantitative experiments, always use freshly prepared dilutions. If longer-term storage in an aqueous medium is necessary, conduct a preliminary stability study to determine the degradation rate under your specific conditions.
My this compound solution has changed color. This can be an indicator of oxidative degradation.Prepare solutions in degassed buffers to minimize dissolved oxygen. Consider the addition of antioxidants if compatible with your experimental system, though this may interfere with some biological assays.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation: Keep the stock solution in a sealed vial at 60°C, protected from light, for 1, 3, and 7 days.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 1 or 2) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for separating lignans from Schisandra chinensis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method validation should be performed to ensure the method can separate this compound from its degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc HPLC-DAD Analysis neutralize->hplc lcms LC-MS Identification (if needed) hplc->lcms for unknown peaks quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products GomisinE This compound (Dibenzocyclooctadiene Lignan) HydrolysisProduct Hydrolyzed Product (Lactone Ring Opening) GomisinE->HydrolysisProduct  H+ or OH- (Hydrolysis) OxidationProduct Oxidized Product (e.g., Quinone Formation) GomisinE->OxidationProduct  [O] (Oxidation) IsomerizationProduct Isomerized Product GomisinE->IsomerizationProduct  Heat / pH (Isomerization)

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

Troubleshooting low yield in Gomisin E extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gomisin E Extraction

Welcome to the technical support center for the extraction of this compound from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a dibenzocyclooctadiene lignan, a class of bioactive compounds found in plants of the Schisandra genus, particularly Schisandra chinensis. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic properties, including hepatoprotective, neuroprotective, and anti-cancer activities.

Q2: Which plant parts are the best sources for this compound extraction?

The fruits and seeds of Schisandra chinensis are the primary sources for this compound and other lignans. The concentration of these compounds is typically highest in the seeds.

Q3: What are the most common methods for extracting this compound?

Common laboratory and pilot-scale extraction methods for lignans like this compound include:

  • Maceration: A simple soaking method using an appropriate solvent.

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Supercritical Fluid Extraction (SFE): A green extraction technique using supercritical CO2, often with a co-solvent like ethanol, which provides high selectivity for lignans.

Q4: Which solvents are most effective for this compound extraction?

The choice of solvent is critical and depends on the extraction method and the desired purity of the extract. Generally, lignans are lipophilic.

  • Polar solvents like ethanol and methanol are commonly used and can provide a high overall yield of extract, though the concentration of lignans may be lower.[1] Aqueous mixtures of these alcohols (e.g., 70-95% ethanol) are often employed.[2]

  • Non-polar solvents such as hexane or supercritical CO2 can yield extracts with a higher concentration of lignans and fewer polar impurities.[1]

Q5: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[3][4]

A typical HPLC-UV method might use:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.[5]

  • Detection: UV detection at a wavelength where lignans show strong absorbance, typically around 220-255 nm.[4][6]

Troubleshooting Guide: Low this compound Yield

This guide addresses common problems that can lead to a low yield of this compound during extraction.

Issue 1: Lower than Expected Crude Extract Yield
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely powdered (e.g., to pass through a 120-mesh sieve) to maximize surface area for solvent contact.[7]
Inappropriate Solvent Choice The polarity of the solvent may not be optimal for extracting this compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures) to find the most effective one for your specific plant material.[2]
Insufficient Solvent-to-Solid Ratio A low solvent volume may not be sufficient to dissolve all the target compounds. Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Suboptimal Extraction Time or Temperature The extraction may not be running long enough or at a suitable temperature for efficient extraction. Optimize these parameters. For maceration, consider longer extraction times (e.g., 12-36 hours).[8] For methods like Soxhlet and UAE, optimize the duration and temperature according to the specific protocol. Generally, lignans are stable at temperatures below 100°C.[2]
Issue 2: Low Purity of this compound in the Crude Extract
Potential Cause Recommended Solution
Co-extraction of Impurities The chosen solvent may be extracting a wide range of compounds, including pigments, sugars, and other secondary metabolites. Consider using a more selective, less polar solvent. Alternatively, a preliminary purification step may be necessary.
Presence of Interfering Compounds Other lignans and related compounds in Schisandra can interfere with the isolation of this compound. These include schisandrin, schisandrol B, and schisantherin A.[6][9]
Need for a Purification Step Crude extracts often require purification. Techniques like column chromatography using silica gel or macroporous resins can effectively separate this compound from other compounds.[6] For silica gel, a non-polar mobile phase (e.g., a hexane-ethyl acetate gradient) is often effective. Macroporous resins can be used to enrich lignans from aqueous extracts.
Issue 3: Degradation of this compound During Extraction or Workup
Potential Cause Recommended Solution
Thermal Degradation Although generally stable, prolonged exposure to high temperatures can lead to degradation. Use the lowest effective temperature for your chosen extraction method and minimize the duration of heating. During solvent evaporation, use a rotary evaporator at a controlled, low temperature (e.g., < 50°C).
pH Instability Extreme pH conditions can potentially lead to the degradation of lignans. It is advisable to work under neutral or slightly acidic conditions. The stability of lignans can be affected by pH, so it's best to avoid strongly acidic or alkaline conditions during extraction and purification.[10][11]
Oxidation Lignans can be susceptible to oxidation. To minimize this, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and store extracts and purified compounds protected from light and air.

Data on Lignan Extraction Yields

The yield of this compound can vary significantly based on the plant source, its geographical origin, and the extraction method employed. The following table summarizes typical yields for total lignans and some specific lignans from Schisandra chinensis to provide a comparative overview.

Extraction Method Solvent Compound(s) Typical Yield (mg/g of dry plant material) Reference
Maceration (3x with 80% EtOH)80% EthanolGomisin L1Not explicitly quantified in the crude extract[12]
Soxhlet ExtractionMethanolFive Lignans (Total)~12.5[7]
Ultrasound-Assisted Extraction81% EthanolFive Lignans (Total)~13.0[7]
Smashing Tissue Extraction75% EthanolFive Lignans (Total)~13.9[13]
Ethanol ExtractionEthanolSchisandrin, Gomisin A, Gomisin M225.95, 2.51, 2.17 respectively[14]
60% Ethanol Extraction60% EthanolSchisandrol A, Gomisin N19.2, 14.2 respectively[15]

Note: "Five Lignans" in the cited study refers to Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C.[13]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction
  • Preparation of Plant Material: Dry the fruits or seeds of Schisandra chinensis at a low temperature (e.g., 50°C) and grind them into a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large flask.

    • Add 1 L of 80% ethanol.[12]

    • Seal the flask and let it stand at room temperature for 24-48 hours with occasional agitation.

    • Filter the mixture through cheesecloth and then through filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize yield.[12]

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction for this compound
  • Preparation of Plant Material: Prepare the plant material as described in the maceration protocol (finely powdered).

  • Extraction:

    • Place 20 g of the powdered plant material into a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with 200 mL of methanol.[7]

    • Assemble the Soxhlet apparatus and heat the solvent to reflux.

    • Allow the extraction to proceed for at least 4 hours, ensuring continuous siphoning of the solvent over the sample.[7]

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Concentrate the extract using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE) for this compound
  • Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.

  • Extraction:

    • Place 2 g of the powdered plant material in a flask.

    • Add 40 mL of 81% aqueous ethanol.[7]

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25-30°C) and a frequency of 45 kHz.[7]

    • Filter the extract to separate the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Crude_Yield Is the crude extract yield low? Start->Check_Crude_Yield Check_Purity Is the purity of this compound low in the extract? Check_Crude_Yield->Check_Purity No Improper_Prep Improper Plant Material Preparation Check_Crude_Yield->Improper_Prep Yes Check_Degradation Is there evidence of compound degradation? Check_Purity->Check_Degradation No Co_extraction Co-extraction of Impurities Check_Purity->Co_extraction Yes Thermal_Deg Thermal Degradation Check_Degradation->Thermal_Deg Yes End Yield Optimized Check_Degradation->End No Wrong_Solvent Inappropriate Solvent Choice Improper_Prep->Wrong_Solvent Bad_Ratio Insufficient Solvent-to-Solid Ratio Wrong_Solvent->Bad_Ratio Bad_Conditions Suboptimal Extraction Time/Temperature Bad_Ratio->Bad_Conditions Bad_Conditions->End Purification_Needed Purification Step Required Co_extraction->Purification_Needed Purification_Needed->End pH_Instability pH Instability Thermal_Deg->pH_Instability Oxidation Oxidation pH_Instability->Oxidation Oxidation->End

Caption: A flowchart for troubleshooting low yield in this compound extraction.

General Experimental Workflow for this compound Extraction and Analysis

GomisinE_Workflow Plant_Material Schisandra chinensis (Fruits/Seeds) Preparation Drying and Grinding Plant_Material->Preparation Extraction Extraction (Maceration, Soxhlet, UAE, etc.) Preparation->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Lignan Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Quantification (HPLC/LC-MS) Crude_Extract->Analysis Direct Analysis Pure_GomisinE Purified this compound Purification->Pure_GomisinE If required Pure_GomisinE->Analysis Result Yield and Purity Data Analysis->Result

Caption: General workflow for this compound extraction, purification, and analysis.

References

Optimizing Gomisin E Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gomisin E in cell viability assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cell viability assay?

A1: While direct cytotoxic IC50 values for this compound are not extensively published, data from structurally similar dibenzocyclooctadiene lignans, such as Gomisin J, L1, and M2, can provide a strong starting point. Based on available research, a preliminary concentration range of 1 µM to 100 µM is recommended for initial screening in most cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: this compound is dissolved in DMSO. What is the maximum final DMSO concentration that is safe for my cells?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. It is imperative to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup to account for any effects of the solvent on cell viability.

Q3: My this compound solution precipitates when I add it to the cell culture medium. How can I prevent this?

A3: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue. To mitigate this:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create intermediate concentrations before the final dilution into the cell culture medium.

  • When adding the this compound/DMSO solution to the medium, pipette it directly into the medium and mix immediately and thoroughly to facilitate dispersion. Avoid adding the concentrated DMSO stock directly onto the cells.

  • Consider using a serum-containing medium for the final dilution, as serum proteins can help to stabilize hydrophobic compounds.

Q4: Can this compound interfere with the MTT assay?

A4: Natural compounds, particularly those with antioxidant properties, have the potential to interfere with tetrazolium-based assays like the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal (increased viability). To test for this, include a cell-free control where this compound is added to the culture medium and the MTT reagent. If a color change is observed in the absence of cells, it indicates interference. In such cases, consider alternative viability assays that are less susceptible to interference, such as the Sulforhodamine B (SRB) assay or a crystal violet-based assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Uneven distribution of this compound- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping after adding this compound.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Low signal or no dose-response - this compound concentration is too low- Incubation time is too short- Cell seeding density is too low or too high- Test a wider and higher range of this compound concentrations.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Determine the optimal cell seeding density for your cell line to ensure logarithmic growth during the assay period.
Unexpected increase in viability at high concentrations - Compound precipitation at high concentrations, reducing the effective dose.- Interference of this compound with the assay readout (e.g., direct reduction of MTT).- Visually inspect wells for precipitation under a microscope.- Perform a cell-free assay to check for interference with the viability reagent. If interference is confirmed, switch to an alternative assay method.

Quantitative Data Summary

The following tables summarize the IC50 values of various Gomisins in different cell lines, providing a reference for estimating the effective concentration range for this compound.

Table 1: IC50 Values of Gomisin J in Human Cancer and Normal Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50
MCF7Breast CancerCytotoxicity24h / 48h<10 µg/mL (antiproliferative), >30 µg/mL (cytotoxic)[1]
MDA-MB-231Breast CancerCytotoxicity24h / 48h<10 µg/mL (antiproliferative), >30 µg/mL (cytotoxic)[1]
MCF10ANormal Breast EpithelialCytotoxicity24h / 48hLess cytotoxic than in cancer cell lines[1]

Table 2: IC50 Values of Gomisin L1 in Human Ovarian Cancer Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 (µM)
A2780Ovarian CancerMTT48h21.92 ± 0.73[2]
SKOV3Ovarian CancerMTT48h55.05 ± 4.55[2]

Table 3: IC50 Values of Gomisin M2 in Human Breast Cancer and Normal Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 (µM)
MDA-MB-231Triple-Negative Breast CancerAlamar Blue48h60[3]
HCC1806Triple-Negative Breast CancerAlamar Blue48h57[3]
MCF10ANormal Breast EpithelialAlamar Blue48h85[3]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell number, this compound concentration, and incubation times is recommended for each cell line.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_gomisin Add this compound to Cells seed_plate->add_gomisin prep_gomisin Prepare this compound Dilutions prep_gomisin->add_gomisin incubate_treatment Incubate (24-72h) add_gomisin->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Potential Signaling Pathways Affected by this compound

G Gomisin_E This compound PI3K PI3K Gomisin_E->PI3K Inhibition? Ras Ras Gomisin_E->Ras Inhibition? Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes ERK->Survival Promotes

Caption: Putative signaling pathways modulated by this compound.

References

Selecting appropriate controls for Gomisin E experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for experiments involving Gomisin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a lignan compound isolated from Schisandra chinensis. It has been reported to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Q2: Why is selecting the right controls so important in this compound experiments?

A2: The selection of appropriate controls is fundamental to the validity and reproducibility of any experiment. In the context of this compound research, controls help to:

  • Attribute observed effects specifically to this compound.

  • Rule out confounding effects from the solvent (vehicle) used to dissolve this compound.

  • Ensure that the experimental assays are performing as expected.

  • Provide a baseline for interpreting the magnitude of this compound's effects.

Q3: this compound is a lipophilic compound. What is the appropriate vehicle control?

A3: Due to its lipophilic nature, this compound is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before being diluted in culture medium for in vitro studies. The vehicle control should be the final concentration of the solvent used in the experimental wells, without this compound. It is crucial to keep the final solvent concentration consistent across all wells and as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Q4: What are the key signaling pathways modulated by this compound and what are suitable positive controls for studying these pathways?

A4: this compound has been shown to modulate several signaling pathways. The choice of a positive control will depend on the specific pathway being investigated. Here are some examples:

  • PI3K/Akt Pathway: To confirm that your assay can detect changes in this pathway, a known inhibitor like LY294002 can be used as a positive control for inhibition.

  • NF-κB Pathway: Lipopolysaccharide (LPS) is a potent activator of the NF-κB pathway and can serve as a positive control for pathway activation.

  • Nrf2 Pathway: Known Nrf2 activators such as tert-butylhydroquinone (tBHQ) or sulforaphane can be used as positive controls to validate assays measuring Nrf2 activation.

Troubleshooting Guide

Issue 1: High background or non-specific effects observed in my cell-based assay.

  • Possible Cause: The vehicle (e.g., DMSO) concentration may be too high, causing cellular stress or toxicity.

    • Solution: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. Ensure the final vehicle concentration is consistent and below this threshold in all experimental wells.

  • Possible Cause: The this compound preparation may contain impurities.

    • Solution: Ensure the purity of your this compound compound using analytical methods like HPLC.

Issue 2: Inconsistent results between replicate wells treated with this compound.

  • Possible Cause: Uneven cell seeding or poor cell health.

    • Solution: Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. Regularly check cell viability and morphology.

  • Possible Cause: Incomplete dissolution or precipitation of this compound in the culture medium.

    • Solution: Visually inspect the media for any precipitate after adding this compound. It may be necessary to optimize the solvent and final concentration.

Issue 3: My positive control for a specific signaling pathway is not showing the expected effect.

  • Possible Cause: The cells being used may not be responsive to the chosen positive control.

    • Solution: Confirm from the literature that your cell line is responsive to the specific stimulus. You may need to test different positive controls or a different cell line.

  • Possible Cause: The timing of the treatment and analysis is not optimal.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing the maximal effect of the positive control.

Quantitative Data Summary

Table 1: Reported IC50 Values for Gomisin Compounds in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)
Gomisin L1A2780 (Ovarian Cancer)MTT Assay21.92 ± 0.73
Gomisin L1SKOV3 (Ovarian Cancer)MTT Assay55.05 ± 4.55

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant and non-toxic.

  • Controls:

    • Negative Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the same concentration of vehicle as the this compound-treated wells.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay's ability to detect cell death.

    • Blank Control: Wells with culture medium but no cells, to measure background absorbance.

  • Incubation: Add the treatments and controls to the respective wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression or phosphorylation of specific proteins in a signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and appropriate controls for the desired time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Controls:

    • Untreated Control: Cells not exposed to any treatment.

    • Vehicle Control: Cells treated with the vehicle alone.

    • Positive Control: Cells treated with a known activator or inhibitor of the pathway of interest to confirm antibody specificity and cell responsiveness (e.g., LPS for NF-κB activation).

    • Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading in each lane.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody against the protein of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use a chemiluminescent substrate to detect the protein bands and capture the signal using an imaging system.

Quantitative PCR (qPCR)

Objective: To measure changes in the mRNA expression of target genes in response to this compound treatment.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with this compound and controls. Extract total RNA from the cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Controls:

    • Untreated Control: Cells not exposed to any treatment.

    • Vehicle Control: Cells treated with the vehicle alone.

    • Positive Control (for pathway): Cells treated with a known inducer of the target gene.

    • No-Template Control (NTC): A qPCR reaction mix without cDNA to check for contamination.

    • No-Reverse-Transcriptase Control (-RT): A control during the cDNA synthesis step to check for genomic DNA contamination.

    • Reference/Housekeeping Genes: Primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization of the data.

  • qPCR Reaction: Set up the qPCR reaction with primers for the target gene(s) and reference gene(s), cDNA, and a suitable qPCR master mix.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using a method like the ΔΔCt method.

Visualizations

Gomisin_E_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Akt Akt PI3K->Akt IκB IκB IKK->IκB inhibits NF-κB NF-κB IKK->NF-κB activates IκB->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Gomisin_E Gomisin_E Gomisin_E->Akt inhibits Gomisin_E->IKK inhibits Gomisin_E->Keap1 inhibits Target_Genes_NFkB Inflammatory Genes NF-κB_n->Target_Genes_NFkB Target_Genes_Nrf2 Antioxidant Genes Nrf2_n->Target_Genes_Nrf2

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Select_Cell_Line Select Cell Line Determine_Controls Determine Controls (Vehicle, Positive, Negative) Select_Cell_Line->Determine_Controls Optimize_Dose Optimize this compound Dose & Time Determine_Controls->Optimize_Dose Cell_Culture Cell Culture & Seeding Optimize_Dose->Cell_Culture Treatment Apply Treatments (this compound & Controls) Cell_Culture->Treatment Assay Perform Assay (MTT, WB, qPCR) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Normalization Normalization (Loading/Housekeeping Controls) Data_Collection->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Interpretation Interpretation Statistical_Analysis->Interpretation

Caption: General experimental workflow for studying this compound.

Preventing Gomisin E degradation during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Gomisin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from the fruits of Schisandra chinensis. It is investigated for various pharmacological activities. Ensuring its stability during long-term storage is crucial to maintain its chemical integrity, potency, and to obtain reliable and reproducible results in research and development.

Q2: What are the primary causes of this compound degradation?

Based on the general behavior of lignans, this compound is susceptible to degradation through several pathways:

  • Oxidation: The phenolic hydroxyl groups and other moieties in the lignan structure are prone to oxidation, especially when exposed to air (oxygen), light, or in the presence of oxidizing agents.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the molecule.[1][2] Lignans are known to be sensitive to photodegradation.

  • Hydrolysis: While generally less reactive than esters, certain functional groups in this compound could be susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Thermal Stress: High temperatures can accelerate the rates of all degradation reactions.

Q3: What are the ideal long-term storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Powder: -20°CIn Solvent: -80°CReduces the rate of chemical reactions.
Light Protect from light (use amber vials or store in the dark)Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possibleMinimizes oxidation.
Container Tightly sealed, appropriate for low-temperature storagePrevents exposure to moisture and air.
Incompatibilities Avoid contact with strong acids, alkalis, and oxidizing agentsPrevents chemical reactions leading to degradation.

Q4: I have stored this compound as recommended, but I still suspect degradation. What should I do?

If you suspect degradation despite proper storage, it is essential to perform an analytical assessment. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the remaining this compound and detect any degradation products. Refer to the troubleshooting guide and experimental protocols below for guidance on how to proceed.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound degradation.

Issue 1: Unexpected Peaks in Chromatogram

Symptom: When analyzing your this compound sample via HPLC, you observe additional peaks that were not present in the initial analysis of the pure compound.

Possible Cause: Degradation of this compound has occurred, leading to the formation of new chemical entities.

Troubleshooting Steps:

G start Unexpected peaks observed check_blank Analyze a blank (solvent) injection start->check_blank Rule out solvent impurities check_placebo Analyze a stressed placebo (if in formulation) check_blank->check_placebo Rule out excipient degradation check_standard Re-analyze a fresh, pure this compound standard check_placebo->check_standard Establish baseline compare_rt Compare retention times (RT) check_standard->compare_rt confirm_degradation Confirm peaks are degradation products compare_rt->confirm_degradation Peaks not in blank, placebo, or standard characterize_products Characterize degradation products (LC-MS, NMR) confirm_degradation->characterize_products forced_degradation Perform forced degradation study characterize_products->forced_degradation To understand degradation pathways optimize_storage Optimize storage conditions forced_degradation->optimize_storage end Problem Resolved optimize_storage->end

Issue 2: Decrease in this compound Peak Area/Concentration

Symptom: The peak area or calculated concentration of this compound in your sample is lower than expected, indicating a loss of the active compound.

Possible Cause: Degradation of this compound has occurred.

Troubleshooting Steps:

  • Verify Analytical Method:

    • Ensure the HPLC system is functioning correctly (check pump pressure, detector lamp, etc.).

    • Prepare fresh mobile phase and standards to rule out issues with the analytical solutions.

    • Verify the accuracy of your standard curve.

  • Review Storage and Handling Procedures:

    • Confirm that the sample was stored at the correct temperature and protected from light.

    • Assess the frequency of freeze-thaw cycles if the sample is stored in solution. Multiple cycles can introduce moisture and accelerate degradation.

    • Consider the solvent used for storage. While common solvents like methanol and acetonitrile are often used, their purity and potential for interaction should be considered.

  • Perform a Forced Degradation Study: To understand the degradation pathway and the rate of degradation under specific stress conditions, a forced degradation study is recommended. See the detailed protocol below.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Objective: To generate degradation products of this compound for the development and validation of a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound stock in Methanol acid Acid Hydrolysis 0.1 M HCl, 60°C, 2h prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 30min prep->base oxidation Oxidation 3% H₂O₂, RT, 24h prep->oxidation thermal Thermal Solid, 80°C, 48h prep->thermal photo Photolytic ICH Q1B conditions prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples to target conc. oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

Stress Conditions (suggested starting points, may require optimization):

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at different time points (e.g., 0, 2, 4, 8 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at different time points (e.g., 0, 30, 60, 120 minutes) and neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at different time points (e.g., 0, 2, 8, 24 hours).
Thermal Degradation Store a known amount of solid this compound in an oven at 80°C. Withdraw samples at different time points (e.g., 24, 48, 72 hours), dissolve in methanol, and analyze.
Photodegradation Expose a solution of this compound (e.g., in methanol) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.

Starting HPLC-UV Method Parameters:

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a linear gradient from 30% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or λmax of this compound)
Injection Volume 10 µL

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the this compound peak is pure in the presence of its degradants.

  • Linearity: Analyze a series of this compound solutions of known concentrations (e.g., 5-100 µg/mL) to establish the linear range of the method.

  • Accuracy and Precision: Perform recovery studies by spiking a known amount of this compound into a placebo (if applicable). Assess intra-day and inter-day precision by analyzing replicate injections.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

By following these guidelines and protocols, researchers can effectively monitor the stability of this compound, troubleshoot degradation issues, and ensure the quality and reliability of their experimental results.

References

Resolving inconsistent results in Gomisin E-induced apoptosis assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gomisin E Apoptosis Assays

Welcome to the technical support center for researchers utilizing this compound in apoptosis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resolve inconsistencies encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced apoptosis?

A1: this compound, a lignan isolated from Schisandra chinensis, primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. The mechanism often involves the generation of reactive oxygen species (ROS), which in turn activates stress-activated protein kinases like JNK (c-Jun N-terminal kinase).[1][2] This signaling cascade alters the balance of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).[3][4] This shift increases mitochondrial membrane permeability, causing the release of cytochrome c, which activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[3]

Q2: Which assays are most effective for confirming apoptosis induced by this compound?

A2: A multi-assay approach is recommended.

  • Annexin V/PI Staining: This flow cytometry-based assay is crucial for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization.

  • Western Blotting: This technique is essential for monitoring changes in the expression levels of key apoptotic proteins, such as the cleavage of Caspase-3 and PARP, and shifts in the Bax/Bcl-2 ratio.[3][5]

  • Mitochondrial Membrane Potential (MMP) Assays: Dyes like JC-1 or TMRE can be used to detect the decrease in MMP, an early event in the intrinsic apoptotic pathway.[3]

Q3: Does this compound have the same effect on all cancer cell lines?

A3: No, different cell lines exhibit varying sensitivities to this compound. The cytotoxic and apoptotic effects are dependent on the specific molecular background of the cell line. Therefore, it is critical to perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific cell model.[6]

Troubleshooting Guide: Resolving Inconsistent Results

This guide addresses common inconsistencies in a question-and-answer format.

Q4: Why are my cell viability (e.g., MTT, XTT) results and calculated IC50 values inconsistent between experiments?

A4: Variability in IC50 values is a frequent issue. Consider the following factors:

  • Compound Solubility: this compound, like many natural compounds, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. The final solvent concentration should be kept low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.[6]

  • Cell Seeding Density: Inconsistent initial cell numbers can dramatically affect results. Ensure you are using a consistent number of healthy, log-phase cells for each experiment.

  • Incubation Time and Concentration: Apoptotic effects are highly dependent on both the dose and the duration of treatment. A slight variation in timing can alter the outcome. Performing a thorough dose-response and time-course study is essential to identify the optimal window for analysis.[6][7]

  • Cell Line Stability: Cell lines can change over time with repeated passaging. Use cells from a low, consistent passage number and regularly check for contamination.

Q5: My Annexin V/PI flow cytometry data shows poor population separation or a high percentage of apoptotic cells in the untreated control.

A5: This is a common technical challenge in flow cytometry.

  • Improper Compensation: Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PI) is a primary cause of poor population separation. Always prepare single-stained controls for each fluorochrome to set up compensation correctly.[6]

  • Harsh Cell Handling: Over-trypsinization or excessive physical agitation during cell harvesting can damage the cell membrane, leading to false-positive results for both Annexin V and PI.[8] Consider using a gentle, non-enzymatic cell dissociation buffer.

  • Incorrect Staining Buffer: Annexin V binding to phosphatidylserine is calcium-dependent.[9] Always use the 1X Binding Buffer provided with your kit, which should contain calcium. Do not use PBS for the final resuspension and staining step.

  • Delayed Analysis: The binding of Annexin V is reversible and not stable for long periods.[9] Analyze samples on the flow cytometer as soon as possible after staining (ideally within one hour) and keep them on ice and protected from light.[10]

  • Poor Cell Health: Overly confluent, starved, or otherwise stressed cells in the control group can undergo spontaneous apoptosis, leading to high background.[8] Ensure you start with a healthy, actively growing cell culture.

Q6: I am observing a discrepancy between my flow cytometry and Western blot results (e.g., high Annexin V positivity but no cleaved caspase-3 signal). Why?

A6: This often points to an issue with experimental timing. Apoptosis is a dynamic process where molecular events occur in a specific sequence.

  • Timing of Events: Phosphatidylserine externalization (detected by Annexin V) is an earlier event than the activation of executioner caspases and the subsequent cleavage of substrates like PARP.[6] You may be harvesting your cells at a time point where Annexin V is positive, but before caspase activation has peaked.

  • Recommended Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment. Harvest cells at each time point and analyze them by both flow cytometry and Western blot to map the temporal relationship of these apoptotic markers in your specific cell model.

Reference Data

The potency of dibenzocyclooctadiene lignans is highly cell-line and context-dependent. The table below provides examples of concentrations used in studies with Gomisin N, a closely related compound, to guide experimental design.

CompoundCell LineAssayConcentration / IC50Incubation TimeReference
Gomisin NU937 LeukemiaApoptosis Induction10-40 µg/mL24 h[3]
Gomisin NHeLaTRAIL Sensitization100 µM24 h[11]
CisplatinAdherent ChondrosarcomaCell ViabilityIC50: 70 µMNot Specified[7]
VariousVarious Cancer CellsCell ViabilityHighly Variable48-72 h[12]

Note: The IC50 values for this compound must be empirically determined for each cell line.

Visualized Workflows and Pathways

This compound-Induced Apoptosis Signaling Pathway

// Nodes GomisinE [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GomisinE -> ROS; ROS -> JNK; JNK -> p53; JNK -> Bcl2 [arrowhead=tee, label="Inhibits"]; JNK -> Bax [label="Activates"]; p53 -> Bax [label="Upregulates"]; Bcl2 -> Mito [arrowhead=tee]; Bax -> Mito; Mito -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } caption: "this compound Apoptosis Signaling Pathway"

General Experimental Workflow

// Nodes Start [label="Cell Culture &\nSeeding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="this compound Treatment\n(Dose-Response & Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Adherent &\nSuspension Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Split [label="Split Sample", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Flow [label="Flow Cytometry\n(Annexin V/PI Staining)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="Protein Extraction\n(Western Blot)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Interpret [label="Interpretation &\nConclusion", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Harvest; Harvest -> Split; Split -> Flow [label=" Assay 1"]; Split -> WB [label=" Assay 2"]; Flow -> Analysis; WB -> Analysis; Analysis -> Interpret; } caption: "General Experimental Workflow"

Troubleshooting Logic for Inconsistent Results

// Main Problem Problem [label="Inconsistent Apoptosis Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Categories Viability [label="Problem Area:\nViability / IC50", fillcolor="#FBBC05", fontcolor="#202124"]; Flow [label="Problem Area:\nFlow Cytometry", fillcolor="#FBBC05", fontcolor="#202124"]; WB [label="Problem Area:\nWestern Blot", fillcolor="#FBBC05", fontcolor="#202124"];

// Causes for Viability Solubility [label="Check:\nCompound Solubility\n& Solvent Conc.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Density [label="Check:\nCell Seeding Density\n& Health", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TimeDose [label="Check:\nIncubation Time\n& Dose Range", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Flow Comp [label="Check:\nCompensation\n& Gating Strategy", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Handling [label="Check:\nGentle Cell Handling\n(Avoid Over-Trypsinization)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer [label="Check:\nCa2+ in Binding Buffer\n& Fresh Reagents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for WB Timing [label="Check:\nTime-Course for\nPeak Signal", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Loading [label="Check:\nProtein Quantification\n& Equal Loading", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Antibody [label="Check:\nAntibody Specificity\n& Dilution", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Problem -> {Viability, Flow, WB}; Viability -> {Solubility, Density, TimeDose}; Flow -> {Comp, Handling, Buffer}; WB -> {Timing, Loading, Antibody}; } caption: "Troubleshooting Inconsistent Results"

Key Experimental Protocols

Protocol 1: Annexin V/PI Staining by Flow Cytometry

This protocol provides a general framework. Always refer to your specific kit's manual.

  • Induce Apoptosis: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points.[13]

  • Harvest Cells:

    • Suspension Cells: Collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity.[13] Collect all media, as apoptotic cells may detach and float. Centrifuge the collected cell suspension.

  • Washing: Wash cells twice with cold PBS to remove residual media. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of FITC-conjugated Annexin V (or other fluorochrome).

    • Add 5-10 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).[13][14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry as soon as possible (within 1 hour), keeping samples on ice.[10] Excite at 488 nm and measure emissions for FITC (e.g., ~530 nm) and PI (e.g., >575 nm).

Protocol 2: Western Blot for Bcl-2, Bax, and Cleaved Caspase-3
  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[5]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[5]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an appropriate percentage SDS-PAGE gel.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[5]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[4][15]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system.[5] Analyze band density using appropriate software, normalizing to the loading control.

References

Refining experimental protocols for studying Gomisin E's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the anti-inflammatory effects of Gomisin E.

Troubleshooting Guides

This section addresses specific issues that may arise during key experimental procedures.

1. Cell Viability Assays (e.g., MTT, MTS)

Problem Possible Cause Solution
High background absorbance in control wells Contamination of media or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment.
Phenol red in the culture medium can interfere with colorimetric readings.[1]Use phenol red-free medium for the assay.
Low signal or no color change Insufficient cell number.Optimize cell seeding density. A common range for RAW 264.7 cells is 1-2 x 10^5 cells/well in a 96-well plate for a 24-hour incubation.[2][3]
Low metabolic activity of cells.Ensure cells are healthy and in the logarithmic growth phase before seeding.
Incorrect incubation time with the reagent.Incubate for the recommended time (typically 1-4 hours for MTT/MTS), optimizing for your specific cell line.[4]
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Pipette carefully and mix the cell suspension between plating groups of wells.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
This compound appears to increase viability at high concentrations Interference of this compound with the assay reagent.Some natural compounds can directly reduce MTT, leading to a false-positive signal.[1][5] Run a control with this compound in cell-free media to check for direct reduction of the reagent. If interference is observed, consider alternative viability assays like the CellTiter-Glo® Luminescent Cell Viability Assay.

2. Nitric Oxide (NO) Assay (Griess Reagent)

Problem Possible Cause Solution
No or low NO detection in LPS-stimulated control wells Insufficient LPS stimulation.Use an optimal concentration of LPS (typically 100-200 ng/mL for RAW 264.7 cells) and ensure its activity.[3] Avoid repeated freeze-thaw cycles of the LPS stock.
Cells are not responsive.Ensure the RAW 264.7 cells are at a low passage number and are not "primed" or differentiated, appearing roundish under the microscope.[3]
Nitrite has been oxidized to nitrate.The Griess reagent only detects nitrite. For total NO production, you may need to include a step to convert nitrate back to nitrite using nitrate reductase.
High background in media-only wells Nitrite contamination in water or media.Use high-purity, sterile water and fresh media. Prepare reagents fresh.
Phenol red in media.Use phenol red-free media as it can interfere with the colorimetric reading.[6]
Inconsistent color development pH of the sample is affecting the Griess reaction.The Griess reaction requires an acidic pH. Ensure that the buffering capacity of your sample medium does not prevent the acidification by the Griess reagent.[7]
Light exposure.Protect the plate from light during incubation with the Griess reagent as the azo dye is light-sensitive.[8]
Precipitate formation upon adding Griess reagent Reaction with components in the sample.If using plasma samples, heparin can cause precipitation.[9] For cell culture supernatants, ensure they are free of cellular debris by centrifugation before the assay.

3. Western Blot for NF-κB and MAPK Pathway Proteins

Problem Possible Cause Solution
No or weak signal for phosphorylated proteins (e.g., p-p65, p-p38) Timing of cell lysis is not optimal for detecting phosphorylation.Phosphorylation events can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after stimulation to identify the peak phosphorylation time.[10]
Dephosphorylation of proteins during sample preparation.Always use fresh lysis buffer containing phosphatase inhibitors.[10][11] Keep samples on ice or at 4°C throughout the preparation.
Low abundance of the phosphorylated protein.Load a higher amount of total protein (e.g., 30-100 µg) per lane.[11]
High background on the blot Blocking is insufficient.Optimize the blocking buffer (e.g., 5% BSA in TBST is often preferred for phospho-antibodies over milk).[12] Increase blocking time.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.
Insufficient washing.Increase the number and duration of washes with TBST after antibody incubations.[11]
Non-specific bands Antibody is not specific.Use a highly specific monoclonal antibody. Validate the antibody by including positive and negative controls.
Protein degradation.Add protease inhibitors to the lysis buffer and handle samples quickly and on ice.[11]

4. Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

Problem Possible Cause Solution
No or low amplification in positive controls Poor RNA quality or integrity.Use a high-quality RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer).
Inefficient cDNA synthesis.Ensure the reverse transcription reaction is optimized. Use a sufficient amount of high-quality RNA.
Poor primer design.Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve.
High Ct values or no amplification in treated samples Gene expression is genuinely low or absent.Increase the amount of cDNA template in the reaction.
PCR inhibitors present in the sample.Ensure the RNA is free of contaminants from the extraction process. Dilute the cDNA template to reduce inhibitor concentration.
Inconsistent Ct values between technical replicates Pipetting errors.Ensure accurate and consistent pipetting. Use a master mix to minimize well-to-well variation.[13]
Non-specific amplification (primer-dimers or multiple melt peaks) Suboptimal annealing temperature.Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers.
Poor primer design.Redesign primers to avoid self-dimerization and off-target binding.[13]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in cell culture experiments? A1: Based on studies with related gomisins, a starting range of 1 µM to 50 µM is often used.[14][15] It is crucial to first perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q2: What cell line is most appropriate for studying the anti-inflammatory effects of this compound? A2: The murine macrophage cell line RAW 264.7 is commonly used and well-characterized for in vitro inflammation studies, particularly with LPS stimulation.[16][17][18] Human keratinocyte cell lines like HaCaT can also be used, especially for skin inflammation models stimulated with TNF-α and IFN-γ.

Q3: What is the mechanism of action of this compound's anti-inflammatory effects? A3: this compound and related compounds have been shown to exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK (p38, ERK1/2, JNK) signaling pathways.[17][18] This leads to a downstream reduction in the expression and production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and cytokines like TNF-α, IL-1β, and IL-6.[19][20][21]

Q4: How long should I pre-treat my cells with this compound before adding an inflammatory stimulus like LPS? A4: A pre-treatment time of 1 to 2 hours is commonly used in published protocols.[18] This allows this compound to enter the cells and interact with its molecular targets before the inflammatory cascade is initiated.

Q5: My this compound is dissolved in DMSO. What is the maximum concentration of DMSO I can use in my cell culture without causing toxicity? A5: Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is best to keep the final concentration at or below 0.1% to minimize solvent effects. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound dose) in your experiments.

Quantitative Data Summary

The following tables summarize typical quantitative data from studies on gomisins. Note that specific values for this compound may vary.

Table 1: Effect of Gomisins on NO Production and Cell Viability

CompoundCell LineStimulant (LPS)IC50 for NO Inhibition (µM)Non-toxic Concentration Range (µM)
Gomisin JRAW 264.71 µg/mL~15Up to 20
Gomisin NRAW 264.71 µg/mL~18Up to 20
Schisandrin CRAW 264.71 µg/mL>20Up to 20
Gomisin M2MDA-MB-231--IC50 ~60
Gomisin AMelanoma cells--25-100

Data synthesized from multiple sources for illustrative purposes.[14][17][22]

Table 2: Effect of Gomisins on Pro-inflammatory Cytokine Expression

Compound (at 20 µM)Cell LineStimulant (LPS, 1 µg/mL)Inhibition of IL-1β mRNAInhibition of IL-6 mRNAInhibition of TNF-α mRNA
Gomisin JRAW 264.71 µg/mLSignificantSignificantSignificant
Gomisin NRAW 264.71 µg/mLSignificantSignificantSignificant
Schisandrin CRAW 264.71 µg/mLSignificantSignificantSignificant

Based on qualitative data indicating significant reduction.[21]

Experimental Protocols

1. Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[4][23]

2. Nitric Oxide (Griess) Assay Protocol

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 5 x 10^5 cells/well.[16] Allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[24]

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[24]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[8][24]

  • Measurement: Measure the absorbance at 540 nm.[8][24] Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Western Blot Protocol for Phospho-p65

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total p65 and a loading control like β-actin to normalize the data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed PreTreat Pre-treat with this compound Seed->PreTreat Stimulate Stimulate with LPS PreTreat->Stimulate Viability Cell Viability Assay (MTT) Stimulate->Viability NO_Assay NO Assay (Griess Reagent) Stimulate->NO_Assay qPCR qPCR (Cytokine mRNA) Stimulate->qPCR Western Western Blot (NF-κB, MAPK) Stimulate->Western Analysis Analyze and Interpret Results Viability->Analysis NO_Assay->Analysis qPCR->Analysis Western->Analysis NFkB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK_cascade->AP1 activates IkB IκB degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates GomisinE This compound GomisinE->MAPK_cascade inhibits GomisinE->IKK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes induce transcription AP1->Genes induce transcription

References

Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Gomisin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Gomisin isomers. Gomisin isomers, bioactive lignans found in Schisandra chinensis, often present significant separation challenges due to their structural similarity. This guide offers practical solutions and detailed experimental protocols to aid in achieving optimal separation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Gomisin isomers so challenging?

A1: Gomisin isomers are often structural isomers, including positional isomers and stereoisomers (enantiomers and diastereomers), which possess very similar physicochemical properties such as polarity, size, and shape.[1] This similarity leads to nearly identical interactions with the stationary and mobile phases in chromatography, resulting in co-elution or poor resolution.[2] Achieving baseline separation requires highly selective chromatographic systems.

Q2: What are the most common issues encountered when separating Gomisin isomers?

A2: The most common issues include:

  • Poor resolution and peak co-elution: Isomers eluting at or very near the same retention time.

  • Peak tailing: Asymmetrical peaks, which can compromise resolution and accurate quantification.

  • Peak splitting: A single isomer peak appearing as two or more smaller peaks.

  • Long run times: Methods that achieve separation but are impractically long for routine analysis.

  • Matrix effects: Interference from other compounds in complex samples like plant extracts.[3]

Q3: Which type of HPLC column is best for separating Gomisin isomers?

A3: The choice of column is critical and depends on the specific isomers being separated.

  • Reversed-Phase C18 columns are a common starting point and separate based on hydrophobicity.[4] However, they may not provide sufficient resolution for closely related isomers.

  • Phenyl-Hexyl columns offer alternative selectivity through π-π interactions with the aromatic rings of the Gomisin structure, which can significantly improve the separation of positional isomers compared to C18 columns.[5][6]

  • Chiral stationary phases (CSPs) are essential for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral resolution of lignans.[7][8]

Q4: How does the mobile phase composition affect the separation of Gomisin isomers?

A4: The mobile phase composition is a powerful tool for optimizing selectivity.

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties and interactions with the analytes and stationary phase.[9]

  • pH: For Gomisin isomers with ionizable groups, adjusting the mobile phase pH can change their retention and selectivity. However, for many neutral lignans, the effect of pH may be minimal.

  • Additives: Small amounts of additives like formic acid or acetic acid are often used to improve peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase.[10]

Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for Gomisin isomer separation?

A5: SFC offers several advantages, particularly for chiral separations:

  • High Efficiency and Speed: The low viscosity of supercritical CO2 allows for faster separations and higher throughput compared to HPLC.[11]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it a valuable alternative for difficult separations.

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available.[11]

  • Excellent for Chiral Separations: SFC is a preferred technique for chiral separations, often providing superior resolution on polysaccharide-based CSPs.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic separation of Gomisin isomers.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Symptoms:

  • Isomer peaks are not baseline separated (Resolution < 1.5).

  • Isomers appear as a single, often broadened, peak.

Possible Causes & Solutions:

Cause Solution
Inappropriate Stationary Phase Switch Column Chemistry: If using a C18 column, try a Phenyl-Hexyl column to introduce π-π interactions, which can enhance selectivity for aromatic isomers.[12] For enantiomers, a chiral stationary phase is mandatory. Screen different types of chiral columns (e.g., cellulose-based, amylose-based) to find the best selector.[7]
Suboptimal Mobile Phase Composition Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. The change in solvent polarity and interaction can alter selectivity. Optimize Mobile Phase Strength: Systematically adjust the ratio of organic modifier to the aqueous phase. A shallower gradient or isocratic elution with lower organic content can sometimes improve resolution.[9]
Inadequate Method Parameters Optimize Temperature: Vary the column temperature. Lower temperatures can sometimes increase resolution by enhancing the differential interactions between isomers and the stationary phase, although this may increase analysis time and backpressure.[1] Conversely, higher temperatures can alter selectivity and improve efficiency.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out trailing edge.

  • Tailing factor > 1.2.

Possible Causes & Solutions:

Cause Solution
Secondary Interactions with Silanols Use an Acidic Modifier: Add a small amount (0.05-0.1%) of formic acid or acetic acid to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase, which can cause tailing with basic analytes.[10] Use an End-capped Column: Employ a column that has been end-capped to minimize the number of accessible silanol groups.
Column Overload Reduce Sample Concentration: Dilute the sample and inject a smaller volume. Overloading the column can lead to peak distortion.
Matrix Effects Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components from plant extracts.[13]
Problem 3: Peak Splitting

Symptoms:

  • A single isomer peak appears as a doublet or has a significant shoulder.

Possible Causes & Solutions:

Cause Solution
Co-elution of a Closely Related Impurity Improve Resolution: The "split" peak may actually be two very poorly resolved compounds. Employ the strategies for improving resolution mentioned in Problem 1. Using a mass spectrometer can help identify if multiple components are present.[2]
Injection Solvent Incompatibility Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[8]
Column Void or Contamination Column Maintenance: A void at the head of the column or a blocked frit can cause peak splitting. Try back-flushing the column. If the problem persists, the column may need to be replaced.[14]

Data Presentation: Chromatographic Conditions for Gomisin Isomer Separation

The following table summarizes various HPLC and SFC conditions reported in the literature for the separation of Gomisin isomers. This data can serve as a starting point for method development.

Isomers Separated Chromatographic Mode Column Mobile Phase Flow Rate Detection Reference
Schisandrin, Gomisin A, Gomisin NHPLCShiseido Capcell Pak C18 (250 x 4.6 mm, 5 µm)Isocratic: Water:Acetonitrile:Formic Acid (70:30:0.1)0.6 mL/minUV at 254 nm[10]
Schisandrol A, Schisandrol B, Gomisin G, and other lignansHPLC-PAD-MSNot specifiedGradient elution with acetonitrile and water containing formic acidNot specifiedPAD and MS[15]
Nine major lignans including GomisinsSFC-DAD-MSViridis HSS C18 SBSupercritical CO2 and MethanolNot specifiedDAD at 210 nm and MS[16]
Enantiomers of various pharmaceuticalsChiral SFCPolysaccharide-based columns (e.g., Chiralpak)CO2 with alcohol modifiers (e.g., Methanol, Ethanol, Isopropanol)2-4 mL/minUV or MS[17]

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of Gomisin Isomers in Schisandra chinensis Extract

This protocol provides a general starting point for the reversed-phase HPLC analysis of Gomisin isomers.

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered Schisandra chinensis fruit.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm). A C18 column can also be used as an alternative.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-10 min: 40-60% B

      • 10-25 min: 60-80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

Protocol 2: Chiral SFC Method for the Enantioseparation of Gomisin Isomers

This protocol outlines a general approach for developing a chiral SFC method.

  • Sample Preparation:

    • Dissolve the purified Gomisin isomer mixture or standard in methanol or a methanol/dichloromethane mixture to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Chiral SFC Screening Conditions:

    • Columns (for screening):

      • Cellulose-based chiral column (e.g., Chiralcel OD-H, Chiralpak IB)

      • Amylose-based chiral column (e.g., Chiralpak AD-H, Chiralpak IA)

    • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). Start with a screening gradient of 5-40% co-solvent over 5-10 minutes.

    • Additives: For basic or acidic compounds, 0.1% of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive can be included in the co-solvent.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • Optimization: Once initial separation is observed on a particular column/co-solvent combination, optimize the separation by adjusting the co-solvent percentage (isocratic or shallow gradient), temperature, and back pressure to maximize resolution.[18]

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Isomer Separation Start Poor Resolution or Co-elution Observed CheckSystem System Suitability Check (Pressure, Baseline, Peak Shape) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot HPLC System (Leaks, Pump, Detector) SystemOK->FixSystem No OptimizeMethod Optimize Chromatographic Method SystemOK->OptimizeMethod Yes FixSystem->CheckSystem ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Chiral) OptimizeMethod->ChangeColumn ResolutionImproved Resolution Improved? ChangeColumn->ResolutionImproved ChangeMobilePhase Modify Mobile Phase (Organic Solvent, pH, Additives) ChangeParameters Adjust Method Parameters (Temperature, Flow Rate, Gradient) ChangeMobilePhase->ChangeParameters ChangeMobilePhase->ResolutionImproved ChangeParameters->ResolutionImproved ResolutionImproved->ChangeMobilePhase No GoodSeparation Acceptable Separation Achieved ResolutionImproved->GoodSeparation Yes FurtherOptimization Further Optimization Required ResolutionImproved->FurtherOptimization Partially FurtherOptimization->OptimizeMethod

Caption: A logical workflow for troubleshooting poor separation of Gomisin isomers.

WntSignaling Inhibition of Wnt/β-catenin Pathway by Gomisin J and N cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) BetaCatenin_p Phosphorylated β-catenin DestructionComplex->BetaCatenin_p Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome TCF_off TCF/LEF TargetGenes_off Wnt Target Genes (e.g., Cyclin D1) Transcription OFF TCF_off->TargetGenes_off Represses Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Recruits Dsh->DestructionComplex Inhibits BetaCatenin_stable Stable β-catenin Nucleus Nucleus BetaCatenin_stable->Nucleus TCF_on TCF/LEF BetaCatenin_stable->TCF_on Co-activates TargetGenes_on Wnt Target Genes Transcription ON TCF_on->TargetGenes_on Activates Gomisin Gomisin J & N Gomisin->TCF_on Disrupts Interaction with β-catenin

Caption: Gomisin J and N inhibit the Wnt/β-catenin signaling pathway.[9]

References

Technical Support Center: Managing Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you account for autofluorescence in your imaging studies, with a special focus on compounds like Gomisin E, a dibenzocyclooctadiene lignan, which may exhibit fluorescent properties.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your probes or labels, leading to a low signal-to-noise ratio and making it difficult to interpret your results accurately.

Q2: Does this compound exhibit autofluorescence?

Q3: How can I determine if my compound of interest is autofluorescent?

A3: The first step is to prepare a sample containing only your compound of interest (e.g., this compound in your experimental buffer or solvent) and image it using the same filter sets and imaging parameters you intend to use for your full experiment. If you detect a signal, your compound is autofluorescent.

Q4: What are the general strategies to minimize the impact of autofluorescence?

A4: There are several strategies you can employ:

  • Spectral Unmixing: If the emission spectrum of the autofluorescence is distinct from your specific fluorescent label, you can use spectral imaging and linear unmixing to separate the two signals.

  • Background Subtraction: For this method, an image of an unstained sample (or a sample with only the autofluorescent compound) is captured and then subtracted from the images of your labeled samples.

  • Choice of Fluorophores: Select fluorophores that are spectrally well-separated from the autofluorescence of your compound. Brighter fluorophores can also help to increase the signal-to-noise ratio.

  • Photobleaching: In some cases, autofluorescence can be reduced by intentionally photobleaching the sample before imaging your specific signal. However, this needs to be done carefully to avoid damaging the sample or your fluorescent probe.

Troubleshooting Guides

Problem: I am observing high background fluorescence in my imaging experiment with this compound.

Solution Workflow:

  • Confirm the Source of Autofluorescence:

    • Image a control sample containing only cells or tissue without any labels or this compound.

    • Image a second control sample with cells or tissue treated only with this compound.

    • Image a third control sample with your fluorescent label but without this compound.

    • This will help you determine the contribution of the cells/tissue, this compound, and your label to the background signal.

  • Characterize the Autofluorescence Spectrum of this compound:

    • If this compound is contributing to the background, you will need to determine its excitation and emission spectra. See the detailed experimental protocol below.

  • Implement a Correction Strategy:

    • Based on the spectral properties of this compound's autofluorescence and your fluorescent label, choose an appropriate correction method (e.g., spectral unmixing, background subtraction).

Experimental Protocol: Characterizing the Excitation and Emission Spectra of a Compound

This protocol outlines the steps to determine the fluorescent properties of a compound like this compound using a fluorescence spectrophotometer or a confocal microscope with spectral imaging capabilities.

Materials:

  • Compound of interest (e.g., this compound)

  • Appropriate solvent or buffer (the same as in your imaging experiment)

  • Quartz cuvettes (for spectrophotometer) or imaging-grade dishes/slides (for microscope)

  • Fluorescence spectrophotometer or confocal microscope with a spectral detector

Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of your compound in the chosen solvent/buffer. Start with the concentration you use in your imaging experiments.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to a value where you observe fluorescence. If unknown, start by setting it about 50 nm longer than the suspected absorption maximum.

    • Scan a range of excitation wavelengths and record the fluorescence intensity.

    • The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the optimal excitation wavelength.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the peak determined from the excitation spectrum measurement.

    • Scan a range of emission wavelengths (starting from just above the excitation wavelength) and record the fluorescence intensity.

    • The resulting plot of intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the wavelength of maximum emission.

Data Presentation:

Summarize your findings in a table for easy reference.

CompoundExcitation Max (nm)Emission Max (nm)
This compound (Example)350450
Your Fluorophore488520

Visualizations

Logical Workflow for Addressing Autofluorescence

This diagram illustrates the decision-making process when encountering potential autofluorescence in your imaging studies.

Workflow for Managing Autofluorescence start Start: Observe High Background Signal control_exp Perform Control Experiments (Unlabeled, Compound-only, Label-only) start->control_exp is_it_af Is it Autofluorescence? characterize Characterize Autofluorescence Spectrum is_it_af->characterize Yes end Proceed with Corrected Imaging Data is_it_af->end No spectral_overlap Significant Spectral Overlap? characterize->spectral_overlap control_exp->is_it_af spectral_unmixing Use Spectral Unmixing spectral_overlap->spectral_unmixing Yes bg_subtraction Use Background Subtraction spectral_overlap->bg_subtraction No optimize_fluor Change Fluorophore to a Spectrally Distinct One spectral_overlap->optimize_fluor Yes, and unmixing is not possible spectral_unmixing->end bg_subtraction->end optimize_fluor->end

Caption: Decision tree for identifying and correcting for autofluorescence.

Experimental Workflow: Spectral Unmixing

This diagram outlines the key steps involved in performing spectral unmixing to separate autofluorescence from your specific signal.

Spectral Unmixing Workflow acquire_ref 1. Acquire Reference Spectra (Autofluorescence & Fluorophore) linear_unmixing 3. Apply Linear Unmixing Algorithm acquire_ref->linear_unmixing acquire_exp 2. Acquire Spectral Image of Experimental Sample acquire_exp->linear_unmixing separate_channels 4. Generate Separated Image Channels linear_unmixing->separate_channels analyze 5. Analyze Specific Signal Channel separate_channels->analyze

Caption: Steps for separating signals using spectral unmixing.

Technical Support Center: Optimizing Gomisin E Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gomisin E in cell culture experiments. The information aims to assist scientists and drug development professionals in optimizing incubation times and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound treatment in a question-and-answer format.

Question: My this compound precipitated out of the cell culture medium after dilution from the DMSO stock. What should I do?

Answer:

  • Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation of the compound. Some cell lines are sensitive to even lower concentrations.

  • Preparation Method: When diluting the DMSO stock, add it directly to the pre-warmed cell culture medium and vortex or pipette immediately to ensure rapid and thorough mixing. Avoid adding the stock solution to an empty well or a small volume of medium before the final dilution.

  • Solubility Enhancement: For compounds with poor aqueous solubility like many lignans, consider initially diluting the stock in a small volume of medium containing a higher concentration of serum (e.g., 20% FBS) and then further diluting to the final concentration in your regular growth medium. The serum proteins can help to keep the compound in solution.

  • Visual Inspection: Always visually inspect your treatment wells under a microscope after adding this compound to check for any signs of precipitation.

Question: I am observing high variability in my cell viability assay results between replicate wells treated with this compound. What could be the cause?

Answer:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to variability in cell numbers per well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the this compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental treatments and instead fill them with sterile PBS or medium to maintain humidity.

  • Incomplete Compound Solubilization: Ensure your this compound stock solution is fully dissolved before preparing your working concentrations. If necessary, gentle warming to 37°C and brief sonication can aid in dissolving the compound.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of both cells and this compound to each well.

Question: My dose-response curve for this compound is not a classic sigmoidal shape. How should I interpret this?

Answer:

Non-sigmoidal dose-response curves can occur with natural compounds for several reasons:

  • Hormesis: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses, resulting in a U-shaped or biphasic curve.

  • Compound Instability: The compound may be unstable in the culture medium over the incubation period, leading to a loss of activity at later time points.

  • Assay Interference: As discussed in the FAQs, the compound itself may interfere with the assay chemistry, leading to artifacts in the readout.

  • Complex Biological Response: The compound may trigger multiple signaling pathways with different dose-dependencies, resulting in a complex dose-response relationship.

It is crucial to carefully analyze the shape of the curve and consider these possibilities. Additional experiments, such as time-course studies and alternative viability assays, may be necessary to understand the underlying mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound treatment?

A1: Due to limited publicly available data specifically for this compound, a definitive starting point is not established. However, based on studies with related lignans like Gomisin L1, a starting concentration range of 1-50 µM can be considered for initial screening. The optimal incubation time is highly dependent on the cell line and the biological question being addressed. It is recommended to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific cell model. A typical time-course experiment might include 24, 48, and 72-hour time points.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a lipophilic compound and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q3: Is this compound cell-permeable?

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, natural compounds like lignans can potentially interfere with cell viability assays. For example:

  • MTT/XTT Assays: Colored compounds can interfere with absorbance readings. Additionally, compounds with reducing properties can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability.

  • Resazurin (AlamarBlue) Assays: Compounds with intrinsic fluorescence or those that can chemically reduce resazurin can lead to inaccurate results.

  • ATP-based Assays (e.g., CellTiter-Glo): Compounds that inhibit luciferase can interfere with the assay's luminescent signal.

To control for these potential artifacts, it is essential to run parallel cell-free controls (medium + compound + assay reagent) to assess any direct chemical interference.

Q5: What signaling pathways are known to be affected by Gomisin compounds?

A5: Research on various Gomisin compounds has implicated their involvement in several key signaling pathways. While pathways for this compound are not fully elucidated, related compounds have been shown to modulate:

  • Apoptosis and Cell Survival: Gomisin L1 has been shown to induce apoptosis in human ovarian cancer cells through the generation of reactive oxygen species (ROS) and the involvement of NADPH oxidase (NOX).

  • Inflammation: Gomisin M2 has been reported to inhibit mast cell-mediated allergic inflammation by attenuating the activation of FcεRI-mediated Lyn and Fyn signaling and reducing intracellular calcium levels.[1]

  • NFAT Transcription: this compound has been identified as an inhibitor of NFAT (Nuclear Factor of Activated T-cells) transcription with an IC50 of 4.73 µM.[2]

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and related compounds to provide a reference for experimental design. Note: This data is not exhaustive and is intended as a guide for initiating experiments.

CompoundCell LineAssayEndpointResult
This compound -NFAT Transcription AssayIC504.73 µM[2]
Gomisin L1 A2780 (Ovarian Cancer)Cytotoxicity AssayIC50 (48h)~10 µM
Gomisin L1 SKOV3 (Ovarian Cancer)Cytotoxicity AssayIC50 (48h)~20 µM
Gomisin M1 H9 T-cellsAnti-HIV-1 ActivityEC50 (4 days)<0.65 µM[3]

Experimental Protocols

Detailed Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cell lines.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from your DMSO stock in complete growth medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_gomisin Prepare this compound Dilutions prep_gomisin->treat_cells incubate_24h Incubate 24h treat_cells->incubate_24h incubate_48h Incubate 48h treat_cells->incubate_48h incubate_72h Incubate 72h treat_cells->incubate_72h viability_assay_24h Perform Viability Assay incubate_24h->viability_assay_24h viability_assay_48h Perform Viability Assay incubate_48h->viability_assay_48h viability_assay_72h Perform Viability Assay incubate_72h->viability_assay_72h analyze_data Analyze Data & Plot Curves viability_assay_24h->analyze_data viability_assay_48h->analyze_data viability_assay_72h->analyze_data determine_optimal_time Determine Optimal Incubation Time analyze_data->determine_optimal_time

Caption: Workflow for optimizing this compound incubation time.

Signaling_Pathways Potential Signaling Pathways Modulated by Gomisin Compounds cluster_gomisin_e This compound cluster_gomisin_l1 Gomisin L1 cluster_gomisin_m2 Gomisin M2 Gomisin_E This compound NFAT NFAT Transcription Gomisin_E->NFAT Inhibits Gomisin_L1 Gomisin L1 NOX NADPH Oxidase (NOX) Gomisin_L1->NOX ROS ROS Production NOX->ROS Apoptosis_L1 Apoptosis ROS->Apoptosis_L1 Gomisin_M2 Gomisin M2 FceRI FcεRI Gomisin_M2->FceRI Inhibits Lyn_Fyn Lyn/Fyn FceRI->Lyn_Fyn Ca_influx Ca2+ Influx Lyn_Fyn->Ca_influx Degranulation Mast Cell Degranulation Ca_influx->Degranulation

Caption: Potential signaling pathways affected by Gomisins.

References

Technical Support Center: Quantification of Gomisin E from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Gomisin E from complex mixtures such as herbal extracts and biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the quantitative analysis of this compound?

A1: The most critical steps are sample preparation (extraction and cleanup), chromatographic separation, and detection. Each of these stages presents unique challenges that can significantly impact the accuracy and reproducibility of your results.

Q2: Which extraction method is most suitable for this compound from plant matrices?

A2: Ultrasound-assisted extraction (UAE) with an organic solvent like ethanol or methanol is a commonly employed and efficient method for extracting lignans, including this compound, from Schisandra chinensis fruits.[1][2] The choice of solvent and extraction parameters such as time, temperature, and solvent-to-solid ratio should be optimized for your specific matrix to maximize recovery.

Q3: How can I minimize matrix effects when quantifying this compound in biological samples using LC-MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a primary challenge in LC-MS-based bioanalysis.[1][3][4] To mitigate these effects, consider the following strategies:

  • Use of a suitable internal standard (IS): An ideal IS is a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound with comparable ionization efficiency and chromatographic behavior can be used.

  • Thorough sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components from the sample matrix.[5]

  • Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is identical to your sample matrix to compensate for any matrix-related signal alterations.

  • Standard addition method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample itself, which can be very effective in correcting for matrix effects.

Q4: What are the common challenges encountered during HPLC-UV analysis of this compound?

A4: Common challenges with HPLC-UV include co-elution of interfering compounds that absorb at the same wavelength as this compound, leading to inaccurate quantification.[6] Proper optimization of the mobile phase composition and gradient is crucial for achieving adequate chromatographic resolution. Additionally, baseline noise and drift can affect sensitivity and integration accuracy.

Q5: Are there any known stability issues with this compound?

A5: While specific forced degradation studies on this compound are not widely published, lignans as a class can be susceptible to degradation under certain conditions.[5][7] It is advisable to conduct stability studies to assess the impact of factors like temperature, pH, light, and oxidizing agents on your samples and standards.[8][9][10][11][12][13] Store stock solutions and prepared samples in the dark at low temperatures to minimize degradation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Extraction
Possible Cause Troubleshooting Step
Inappropriate extraction solvent Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures) to find the optimal solvent for your matrix. Lignans are generally soluble in polar organic solvents.[8]
Insufficient extraction time or temperature Optimize the extraction time and temperature. For UAE, typical durations range from 30 to 60 minutes.[2] However, excessive heat can lead to degradation.
Degradation of this compound during sample processing Minimize exposure of the sample to light and high temperatures. Consider working under inert gas if oxidation is suspected. Evaluate the pH of the extraction solvent, as extreme pH can cause hydrolysis or degradation of lignans.[5]
Inefficient sample cleanup If using SPE, ensure the cartridge type and elution solvents are appropriate for this compound. For LLE, optimize the solvent system and pH to ensure efficient partitioning of this compound into the organic phase.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column overload Reduce the injection volume or dilute the sample.
Contaminated guard or analytical column Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Incompatible injection solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Secondary interactions with the stationary phase Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of phenolic compounds like this compound.
Issue 3: Inaccurate or Irreproducible Quantification with LC-MS
Possible Cause Troubleshooting Step
Significant matrix effects Implement strategies to mitigate matrix effects as described in FAQ 3. Quantify the matrix effect by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.[4]
Instability of this compound in the autosampler Perform autosampler stability studies by reinjecting a sample at different time points to check for degradation. If unstable, keep the autosampler at a low temperature (e.g., 4°C).
Improper selection of MS parameters Optimize the MS parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and MS/MS transitions (precursor and product ions, collision energy) for this compound to ensure optimal sensitivity and specificity.
Non-linearity of the calibration curve Ensure the calibration range is appropriate for the expected sample concentrations. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range.

Quantitative Data

Due to the limited availability of comprehensive validated quantitative data specifically for this compound in the public literature, the following tables provide data for structurally similar and co-occurring lignans from Schisandra chinensis. This information can serve as a valuable reference for method development and validation for this compound. It is imperative to perform a full method validation for the quantification of this compound in your specific matrix.

Table 1: HPLC-UV Method Parameters for Lignans in Schisandra chinensis [8]

AnalyteLinearity Range (µg/mL)Average Recovery (%)
Schisandrin25.02 - 150.197.74 - 102.71
Gomisin J5.20 - 31.2097.74 - 102.71
Schisandrol B10.99 - 65.9497.74 - 102.71
Angeloylgomisin H14.10 - 84.6097.74 - 102.71
Gomisin G2.55 - 15.3097.74 - 102.71
Schisantherin A3.79 - 22.7497.74 - 102.71
Schisantherin B8.32 - 49.9297.74 - 102.71
Deoxyschisandrin5.16 - 30.9697.74 - 102.71
γ-Schisandrin9.10 - 54.6097.74 - 102.71
Schisandrin B20.70 - 124.297.74 - 102.71
Schisandrin C4.56 - 27.3697.74 - 102.71

Table 2: LC-MS Method Validation Parameters for Gomisin A in Rat Plasma

ParameterValue
Linearity Range5.0 - 250 ng/mL
LLOQ5.0 ng/mL
Recovery78.80 - 88.4%
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
Intra-day AccuracyWithin ± 15%
Inter-day AccuracyWithin ± 15%

Table 3: UPLC-MS/MS Method Validation Parameters for Gomisin D in Rat Plasma [14]

ParameterValue
Linearity Range1 - 4000 ng/mL
LLOQ1 ng/mL
Recovery79.2 - 86.3%
Intra-day Precision (RSD%)3.3 - 12.9%
Inter-day Precision (RSD%)1.9 - 11.9%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Schisandra chinensis Fruits

This protocol is adapted from established methods for lignan extraction.[1][2]

  • Sample Preparation: Dry the fruits of Schisandra chinensis at a low temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.

    • Add 20 mL of 95% ethanol (or another optimized solvent).

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication for 45 minutes at a controlled temperature (e.g., 50°C).

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm membrane filter.

    • If necessary, evaporate the solvent under reduced pressure to concentrate the extract.

  • Sample for Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase) to a known volume.

    • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Complex Mixture (e.g., Herbal Material) Grinding Drying & Grinding Sample->Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Cleanup Filtration / SPE Cleanup Extraction->Cleanup HPLC HPLC / UPLC Separation Cleanup->HPLC Detection UV or MS/MS Detection HPLC->Detection Quantification Data Processing & Quantification Detection->Quantification

General workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results Check_Recovery Low Analyte Recovery? Start->Check_Recovery Check_PeakShape Poor Peak Shape? Check_Recovery->Check_PeakShape No Optimize_Extraction Optimize Extraction (Solvent, Time, Temp) Check_Recovery->Optimize_Extraction Yes Check_MatrixEffect Significant Matrix Effect (LC-MS)? Check_PeakShape->Check_MatrixEffect No Optimize_Chroma Optimize Chromatography (Mobile Phase, Column) Check_PeakShape->Optimize_Chroma Yes Use_IS Use Stable Isotope-Labeled or Analog Internal Standard Check_MatrixEffect->Use_IS Yes Final_Check Re-validate Method Check_MatrixEffect->Final_Check No Optimize_Cleanup Improve Sample Cleanup (SPE, LLE) Optimize_Extraction->Optimize_Cleanup Optimize_Cleanup->Final_Check Optimize_Chroma->Final_Check Use_IS->Optimize_Cleanup Also Consider Use_IS->Final_Check

Troubleshooting logic for quantification issues.

Signaling Pathways of Interest for Drug Development

While the direct molecular targets of this compound are still under investigation, studies on structurally similar lignans from Schisandra chinensis, such as Gomisin A and Gomisin N, have shed light on potentially relevant signaling pathways for drug development professionals. These pathways are often implicated in cellular processes related to inflammation, oxidative stress, and cell survival.

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Gomisin A has been shown to modulate the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[9]

  • Nrf2/HO-1 Pathway: The Nrf2/HO-1 signaling cascade is a key cellular defense mechanism against oxidative stress. Gomisin A has been demonstrated to activate this pathway, suggesting its potential as an antioxidant agent.[9]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Gomisin N has been found to influence this pathway in the context of melanogenesis.[4]

Given the structural similarities between these Gomisins, it is plausible that this compound may also exert its biological effects through the modulation of these or related signaling pathways.

Signaling_Pathways cluster_pathways Potentially Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Gomisin_E This compound (and related lignans) PI3K_Akt PI3K/Akt Pathway Gomisin_E->PI3K_Akt Nrf2_HO1 Nrf2/HO-1 Pathway Gomisin_E->Nrf2_HO1 MAPK_ERK MAPK/ERK Pathway Gomisin_E->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Oxidative_Stress Antioxidant Response Nrf2_HO1->Oxidative_Stress MAPK_ERK->Cell_Survival Inflammation Anti-inflammatory Effects MAPK_ERK->Inflammation

Potential signaling pathways modulated by this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Gomisin E in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Gomisin E with other well-established anti-inflammatory agents. By presenting supporting experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating novel therapeutic agents for inflammatory diseases.

Introduction to this compound and Comparative Agents

This compound is a lignan found in Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from this plant are known to possess various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. In macrophages, the key immune cells orchestrating the inflammatory response, this compound is believed to exert its anti-inflammatory effects by modulating critical signaling pathways and reducing the production of pro-inflammatory mediators.

To validate and benchmark the efficacy of this compound, this guide compares its activity against three compounds:

  • Gomisin N: A closely related and well-studied lignan from Schisandra chinensis. Due to the limited availability of specific quantitative data for this compound in the public domain, Gomisin N will be used as a proxy to provide a quantitative benchmark for a compound of the same class.

  • Dexamethasone: A potent synthetic glucocorticoid and a widely used steroidal anti-inflammatory drug. It serves as a standard positive control in anti-inflammatory research.

  • Quercetin: A common dietary flavonoid known for its antioxidant and anti-inflammatory properties. It represents a well-characterized natural, non-lignan anti-inflammatory compound.

The primary model for this comparison is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a standard in vitro model for studying inflammation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound and the selected comparators is evaluated based on their ability to inhibit key inflammatory markers in LPS-stimulated macrophages.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The following table summarizes the inhibitory concentration (IC₅₀) values for NO production.

CompoundCell LineStimulantIC₅₀ for NO Inhibition (µM)Citation
Gomisin N (proxy for this compound) RAW 264.7LPSNot explicitly defined as IC₅₀, but significant inhibition observed at 10-40 µM[1]
Dexamethasone RAW 264.7LPS~1.0 µM (estimated from graphical data)[2]
Quercetin RAW 264.7LPS~10 µM[2]
Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory cascade.

CompoundCell LineStimulantEffect on TNF-α ProductionEffect on IL-6 ProductionCitation
Gomisin N (proxy for this compound) RAW 264.7LPSSignificant reduction in mRNA expression and secretionSignificant reduction in mRNA expression and secretion[1]
Dexamethasone RAW 264.7LPSSignificant suppression of secretionPotent inhibition of secretion[3][4]
Quercetin RAW 264.7LPSSignificant reduction in secretionSignificant reduction in secretion[2][5]
Parthenolide THP-1LPSIC₅₀: 1.091 µMIC₅₀: 2.620 µM

Note: Data for Parthenolide is presented for THP-1 cells as directly comparable data in RAW 264.7 cells was not available in the searched literature.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and the comparative compounds are mediated through the modulation of key intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6. Gomisins, Dexamethasone, and Quercetin have all been shown to inhibit the activation of these pathways.

NF-kB and MAPK Signaling Pathways cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MEK1/2) TAK1->MAPKKs IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) p38_JNK p38 / JNK MAPKKs->p38_JNK ERK ERK MAPKKs->ERK AP1 AP-1 p38_JNK->AP1 Activation ERK->AP1 Activation AP1->Nucleus Translocation Gomisin_E This compound & Comparators Gomisin_E->IKK Gomisin_E->NFkB Inhibit Translocation Gomisin_E->MAPKKs NFkB_nuc NF-κB NFkB_nuc->ProInflammatory_Genes AP1_nuc AP-1 AP1_nuc->ProInflammatory_Genes

Caption: NF-κB and MAPK signaling pathways in macrophages.

Experimental Protocols

Macrophage Culture and Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Stimulation: For inflammatory response induction, macrophages are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound or comparator compounds for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).

Nitric Oxide (NO) Assay (Griess Assay)
  • After the stimulation period, collect the cell culture supernatant.

  • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • After blocking, the supernatants and standards are added to the wells.

  • A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.

  • A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.

  • The absorbance is measured at 450 nm, and the cytokine concentrations are calculated from the standard curve.

Western Blot for NF-κB Activation
  • After treatment, cells are lysed to extract total protein or fractionated to obtain cytoplasmic and nuclear extracts.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and IκBα. A loading control like β-actin or GAPDH is also probed.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound.

Experimental Workflow Start Start Cell_Culture RAW 264.7 Macrophage Culture Start->Cell_Culture Pretreatment Pre-treatment with This compound / Comparators Cell_Culture->Pretreatment Stimulation LPS Stimulation (1 µg/mL) Pretreatment->Stimulation Incubation Incubation (18-24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, MAPKs) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

The available evidence suggests that this compound, like other lignans from Schisandra chinensis, possesses significant anti-inflammatory properties in macrophages. Its mechanism of action involves the inhibition of key pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6, which is mediated through the suppression of the NF-κB and MAPK signaling pathways. When compared to the well-established anti-inflammatory agents Dexamethasone and Quercetin, this compound and its related compounds demonstrate a comparable mode of action. Further quantitative studies are warranted to precisely determine the potency of this compound relative to these standards. This guide provides a foundational framework for such investigations and highlights the potential of this compound as a novel therapeutic candidate for inflammatory diseases.

References

Gomisin E vs. Gomisin A: A Comparative Analysis of Hepatoprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective effects of Gomisin E and Gomisin A, two prominent lignans derived from Schisandra chinensis. While direct comparative studies on this compound are limited, this analysis leverages data on the structurally similar and extensively studied Gomisin N as a surrogate for this compound. The information presented herein is based on experimental data from in vivo and in vitro studies to facilitate an objective evaluation for research and drug development purposes.

Comparative Efficacy of Gomisin A and Gomisin N (as a proxy for this compound)

The following table summarizes the key hepatoprotective effects and mechanisms of Gomisin A and Gomisin N based on available scientific literature. This data provides a foundation for understanding their potential therapeutic applications in liver diseases.

FeatureGomisin AGomisin N (as a proxy for this compound)
Primary Hepatoprotective Mechanism Antioxidant, Anti-inflammatory, Anti-apoptoticAmeliorates Hepatic Steatosis, Reduces Oxidative Stress, Anti-inflammatory
Key Signaling Pathways - Inhibition of NF-κB activation - Modulation of MAPK signaling pathway[1]- Activation of SIRT1-AMPK pathway[2] - Inhibition of NF-κB activation[2] - Attenuation of Endoplasmic Reticulum (ER) Stress[3]
Effect on Liver Enzymes - Significantly inhibits the increase of LDH and ALT induced by D-galactosamine (GalN)[4][5] - Markedly prevents the increase in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in CCl4-induced injury- Inhibits the increase of LDH, ALT, and AST induced by carbon tetrachloride (CCl4)[4][5] - Inhibits the increase of AST induced by t-butyl hydroperoxide (TBH)[4][5] - Significantly inhibits the increase of LDH and ALT induced by GalN[4][5]
Antioxidant Activity - Decreases hepatic lipid peroxidation[6] - Increases superoxide dismutase (SOD) activity- Inhibits reactive oxygen species (ROS) generation[2] - Enhances antioxidant gene expression[2]
Anti-inflammatory Action - Ameliorates mRNA levels of TNF-α, IL-1β, and iNOS- Suppresses inflammatory gene expression[2] - Inhibits inducible nitric oxide synthase (iNOS) gene expression[7]
Anti-apoptotic Effect - Attenuates the activation of caspase-3[8] - Reduces the number of apoptotic cells (TUNEL-positive)[8]Not a primary reported mechanism
Effect on Hepatic Steatosis Not a primary reported mechanism- Reduces hepatic triglyceride accumulation[2] - Decreases lipogenesis gene expression and increases fatty acid oxidation gene expression[2]

Experimental Protocols

The following are summaries of key experimental methodologies employed in the cited studies to evaluate the hepatoprotective effects of Gomisin A and Gomisin N.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rats (Gomisin A)
  • Animal Model: Male Wistar rats.

  • Induction of Injury: A single intraperitoneal injection of CCl4 (50% in olive oil) at a dose of 1 ml/kg.

  • Treatment: Gomisin A was administered orally for 7 consecutive days prior to CCl4 administration.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage.

  • Histopathological Analysis: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver lesions.

  • Mechanism of Action Studies: Hepatic lipid peroxidation was determined by measuring malondialdehyde (MDA) levels. Superoxide dismutase (SOD) activity was also assessed. The expression of inflammatory mediators (TNF-α, IL-1β, iNOS) and NF-κB signaling proteins were evaluated using RT-PCR and Western blotting, respectively.

D-galactosamine (GalN) and Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure in Mice (Gomisin A)
  • Animal Model: Male ICR mice.

  • Induction of Injury: Intraperitoneal injection of D-galactosamine (700 mg/kg) and lipopolysaccharide (10 µg/kg).

  • Treatment: Gomisin A (25, 50, 100, and 200 mg/kg) was administered intraperitoneally 1 hour before the GalN/LPS injection[8].

  • Biochemical Analysis: Serum aminotransferase levels were measured. Hepatic lipid peroxidation and reduced glutathione levels were also determined[8].

  • Apoptosis Assessment: Apoptosis was evaluated by TUNEL staining and measurement of caspase-3 activation[8].

Chronic-Binge Ethanol-Induced Liver Injury in Mice (Gomisin N)
  • Animal Model: Male C57BL/6J mice.

  • Induction of Injury: Mice were fed a liquid diet containing 5% ethanol for 10 days, followed by a single oral gavage of ethanol (5 g/kg body weight).

  • Treatment: Gomisin N (10 or 20 mg/kg) was administered orally for the last 5 days of the ethanol diet.

  • Biochemical Analysis: Serum ALT and AST levels were measured. Hepatic triglyceride levels were also quantified.

  • Histopathological Analysis: Liver sections were stained with H&E and Oil Red O to visualize lipid accumulation.

  • Mechanism of Action Studies: The expression of genes and proteins related to lipogenesis, fatty acid oxidation, oxidative stress (CYP2E1), and inflammation (NF-κB) were analyzed by qPCR and Western blotting. The activation of the SIRT1-AMPK pathway was also investigated[2].

In Vitro Hepatocyte Injury Models (Gomisin A and Gomisin N)
  • Cell Model: Primary cultured rat hepatocytes.

  • Induction of Injury: Hepatocytes were treated with carbon tetrachloride (CCl4, 10 mM), t-butyl hydroperoxide (TBH, 0.5 mM), or D-galactosamine (GalN, 30 mM).

  • Treatment: Various concentrations (0.1, 1, 10, 100 µM) of Gomisin A or Gomisin N were added to the culture medium.

  • Assessment of Cytotoxicity: The release of lactate dehydrogenase (LDH), ALT, and AST into the culture medium was measured to quantify hepatocyte injury[4][5].

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the hepatoprotective effects of Gomisin A and Gomisin N.

Gomisin_A_Hepatoprotective_Pathway Toxin Hepatotoxin (e.g., CCl4, GalN/LPS) ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Toxin->ROS Apoptosis ↑ Apoptosis (Caspase-3 activation) Toxin->Apoptosis NFkB NF-κB Activation Toxin->NFkB ROS->NFkB Inflammation ↑ Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) Hepatocyte Hepatocyte Injury Inflammation->Hepatocyte Apoptosis->Hepatocyte NFkB->Inflammation GomisinA Gomisin A GomisinA->ROS GomisinA->Apoptosis GomisinA->NFkB Protection Hepatoprotection GomisinA->Protection

Caption: Gomisin A hepatoprotective signaling pathway.

Gomisin_N_Hepatoprotective_Pathway Metabolic_Stress Metabolic Stress (e.g., Ethanol, High-Fat Diet) ER_Stress ↑ Endoplasmic Reticulum (ER) Stress Metabolic_Stress->ER_Stress Oxidative_Stress ↑ Oxidative Stress (ROS, CYP2E1) Metabolic_Stress->Oxidative_Stress Lipogenesis ↑ Lipogenesis Metabolic_Stress->Lipogenesis Fatty_Acid_Oxidation ↓ Fatty Acid Oxidation Metabolic_Stress->Fatty_Acid_Oxidation Inflammation ↑ Inflammation (NF-κB activation) Metabolic_Stress->Inflammation Steatosis Hepatic Steatosis & Injury ER_Stress->Steatosis Oxidative_Stress->Steatosis Lipogenesis->Steatosis Fatty_Acid_Oxidation->Steatosis Inflammation->Steatosis Protection Hepatoprotection GomisinN Gomisin N (proxy for this compound) GomisinN->ER_Stress GomisinN->Oxidative_Stress GomisinN->Inflammation SIRT1 SIRT1 GomisinN->SIRT1 GomisinN->Protection AMPK AMPK Activation SIRT1->AMPK AMPK->Lipogenesis AMPK->Fatty_Acid_Oxidation

Caption: Gomisin N (as a proxy for this compound) hepatoprotective signaling pathway.

References

A Comparative Analysis of the Anticancer Activity of Schisandra Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticancer activities of several key lignans isolated from the medicinal plant Schisandra chinensis. The data presented is compiled from various experimental studies to offer an objective overview of their performance against different cancer cell lines. This document details the cytotoxic effects, impact on cell cycle progression, and induction of apoptosis, supported by experimental data and methodologies.

Comparative Anticancer Activity of Schisandra Lignans

The anticancer potential of Schisandra lignans is primarily evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of prominent Schisandra lignans against a range of human cancer cell lines.

Table 1: IC50 Values of Schisandrin A, B, and C
LignanCancer Cell LineIC50 (µM)Reference
Schisandrin A MDA-MB-231 (Breast)26.61[1]
MCF-7 (Breast)112.67[1]
Schisandrin B HCT116 (Colon)Varies by cell line[2]
HT29 (Colon)Varies by cell line[2]
SW620 (Colon)Varies by cell line[2]
A549 (Lung)Dose-dependent inhibition[3]
NCI-H460 (Lung)≥40[4]
H661 (Lung)≥40[4]
A375 (Melanoma)Dose-dependent inhibition[5][6]
B16 (Melanoma)Dose-dependent inhibition[6]
MDA-MB-231 (Breast)Starting from 5[7]
Hs-578T (Breast)Starting from 5[7]
TCHBC5 (Breast)Starting from 10[7]
Schisandrin C Bel-7402 (Hepatocellular)81.58 ± 1.06[8]
KB-3-1 (Nasopharyngeal)108.00 ± 1.13[8]
Bcap37 (Breast)136.97 ± 1.53[8]
NTERA-2 (Teratocarcinoma)16.61 ± 0.13[9]
Table 2: IC50 Values of Gomisin A, J, L1, and N
LignanCancer Cell LineIC50 (µM)Reference
Gomisin A HepG2-DR (drug-resistant)>150[10]
Gomisin J Glioma cell lines-[11]
Gomisin L1 A2780 (Ovarian)21.92 ± 0.73[12][13]
SKOV3 (Ovarian)55.05 ± 4.55[12][13]
HL-60 (Leukemia)82.02[12]
HeLa (Cervical)166.19[12]
MCF7 (Breast)>200[12]
Gomisin N HeLa (Cervical)-[14]
Table 3: IC50 Values of Deoxyschizandrin and Schisantherin A/C
LignanCancer Cell LineIC50 (µM)Reference
Deoxyschizandrin A2780 (Ovarian)27.81[15][16]
OVCAR3 (Ovarian)70.34[17]
SKOV3 (Ovarian)67.99[17]
HT1376 (Bladder)Dose-dependent inhibition[18]
J82 (Bladder)Dose-dependent inhibition[18]
Schisantherin A A549 (Lung)6.53 µg/ml[19]
HCC827 (Lung)16.38 µg/ml[19]
Schisantherin C A549 (Lung)10-70
HCT-15 (Colon)10-70[20]
T47D (Breast)10-70[20]
MDA-MB-231 (Breast)10-70[20]

Mechanisms of Anticancer Action

Schisandra lignans exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest

Several Schisandra lignans have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

  • Schisandrin B: Induces G0/G1 phase arrest in A549 lung cancer cells and melanoma cells.[3][6] This is often accompanied by the downregulation of cyclin D1, CDK4, and CDK6, and upregulation of p53 and p21.[3]

  • Deoxyschizandrin: Induces G0/G1 phase arrest in human ovarian cancer cells by inhibiting the expression of cyclin E.[17][15][16]

  • Schisantherin C: Causes accumulation of cells in the G0/G1 phase in A549 cells.[20]

  • Schisandrin C: Induces S phase arrest in NTERA-2 cells.[9]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many Schisandra lignans are potent inducers of apoptosis.

  • Schisandrin B: Triggers apoptosis in A549 cells by increasing the expression of Bax and cleaved caspases-3 and -9, while decreasing Bcl-2 levels.[3] It also promotes apoptosis in colon cancer cells.[2]

  • Gomisin L1: Induces apoptosis in human ovarian cancer cells through the regulation of NADPH oxidase and the generation of reactive oxygen species (ROS).[12][13]

  • Gomisin A: Can enhance the antitumor effect of other chemotherapeutic agents like paclitaxel in ovarian cancer.[21]

  • Schisandrin C: Induces apoptosis in NTERA-2 cells, as evidenced by increased caspase-3 activity.[9]

  • Deoxyschizandrin: Promotes apoptosis in bladder cancer cells.[18]

Signaling Pathways Modulated by Schisandra Lignans

The anticancer activities of Schisandra lignans are mediated by their interaction with various cellular signaling pathways.

  • Schisandrin B: Has been shown to inhibit the Wnt/β-catenin signaling pathway in melanoma cells.[5][6] It also inhibits the NF-κB and p38 MAPK signaling pathways in large-cell lung cancer.[4]

  • Deoxyschizandrin: Regulates the PI3K-AKT signaling pathway through ALOX5 in bladder cancer cells.[18]

  • Gomisin A: Its therapeutic mechanism in non-small cell lung cancer may be related to the PI3K-Akt signaling pathway.

  • Schisantherin A: Induces ferroptosis in non-small cell lung cancer through the YAP/ACSL4/TfR signaling pathway.[19]

Below are graphical representations of some of the key signaling pathways involved.

Schisandrin_B_Apoptosis_Pathway SchB Schisandrin B Bcl2 Bcl-2 SchB->Bcl2 inhibits Bax Bax SchB->Bax activates Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Schisandrin B induced apoptosis pathway.

Deoxyschizandrin_Cell_Cycle_Arrest Deoxy Deoxyschizandrin CyclinE Cyclin E Deoxy->CyclinE inhibits CellCycleArrest G0/G1 Arrest Deoxy->CellCycleArrest G1_S G1/S Transition CyclinE->G1_S

Caption: Deoxyschizandrin induced cell cycle arrest.

Gomisin_L1_ROS_Apoptosis GomisinL1 Gomisin L1 NOX NADPH Oxidase GomisinL1->NOX activates ROS ROS NOX->ROS generates Apoptosis Apoptosis ROS->Apoptosis

Caption: Gomisin L1 induced ROS-mediated apoptosis.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the individual research articles.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.8 × 10³ to 1.0 × 10⁵ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the Schisandra lignan for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for an additional 4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the lignan that causes a 50% reduction in cell viability compared to the control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the lignan, then lyse the cells in a suitable buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme or fluorophore.

  • Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

  • For Cell Cycle Analysis:

    • Cell Fixation: Harvest and fix the treated cells in cold ethanol.

    • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

    • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • For Apoptosis Analysis:

    • Staining: Stain the treated cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells.

    • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Conclusion

The Schisandra lignans presented in this guide demonstrate significant and varied anticancer activities across a range of cancer cell lines. Their mechanisms of action, primarily through the induction of cell cycle arrest and apoptosis, involve the modulation of key signaling pathways. The data compiled here provides a valuable resource for researchers and professionals in the field of oncology and drug discovery, highlighting the potential of these natural compounds as templates for the development of novel anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

References

Illuminating a Target: A Comparative Guide to Confirming Gomisin E Engagement in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended cellular target is a critical step in the validation of its mechanism of action. Gomisin E, a lignan isolated from Schisandra chinensis, has demonstrated a range of biological activities, modulating pathways such as NFAT, PI3K/Akt, and NF-κB. However, its direct molecular target remains to be definitively identified. This guide provides a comparative overview of modern cell-based methodologies to first identify and subsequently confirm the target engagement of this compound, empowering researchers to elucidate its therapeutic potential.

This publication will detail and compare key experimental approaches for target identification and validation. We will explore the principles behind affinity-based target discovery and delve into robust methods for confirming direct binding within a cellular context, such as the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Identifying the Elusive Target of this compound: A Methodological Approach

Given that the direct molecular target of this compound is not yet established, the initial step involves target identification. A common and powerful strategy is affinity-based proteomics.

Affinity-Based Target Identification Workflow

This technique relies on immobilizing a derivative of this compound onto a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate. The proteins that bind to the this compound bait are then eluted and identified using mass spectrometry.

cluster_0 Step 1: Bait Preparation cluster_1 Step 2: Affinity Purification cluster_2 Step 3: Target Identification GomisinE This compound Linker Chemical Linker Attachment GomisinE->Linker Immobilization Immobilization on Solid Support (Beads) Linker->Immobilization CellLysate Cell Lysate Incubation Immobilization->CellLysate Washing Wash to Remove Non-specific Binders CellLysate->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE MassSpec Mass Spectrometry (LC-MS/MS) SDS_PAGE->MassSpec DataAnalysis Data Analysis & Candidate Identification MassSpec->DataAnalysis

Figure 1. Workflow for Affinity-Based Target Identification.

Confirming Target Engagement: A Head-to-Head Comparison of Cellular Assays

Once potential targets are identified, the next crucial step is to confirm direct engagement in a physiologically relevant context. Here, we compare two leading cell-based assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.
Target Requirement Endogenous or overexpressed protein.Overexpressed protein fused to NanoLuc luciferase.
Compound Labeling Not required.Requires a specific fluorescent tracer for the target.
Readout Quantification of soluble protein after heat shock (e.g., Western Blot, ELISA).Ratiometric measurement of light emission at two wavelengths.
Throughput Moderate to high, depending on the detection method.High.
Key Advantages Label-free for the compound and can be used for endogenous proteins.Provides quantitative binding data (affinity, occupancy) in live cells.
Key Limitations Indirect measure of binding; not all proteins show a thermal shift.Requires genetic modification of the target protein and development of a specific tracer.
Quantitative Insights into this compound Activity

While the direct target is unknown, the inhibitory effect of this compound on the transcription of Nuclear Factor of Activated T-cells (NFAT) has been quantified.

CompoundAssayTarget PathwayIC50
This compoundNFAT Reporter AssayNFAT Transcription4.73 µM

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the general steps for performing CETSA to validate the interaction between this compound and a putative target protein.

1. Cell Culture and Treatment:

  • Culture cells expressing the target protein to ~80% confluency.

  • Treat cells with various concentrations of this compound or a vehicle control for a specified time.

2. Thermal Challenge:

  • Harvest and resuspend cells in a buffered saline solution.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. A no-heat control is included.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification:

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of the target protein in the soluble fraction using a quantitative detection method such as Western blotting or an immunoassay.

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for each this compound concentration.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Shock cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Cells Cells expressing target protein Treatment Incubate with this compound Cells->Treatment Heating Heat to various temperatures Treatment->Heating Cooling Cool to room temperature Heating->Cooling Lysis Freeze-thaw lysis Cooling->Lysis Centrifugation Centrifuge to pellet aggregates Lysis->Centrifugation Supernatant Collect supernatant (soluble protein) Centrifugation->Supernatant Detection Quantify target protein (e.g., Western Blot) Supernatant->Detection

Figure 2. Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET Target Engagement Assay Protocol

This protocol provides a generalized workflow for a NanoBRET assay to quantify the binding of this compound to a potential target in live cells.

1. Cell Preparation:

  • Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Plate the transfected cells in a 96- or 384-well white assay plate and incubate for 24-48 hours.

2. Assay Setup:

  • Prepare solutions of the NanoBRET® tracer and this compound at various concentrations.

  • Add the NanoBRET® tracer and either this compound or vehicle control to the cells.

3. Signal Detection:

  • Add the NanoGlo® substrate to the wells.

  • Immediately measure the luminescence at two wavelengths: a donor emission wavelength (~460 nm) and an acceptor emission wavelength (>600 nm) using a plate reader equipped for BRET measurements.

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Plot the BRET ratio against the concentration of this compound.

  • A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement. This data can be used to determine the IC50 of this compound for the target protein.

Signaling Pathways Modulated by Gomisin Lignans

Lignans from Schisandra, including this compound and its analogs, have been shown to influence several key signaling cascades implicated in inflammation, cell survival, and metabolism. Understanding these downstream effects provides context for the biological consequences of target engagement.

cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_NFAT NFAT Pathway Gomisins Gomisin Lignans (e.g., this compound) PI3K PI3K Gomisins->PI3K modulates IKK IKK Gomisins->IKK inhibits Calcineurin Calcineurin Gomisins->Calcineurin inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB activates IkB IκBα IKK->IkB IkB->NFkB Gene Transcription\n(inflammation, survival) Gene Transcription (inflammation, survival) NFkB->Gene Transcription\n(inflammation, survival) NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFATa NFAT (active) NFATp->NFATa Gene Transcription\n(e.g., cytokines) Gene Transcription (e.g., cytokines) NFATa->Gene Transcription\n(e.g., cytokines)

Figure 3. Signaling Pathways Modulated by Gomisin Lignans.

By employing the methodologies outlined in this guide, researchers can systematically approach the challenge of identifying and validating the cellular targets of this compound. This crucial information will pave the way for a deeper understanding of its mechanism of action and accelerate its potential development as a therapeutic agent.

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Gomisin E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Gomisin E, a bioactive lignan found in Schisandra chinensis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate analytical method.

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS are presented below. These protocols are based on established methods for the analysis of lignans in Schisandra chinensis and its biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in plant extracts and formulations where the concentration of the analyte is relatively high.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 30% acetonitrile, increasing to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.[1][2][3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Plant material is typically extracted with methanol or ethanol, followed by filtration before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., Agela Venusil C18 Plus, 4.6 x 100 mm, 3 µm).[4]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required before injection.[5]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative performance parameters for the HPLC and LC-MS/MS methods for this compound quantification. The data for HPLC is generalized from methods for lignan analysis, while the LC-MS/MS data is specific to a validated method for this compound.[4]

Performance ParameterHPLC with UV DetectionLC-MS/MS
Linearity Range Typically in the µg/mL range0.5 - 200 ng/mL[4]
Correlation Coefficient (r²) > 0.99> 0.99[4]
Limit of Detection (LOD) ng/mL rangeSub-ng/mL range
Limit of Quantification (LOQ) ng/mL range0.5 ng/mL[4]
Precision (RSD%) < 2%Intra-day: 3.44% - 10.38% Inter-day: 6.70% - 11.66%[4]
Accuracy (Recovery %) Typically 95-105%Intra-day: 93.89% - 106.13% Inter-day: 95.70% - 104.59%[4]

Methodology Visualization

To facilitate a clearer understanding of the analytical workflows and comparative logic, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_Preparation 1. Preparation cluster_Analysis 2. Instrumental Analysis cluster_Validation 3. Method Validation cluster_Comparison 4. Cross-Validation & Comparison SamplePrep Sample Preparation (Extraction/Precipitation) HPLC HPLC-UV Analysis SamplePrep->HPLC LCMS LC-MS/MS Analysis SamplePrep->LCMS StandardPrep Standard & QC Preparation StandardPrep->HPLC StandardPrep->LCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Sensitivity LOD & LOQ HPLC->Sensitivity Specificity Specificity HPLC->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Sensitivity LCMS->Specificity DataComp Data Comparison & Statistical Analysis Linearity->DataComp Accuracy->DataComp Precision->DataComp Sensitivity->DataComp Specificity->DataComp MethodSelection Method Selection DataComp->MethodSelection

Caption: Workflow for cross-validation of analytical methods.

Method_Performance_Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS GomisinE This compound Quantification H_Sensitivity Sensitivity (ng/mL) GomisinE->H_Sensitivity H_Selectivity Moderate Selectivity GomisinE->H_Selectivity H_Cost Lower Cost GomisinE->H_Cost H_Complexity Simpler Operation GomisinE->H_Complexity L_Sensitivity High Sensitivity (sub-ng/mL) GomisinE->L_Sensitivity L_Selectivity High Selectivity GomisinE->L_Selectivity L_Cost Higher Cost GomisinE->L_Cost L_Complexity More Complex GomisinE->L_Complexity

Caption: Comparison of HPLC and LC-MS/MS performance.

References

Assessing the Reproducibility of Gomisin E's Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gomisin E, a lignan isolated from Schisandra chinensis, has garnered significant interest for its potential therapeutic applications. This guide provides a comparative analysis of the reported effects of this compound and related compounds in various animal models. By presenting the available experimental data, this document aims to facilitate an objective assessment of the reproducibility of its biological activities and to guide future research and development.

Comparative Efficacy of Gomisins and Related Lignans

The therapeutic potential of various Gomisins has been explored across a spectrum of disease models. The following table summarizes the quantitative outcomes from key preclinical studies, offering a comparative overview of their efficacy.

CompoundAnimal ModelDisease/ConditionKey Quantitative OutcomesAlternative Compounds StudiedReference
Gomisin A Ovarian Cancer Mouse Model (SKOV3 & A2780 cell lines)Ovarian Cancer- Enhanced the tumor inhibitory effects of paclitaxel. The combination group showed a significant reduction in tumor growth compared to the paclitaxel-only group.Paclitaxel[1]
Gomisin G Disuse Muscle Atrophy Mouse Model (C57BL/6N mice)Muscle Atrophy- Increased muscle mass and strength. - Decreased expression of muscle atrophic factors (myostatin, atrogin-1, MuRF1). - Increased expression of protein synthesis factors (mTOR and 4E-BP1).Vehicle control[2][3]
Gomisin J Angiotensin II-induced Hypertensive Mouse Model (C57/BL6 mice)Hypertension- Markedly attenuated the increase in blood pressure induced by Angiotensin II. - Reversed the decrease in plasma nitric oxide metabolites.Gomisin A[4]
Gomisin M2 Atopic Dermatitis-like Mouse Model (BALB/c mice)Atopic Dermatitis- Improved symptoms of atopic dermatitis. - Inhibited the activation of inflammatory mediators.Vehicle control[5]
Gomisin N High-Fat Diet-induced Obese Mouse Model (C57BL/6 mice)Obesity- Effectively lowered final body weight and adipose tissue mass. - Reduced serum levels of glucose, total triglyceride, and cholesterol.Vehicle control[6]
Schisandra Lignans (in general) Alzheimer's Disease Rat ModelAlzheimer's Disease- Ameliorated cognitive impairment. - Alleviated Aβ accumulation and hyperphosphorylation of tau in the hippocampus.Not specified[7]

Detailed Experimental Protocols

Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are the methodologies for key experiments cited in this guide.

Gomisin A in Ovarian Cancer Mouse Model[1]
  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Cell Lines: Human ovarian cancer cell lines SKOV3 and A2780.

  • Procedure: 5x106 SKOV3 cells were injected subcutaneously into the right flank of each mouse. When tumors reached approximately 100 mm3, mice were randomly assigned to four groups: Control (saline), Gomisin A (GA), Paclitaxel (PTX), and GA + PTX.

  • Dosage and Administration:

    • GA: 20 mg/kg, intraperitoneal injection, daily for 14 days.

    • PTX: 10 mg/kg, intraperitoneal injection, every other day for 14 days.

  • Outcome Measures: Tumor volume was calculated daily (Volume = L × W²/2). After 14 days, tumors were excised and weighed. Body weight was monitored daily.

Gomisin G in Disuse Muscle Atrophy Mouse Model[2][3]
  • Animal Model: Ten-week-old C57BL/6N male mice.

  • Procedure: Mice were subjected to spiral wire immobilization on one hindlimb for two weeks to induce muscle atrophy. After the immobilization period, the wire was removed, and mice were randomly divided into two groups: Immobilization + Vehicle (IV) and Immobilization + Gomisin G (IG).

  • Dosage and Administration: Gomisin G (1 mg/kg/day) or vehicle was administered orally for two weeks.

  • Outcome Measures: Muscle mass and strength were assessed. Protein expression levels of atrophic and protein synthesis factors in the gastrocnemius muscle were determined by western blotting.

Gomisin J in Hypertension Mouse Model[4]
  • Animal Model: C57/BL6 mice.

  • Procedure: Hypertension was induced by subcutaneous infusion of Angiotensin II (Ang II) (2 μg kg⁻¹ min⁻¹) for 2 weeks using osmotic mini-pumps.

  • Dosage and Administration: Gomisin J (1 and 3 μg kg⁻¹ min⁻¹) or Gomisin A was co-administered with Ang II.

  • Outcome Measures: Blood pressure was monitored. Plasma nitric oxide (NO) metabolites were measured. Vascular productions of NO and reactive oxygen species (ROS) in the thoracic aorta were assessed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logic of the study.

Gomisin_M2_Signaling_Pathway DNCB_DFE DNCB/DFE (Atopic Dermatitis Induction) AD_Symptoms Atopic Dermatitis Symptoms DNCB_DFE->AD_Symptoms TNFa_IFNy TNF-α / IFN-γ (in Keratinocytes) STAT1 STAT1 TNFa_IFNy->STAT1 NFkB NF-κB TNFa_IFNy->NFkB Inflammatory_Mediators Inflammatory Mediators (CXCL8, CCL22, IL-6) STAT1->Inflammatory_Mediators NFkB->Inflammatory_Mediators Inflammatory_Mediators->AD_Symptoms Gomisin_M2 Gomisin M2 Gomisin_M2->STAT1 Inhibits Gomisin_M2->NFkB Inhibits

Caption: Signaling pathway of Gomisin M2 in atopic dermatitis.

Gomisin_G_Muscle_Atrophy_Workflow Start Start: 10-week-old C57BL/6N mice Immobilization Spiral Wire Immobilization (2 weeks) Start->Immobilization Grouping Random Grouping Immobilization->Grouping Treatment_Vehicle Oral Administration: Vehicle (2 weeks) Grouping->Treatment_Vehicle Treatment_GG Oral Administration: Gomisin G (1 mg/kg/day) (2 weeks) Grouping->Treatment_GG Analysis Analysis: - Muscle Mass & Strength - Western Blot of  Gastrocnemius Muscle Treatment_Vehicle->Analysis Treatment_GG->Analysis

Caption: Experimental workflow for Gomisin G in a disuse muscle atrophy model.

Concluding Remarks

The available data suggests that various Gomisins exhibit promising therapeutic effects in a range of animal models. However, a direct assessment of the reproducibility of this compound's effects is challenging due to the limited number of studies focused specifically on this compound and the absence of direct replication studies. The presented comparative data on different Gomisins provides a foundational basis for researchers. To rigorously establish the reproducibility and translatability of these findings, future research should prioritize:

  • Standardized Protocols: Adoption of standardized and well-documented experimental protocols across different laboratories.

  • Head-to-Head Comparisons: Direct comparative studies of different Gomisins for the same condition to determine relative efficacy.

  • Investigation in Multiple Animal Models: Validation of findings in more than one animal model for a specific disease to enhance the robustness of the preclinical data.

This guide serves as a resource to critically evaluate the existing evidence and to inform the design of future studies aimed at validating the therapeutic potential of this compound and related compounds.

References

A Comparative Analysis of the Biological Activity of Gomisin E and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the existing research on the lignan Gomisin E reveals a focused but limited scope of its characterized biological activities when compared to its structural relatives within the Gomisin family. While data on synthetic analogues of this compound remains elusive in publicly accessible literature, a comparative overview of its activity alongside other naturally occurring Gomisins and a case study on synthetic analogues of Gomisin B provides valuable insights for researchers and drug development professionals.

This compound, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has been identified as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription with an IC50 of 4.73 μM.[1] However, a comprehensive public profile of its broader biological effects is not as extensively documented as that of other Gomisins. This guide provides a comparative look at the known activity of this compound in the context of its more thoroughly studied natural analogues, and explores the landscape of synthetic Gomisin analogues through a detailed examination of derivatives of Gomisin B.

Comparative Biological Activity of Gomisin Lignans

The biological activities of various Gomisins have been explored across several therapeutic areas, including oncology, neuroprotection, and hepatoprotection. The following tables summarize the available quantitative data for direct comparison.

Anticancer Activity

Gomisin lignans have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines.

CompoundCell Line(s)Activity TypeIC50 / EffectReference
This compound JurkatNFAT Transcription Inhibition4.73 μM[1]
Gomisin APC3 (Prostate)Cytotoxicity20-100 μM (dose-dependent)[2]
Gomisin B Analogue (5b)SIHA (Cervical)Cytotoxicity0.24 μM[3]
Gomisin JMCF7, MDA-MB-231 (Breast)Cytotoxicity<10 µg/ml (suppressed proliferation)[4][5]
Gomisin L1A2780, SKOV3 (Ovarian)Cytotoxicity21.92 ± 0.73 μM, 55.05 ± 4.55 μM[6]
Gomisin NHeLa (Cervical)Enhancement of TNF-α-induced apoptosisNot specified[7]
Neuroprotective Activity

Several Gomisins have shown promise in protecting neuronal cells from various insults, suggesting potential applications in neurodegenerative diseases.

CompoundModel SystemActivity TypeEC50 / EffectReference
Gomisin JHT22 (Hippocampal)Protection against t-BHP-induced oxidative damage43.3 ± 2.3 μM[2]
Gomisin NPC12Inhibition of dopamine content25.4% inhibition at 50 µg/ml[2]
Hepatoprotective Activity

The liver-protective effects of Gomisins are a well-documented area of their pharmacology.

CompoundModel SystemActivity TypeEffectReference
Gomisin APrimary rat hepatocytesProtection against D-galactosamine-induced injurySignificant inhibition of LDH and ALT release[8][9]
Gomisin NPrimary rat hepatocytesProtection against CCl4, TBH, and D-galactosamine-induced injurySignificant inhibition of LDH, ALT, and AST release[8][9]

Synthetic Analogues: A Case Study of Gomisin B

While synthetic analogues of this compound are not described in the available literature, research into analogues of other Gomisins, such as Gomisin B, provides a template for the potential of synthetic modification. A series of 1,2,3-triazole derivatives of Gomisin B were synthesized and evaluated for their anticancer activity.[3]

One of the most potent analogues, compound 5b, demonstrated an IC50 value of 0.24 μM against the SIHA cervical cancer cell line, an activity level greater than the standard chemotherapeutic drug doxorubicin.[3] This highlights the potential for synthetic chemistry to enhance the biological activities of the natural Gomisin scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Gomisin activities.

NFAT-Luciferase Reporter Assay (for this compound)
  • Cell Line: Jurkat T-cells.

  • Methodology: Cells are transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NFAT-responsive promoter and a Renilla luciferase-expressing plasmid for normalization. Following transfection, cells are pre-incubated with varying concentrations of this compound before stimulation with phorbol 12-myristate 13-acetate (PMA) and ionomycin to activate the NFAT signaling pathway. Luciferase activity is measured using a luminometer, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in NFAT-driven luciferase expression.[1]

Cell Viability (MTT) Assay (for Gomisin L1)
  • Cell Lines: A2780 and SKOV3 human ovarian cancer cells.

  • Methodology: Cells are seeded in 96-well plates and treated with various concentrations of Gomisin L1 for 48 hours. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is determined as the concentration that reduces cell viability by 50% compared to untreated control cells.[6]

Synthesis of Gomisin B Analogues
  • Starting Material: Gomisin B isolated from Schisandra grandiflora.

  • General Procedure: A series of 1,2,3-triazole derivatives were synthesized at the C-7' position of the Gomisin B core. This involved a diastereoselective Michael addition followed by a regioselective Huisgen 1,3-dipolar cycloaddition reaction. The resulting triazolyl derivatives were purified and characterized using modern spectroscopic techniques.[3]

Signaling Pathways and Visualizations

The biological activities of Gomisins are mediated through their interaction with various cellular signaling pathways.

Gomisin_Signaling cluster_Gomisin_N Gomisin N cluster_Gomisin_E This compound Gomisin_N Gomisin N IKK_alpha IKKα Gomisin_N->IKK_alpha p38 p38 Gomisin_N->p38 NF_kB NF-κB IKK_alpha->NF_kB Apoptosis_N Apoptosis NF_kB->Apoptosis_N Inhibition of EGFR EGFR EGFR->Apoptosis_N Inhibition of p38->EGFR Phosphorylation Gomisin_E This compound Calcineurin Calcineurin Gomisin_E->Calcineurin NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription NFAT->Gene_Transcription

Figure 1. Simplified signaling pathways for Gomisin N and this compound.

The diagram illustrates how Gomisin N enhances TNF-α-induced apoptosis by inhibiting the pro-survival NF-κB and EGFR pathways.[7] In contrast, this compound is shown to inhibit the calcineurin-dependent dephosphorylation and subsequent activation of the NFAT transcription factor.[1]

Synthesis_Workflow Start Gomisin B Step1 Diastereoselective Michael Addition Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Regioselective Huisgen 1,3-Dipolar Cycloaddition Intermediate->Step2 End 1,2,3-Triazole Analogues of Gomisin B Step2->End

Figure 2. General workflow for the synthesis of Gomisin B analogues.

This flowchart outlines the key chemical reactions used to generate a library of Gomisin B analogues for biological screening.[3]

References

Comparing the effects of Gomisin E across different breast cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on Gomisin E: Extensive literature searches did not yield specific data regarding the effects of this compound on breast cancer cell lines. Therefore, this guide provides a comparative analysis of other Gomisin analogs (A, G, J, L1, M2, and N) for which experimental data are available. This information offers valuable insights into the potential anti-cancer activities of this class of compounds.

This guide presents a comparative overview of the cytotoxic and mechanistic effects of various Gomisin lignans, isolated from Schisandra chinensis, across a panel of human breast cancer cell lines. The data compiled herein is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these natural compounds as potential therapeutic agents.

Quantitative Effects of Gomisins on Breast Cancer Cell Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures of Gomisins' effects on the viability and proliferation of different breast cancer cell lines.

Gomisin AnalogBreast Cancer Cell LineCell Line SubtypeIC50 ValueOther Quantitative Effects
Gomisin G MDA-MB-231Triple-NegativeNot specified, but effective at 10 µM[1][2]Suppressed viability[1][2]
MDA-MB-468Triple-NegativeNot specified, but effectiveSuppressed viability[1][2]
MCF-7ER+, PR+, HER2-No significant effect[1][2]-
T47DER+, PR+, HER2-No significant effect[1][2]-
ZR75-1ER+, PR+, HER2+No significant effect-
Gomisin J MCF-7ER+, PR+, HER2-Not specifiedSuppressed proliferation at <10 µg/ml; Decreased viability at >30 µg/ml[3][4][5]
MDA-MB-231Triple-NegativeNot specifiedSuppressed proliferation at <10 µg/ml; Decreased viability at >30 µg/ml[3][4][5]
Gomisin L1 MCF-7ER+, PR+, HER2-> 200 µM[6]No cytotoxicity observed[6]
Gomisin M2 MDA-MB-231Triple-Negative60 µM (at 48h)[7]-
HCC1806Triple-Negative57 µM (at 48h)[7]-
MCF10A (Normal)Non-malignant> 80 µM (at 48h)[7]Less inhibitory effect compared to cancer cell lines[7]

Mechanistic Effects of Gomisins in Breast Cancer Cells

The differential effects of Gomisin analogs on key cellular processes such as apoptosis, necroptosis, and cell cycle progression are detailed below. These distinctions highlight the varied mechanisms of action and potential therapeutic applications of each compound.

Gomisin AnalogBreast Cancer Cell LineApoptosisNecroptosisCell Cycle Arrest
Gomisin G MDA-MB-231No induction[1][2]Not reportedG1 phase arrest[1][2]
Gomisin J MCF-7Minimal inductionPredominantly induced[3][4][5]Not reported
MDA-MB-231InducedLower level of inductionNot reported
Gomisin M2 MDA-MB-231Induced[7][8]Not reportedNot reported
HCC1806Induced[7][8]Not reportedNot reported
Schizandrin *T47DNot reportedNot reportedInduced[6][9]

*Schizandrin is a related lignan from Schisandra chinensis and is included for its reported effect on a breast cancer cell line.

Signaling Pathways Modulated by Gomisins

Several Gomisin compounds have been shown to modulate specific signaling pathways that are crucial for breast cancer cell proliferation and survival.

Gomisin G Signaling Pathway in MDA-MB-231 Cells

Gomisin G has been demonstrated to inhibit the AKT signaling pathway, leading to a downstream decrease in Cyclin D1 and subsequent cell cycle arrest at the G1 phase in the triple-negative breast cancer cell line MDA-MB-231.[1][2]

Gomisin_G_Pathway Gomisin_G Gomisin G AKT AKT Gomisin_G->AKT CyclinD1 Cyclin D1 AKT->CyclinD1 G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest

Caption: Gomisin G inhibits AKT, leading to Cyclin D1 downregulation and G1 arrest.

Gomisin M2 Signaling Pathway in TNBC Cells

In triple-negative breast cancer cells such as MDA-MB-231 and HCC1806, Gomisin M2 has been found to downregulate the Wnt/β-Catenin signaling pathway, which is known to play a critical role in cancer stem cell self-renewal.[7][8]

Gomisin_M2_Pathway Gomisin_M2 Gomisin M2 Wnt_beta_Catenin Wnt/β-Catenin Pathway Gomisin_M2->Wnt_beta_Catenin Proliferation Cell Proliferation (Cancer Stem Cells) Wnt_beta_Catenin->Proliferation

Caption: Gomisin M2 suppresses the Wnt/β-Catenin pathway, inhibiting proliferation.

Experimental Protocols

The methodologies summarized below are based on the descriptions provided in the cited literature. For complete details, please refer to the original publications.

Cell Culture and Viability Assays
  • Cell Lines and Culture: Breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7, T47D, ZR75-1, HCC1806) and the non-malignant breast epithelial cell line (MCF10A) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with various concentrations of Gomisin compounds or DMSO (as a control) for specified durations (e.g., 3 and 5 days).[2] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry for Apoptosis: Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with Gomisin, harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were analyzed by a flow cytometer.

  • Flow Cytometry for Cell Cycle Analysis: For cell cycle analysis, Gomisin-treated cells were harvested, fixed (e.g., in 70% ethanol), and stained with a solution containing PI and RNase A. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1][2]

Western Blot Analysis
  • Protein Extraction and Quantification: Cells were lysed in RIPA buffer, and the total protein concentration was determined using a BCA protein assay kit.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., AKT, Cyclin D1, β-catenin, cleaved caspase-3, PARP). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for evaluating the effects of Gomisin compounds on breast cancer cell lines.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Mechanistic Assays Cell_Culture Breast Cancer Cell Line Culture Treatment Gomisin Treatment (Dose- and Time-dependent) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Assay Mechanistic Assays Treatment->Mechanism_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle Cell Cycle Analysis (PI Staining) Western_Blot Western Blot (Signaling Proteins)

Caption: General workflow for in vitro analysis of Gomisin effects on breast cancer cells.

References

Gomisin E and NADPH Oxidase: A Comparative Guide to its Regulatory Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gomisin E and other compounds in the regulation of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). The following sections detail the available experimental data, outline relevant methodologies, and visualize the pertinent biological pathways to offer an objective assessment of this compound's potential as a modulator of NADPH oxidase activity.

Quantitative Comparison of NADPH Oxidase Inhibitors

CompoundTarget/Assay SystemIC50 ValueReference
Gomisin T NOX2 (PLB-985 cells)9.4 ± 3.6 µM[1]
Pregomisin NOX2 (PLB-985 cells)62.9 ± 11.3 µM[1]
Gomisin C FMLP-stimulated O2- formation (rat neutrophils)21.5 ± 4.2 µg/mL[2][3]
Gomisin C PMA-stimulated O2- formation (rat neutrophils)26.9 ± 2.1 µg/mL[2][3]
Apocynin PMA-stimulated HL-60 cells (L012 assay)97 µM[4]
VAS3947 PMA-stimulated HL-60 cells (L012 assay)2 µM[4]
VAS3947 HL-60 cell-mediated cytochrome c reduction1 µM[4]
Diphenyleneiodonium (DPI) General flavoprotein inhibitorPotent, but non-specific

Note: The IC50 values for Gomisin C are provided in µg/mL. For comparison, the approximate molar concentration for an IC50 of 25 µg/mL for Gomisin C (Molar Mass ≈ 414.47 g/mol ) is ~60 µM.

Experimental Protocols

The validation of NADPH oxidase regulation by compounds like this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the comparative data.

Cellular NADPH Oxidase Activity Assay (Luminol/L-012-based)

This protocol is adapted from methods used to assess NADPH oxidase activity in cell lines such as HL-60 or PLB-985.

  • Cell Preparation:

    • Culture human promyelocytic leukemia cells (e.g., HL-60 or PLB-985) under standard conditions.

    • Differentiate cells into a neutrophil-like phenotype by incubation with dimethyl sulfoxide (DMSO) for 5-7 days.

    • Harvest and resuspend the differentiated cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • Assay Procedure:

    • Seed the differentiated cells into a 96-well white opaque plate.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes).

    • Add a luminol-based substrate (e.g., L-012) and horseradish peroxidase (HRP) to each well.

    • Stimulate NADPH oxidase activity by adding an agonist such as phorbol 12-myristate 13-acetate (PMA).

    • Immediately measure the chemiluminescence using a microplate reader over a time course.

  • Data Analysis:

    • Calculate the rate of ROS production from the slope of the chemiluminescence curve.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Superoxide Dismutase (SOD)-Inhibitable Cytochrome c Reduction Assay

This spectrophotometric assay is a classic method for measuring superoxide production.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., phosphate-buffered saline).

    • Add cytochrome c to the buffer.

    • In parallel reactions, include superoxide dismutase (SOD) as a negative control to confirm the specificity of superoxide detection.

  • Assay Procedure:

    • In a 96-well plate, add the reaction mixture containing cytochrome c.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding a source of NADPH oxidase (e.g., cell lysate or purified enzyme) and the substrate NADPH.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 550 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction using the extinction coefficient.

    • The SOD-inhibitable portion of the rate represents the NADPH oxidase activity.

    • Determine the percent inhibition by comparing the activity in the presence of the inhibitor to the vehicle control.

Visualizing the Role of this compound in NADPH Oxidase Regulation

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's regulation of NADPH oxidase and a typical experimental workflow for its validation.

GomisinE_Pathway cluster_cell Cell GomisinE This compound NOX_complex NADPH Oxidase (NOX) Complex GomisinE->NOX_complex Inhibition ROS Reactive Oxygen Species (ROS) NOX_complex->ROS Production Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Proposed mechanism of this compound-mediated apoptosis via inhibition of NADPH oxidase and subsequent reduction in ROS production.

Experimental_Workflow start Start: Prepare Cell Culture treatment Treat cells with This compound or control start->treatment stimulate Stimulate NADPH oxidase (e.g., PMA) treatment->stimulate measure Measure ROS production (Luminol/Cytochrome c assay) stimulate->measure analyze Data Analysis: Calculate IC50 measure->analyze end End: Validate Inhibitory Effect analyze->end

Caption: A typical experimental workflow for validating the inhibitory effect of this compound on NADPH oxidase activity.

Discussion and Future Directions

The available evidence on lignans from Schisandra chinensis, particularly Gomisin T and Gomisin C, strongly suggests that this compound is a promising candidate for the regulation of NADPH oxidase. Studies on Gomisin L1 further support the involvement of this class of compounds in modulating NADPH oxidase-dependent ROS production, which can lead to significant cellular outcomes such as apoptosis in cancer cells.[5][6][7]

However, to definitively validate the role of this compound, further research is required. Specifically, studies determining the direct IC50 of this compound on various NADPH oxidase isoforms are crucial. Mechanistic studies to elucidate the precise binding site and mode of inhibition would also be highly valuable for drug development professionals. The experimental protocols outlined in this guide provide a solid framework for conducting such validation studies.

References

A Comparative Analysis of Gomisin D, J, and O on Photoprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive comparative study has elucidated the photoprotective properties of three dibenzocyclooctadiene lignans—Gomisin D, Gomisin J, and Gomisin O—highlighting their potential as agents in the development of skincare and dermatological treatments. The investigation focused on their ability to mitigate the damaging effects of UVA and UVB radiation on human keratinocytes. Key findings indicate that Gomisin D and J, in particular, exhibit significant protective effects against UV-induced cellular damage.

Executive Summary of Comparative Photoprotective Performance

Experimental data reveals that both Gomisin D and Gomisin J confer notable protection to human keratinocytes upon exposure to UVA and UVB radiation. These compounds were observed to enhance cell viability, reduce cytotoxicity, and suppress the generation of intracellular reactive oxygen species (ROS), a key driver of photoaging and skin cancer. In contrast, Gomisin O demonstrated limited to no significant photoprotective activity in the conducted assays. Gomisin D emerged as a particularly potent agent, not only in photoprotection but also in exhibiting anti-melanogenic properties.

Quantitative Data Summary

The photoprotective effects of Gomisin D, J, and O were quantified through a series of in vitro assays on human HaCaT keratinocytes. The cells were pre-treated with 30 µM of each Gomisin for one hour before being subjected to UVA (20 J/cm²) or UVB (50 mJ/cm²) irradiation. The subsequent analysis of cell viability, cytotoxicity (LDH release), and intracellular ROS production provided the basis for this comparative guide.

Table 1: Effect of Gomisins on Keratinocyte Viability Post-UV Irradiation[1][2][3]
Treatment GroupMean Viability (%) vs. Control (No UV)
UVA Irradiation (20 J/cm²)
UVA Only55.2%
Gomisin D + UVA78.5%
Gomisin J + UVA72.3%
Gomisin O + UVA58.1%
UVB Irradiation (50 mJ/cm²)
UVB Only60.8%
Gomisin D + UVB82.4%
Gomisin J + UVB75.9%
Gomisin O + UVB63.2%
Table 2: Effect of Gomisins on LDH Release (Cytotoxicity) in Keratinocytes Post-UV Irradiation[1][2][3]
Treatment GroupMean LDH Release (%) vs. Control
UVA Irradiation (20 J/cm²)
UVA Only100% (Baseline for comparison)
Gomisin D + UVA45.3%
Gomisin J + UVA58.7%
Gomisin O + UVA95.2%
UVB Irradiation (50 mJ/cm²)
UVB Only100% (Baseline for comparison)
Gomisin D + UVB40.1%
Gomisin J + UVB52.6%
Gomisin O + UVB92.8%
Table 3: Effect of Gomisins on Intracellular ROS Production in Keratinocytes Post-UV Irradiation[1]
Treatment GroupMean Fluorescence Intensity (Arbitrary Units)
UVA Irradiation (20 J/cm²)
UVA Only~350
Gomisin D + UVA~150
Gomisin J + UVA~200
Gomisin O + UVA~340
UVB Irradiation (50 mJ/cm²)
UVB Only~400
Gomisin D + UVB~180
Gomisin J + UVB~230
Gomisin O + UVB~390

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Human keratinocyte HaCaT cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the experiments, cells were seeded in appropriate plates and grown to 80-90% confluency. One hour prior to UV irradiation, the culture medium was replaced with a medium containing 30 µM of Gomisin D, J, or O.

UV Irradiation Procedure

A UV irradiation chamber equipped with UVA (320-400 nm) and UVB (280-320 nm) lamps was used. The irradiation doses were 20 J/cm² for UVA and 50 mJ/cm² for UVB. Control groups were sham-irradiated.

Cell Viability Assay (CCK-8 Assay)[1][4][5][6][7][8]
  • HaCaT cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours.

  • Cells were pre-treated with Gomisins for 1 hour, followed by UVA or UVB irradiation.

  • After 24 hours of incubation post-irradiation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • The plate was incubated for 2 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control group.

Cytotoxicity Assay (LDH Release Assay)[1][9][10][11][12][13]
  • HaCaT cells were cultured and treated in 96-well plates as described above.

  • After 24 hours post-irradiation, the culture supernatant was collected.

  • The amount of lactate dehydrogenase (LDH) released into the supernatant was quantified using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The absorbance of the reaction product was measured at the appropriate wavelength (typically 490 nm).

  • Cytotoxicity was expressed as a percentage of the LDH released from the positive control (cells treated with a lysis solution).

Intracellular ROS Measurement[1][14][15][16][17][18]
  • HaCaT cells were cultured and treated in appropriate plates or chamber slides.

  • After UV irradiation and a subsequent incubation period, the cells were loaded with 10 µM 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester (CM-H2DCFDA) for 30 minutes at 37°C in the dark.

  • The cells were then washed with phosphate-buffered saline (PBS).

  • The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a fluorescence microscope or a flow cytometer.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and a key signaling pathway influenced by Gomisin D.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Irradiation cluster_assays Post-Irradiation Analysis (24h) cluster_data Data Analysis cell_culture HaCaT Cell Culture seeding Seeding in 96-well plates cell_culture->seeding gomisin_treatment Pre-treatment with Gomisin D, J, or O (30 µM, 1h) seeding->gomisin_treatment uv_irradiation UVA (20 J/cm²) or UVB (50 mJ/cm²) Irradiation gomisin_treatment->uv_irradiation cck8 Cell Viability (CCK-8) uv_irradiation->cck8 ldh Cytotoxicity (LDH) uv_irradiation->ldh ros Intracellular ROS uv_irradiation->ros data_analysis Comparative Analysis of Photoprotective Effects cck8->data_analysis ldh->data_analysis ros->data_analysis

Caption: Experimental workflow for assessing the photoprotective properties of Gomisins.

melanogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular aMSH α-MSH MC1R MC1R aMSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Melanogenesis Melanogenesis (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenesis Activates GomisinD Gomisin D GomisinD->PKA Inhibits Phosphorylation GomisinD->CREB Inhibits Phosphorylation

Caption: Gomisin D's inhibitory effect on the α-MSH-induced melanogenesis pathway.[1][2][3]

References

Safety Operating Guide

Proper Disposal Procedures for Gomisin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Gomisin E waste must be treated as hazardous and disposed of through an approved waste disposal facility. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is crucial for personnel safety and environmental protection.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

Proper handling of this compound requires an understanding of its chemical and toxicological properties. This information is critical for implementing appropriate safety measures and disposal procedures.

ParameterValueSource
Chemical Formula C28H34O9[1]
Molecular Weight 514.56 g/mol [1][2]
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[2]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]
Primary Hazards May cause eye, skin, and respiratory tract irritation.[2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound waste, from the point of generation to final collection.

  • Waste Segregation: Designate a specific, clearly labeled container for this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[3][4] Keep it separate from non-hazardous laboratory trash.[5]

  • Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be compatible with the chemical nature of this compound and any solvents it may be dissolved in.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[3]

    • Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[3]

    • Keep the waste container closed except when adding waste.

  • Request for Pickup: Once the waste container is full or is ready for disposal according to your institution's guidelines, contact your EHS department to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.[2]

  • Disposal of Empty Containers:

    • Empty containers that held this compound powder should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[4]

    • The rinsate must be collected and treated as hazardous waste and added to the this compound waste container.[4]

    • After rinsing, deface the label on the empty container before disposal in the appropriate solid waste stream.

Experimental Protocol: Handling and Waste Generation in a Cell-Based Assay

This hypothetical protocol illustrates the points at which this compound waste is generated and requires proper disposal.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Methodology:

  • Stock Solution Preparation:

    • In a chemical fume hood, wearing appropriate PPE, weigh out 10 mg of this compound powder.

    • Dissolve the powder in 1.9434 mL of a suitable solvent (e.g., DMSO) to create a 10 mM stock solution.[6]

    • Any disposable materials used in this step (e.g., weigh boat, pipette tips) that come into contact with pure this compound must be disposed of in the designated this compound solid waste container.

  • Cell Treatment:

    • Culture cancer cells in multi-well plates.

    • Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.

    • Add the this compound-containing media to the cells. All pipette tips and serological pipettes used to handle the this compound solutions are considered contaminated and must be disposed of as hazardous waste.

  • Incubation and Analysis:

    • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

    • Following incubation, the cell culture media containing this compound must be aspirated and collected into a liquid waste container designated for this compound.

    • The multi-well plates, once emptied of the hazardous media, should be disposed of in the solid hazardous waste container.

  • Post-Experiment Cleanup:

    • Decontaminate the work area (e.g., biosafety cabinet) with an appropriate cleaning solution.

    • All disposable PPE (gloves, lab coat) used during the experiment should be disposed of in the designated solid hazardous waste stream.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Gomisin_E_Disposal_Workflow cluster_lab Laboratory Operations A This compound Use (e.g., Experiment) B Contaminated Solid Waste (Pipette tips, gloves, etc.) A->B C Contaminated Liquid Waste (Media, stock solutions) A->C D Solid Waste Container (Labeled Hazardous) B->D E Liquid Waste Container (Labeled Hazardous) C->E F Satellite Accumulation Area (SAA) (Secondary Containment) D->F E->F G EHS Waste Pickup F->G Scheduled Pickup H Approved Hazardous Waste Disposal Facility G->H

References

Personal protective equipment for handling Gomisin E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Gomisin E. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this compound.

Chemical and Physical Properties

This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schizandra chinensis.[1] A summary of its key chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C₂₈H₃₄O₉PubChem[2]
Molecular Weight 514.56 g/mol DC Chemicals[3]
CAS Number 72960-21-5DC Chemicals[3]
Appearance PowderDC Chemicals[3]
Storage Temperature -20°C (powder) or -80°C (in solvent)DC Chemicals[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.
Source: DC Chemicals Safety Data Sheet[3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[3]Protects eyes from dust and potential splashes.
Hand Protection Protective gloves (e.g., nitrile).[3]Prevents skin contact.
Skin and Body Impervious clothing, such as a lab coat.[3]Protects skin from accidental exposure.
Respiratory Suitable respirator.[3]Required when handling the powder outside of a ventilated enclosure.
Engineering Controls Use in an area with appropriate exhaust ventilation.[3]Minimizes inhalation of dust and aerosols.
Accessible safety shower and eye wash station.[3]For immediate response in case of accidental exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram outlines the recommended procedure from preparation to post-experiment cleanup.

GomisinE_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare Work Area in Ventilated Hood A->B C 3. Weigh this compound Powder B->C D 4. Prepare Stock Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Surfaces E->F G 7. Segregate Waste F->G H 8. Doff PPE G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Prepare Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood or other ventilated enclosure to avoid the formation of dust and aerosols.[3]

  • Weighing: Carefully weigh the required amount of this compound powder. Use anti-static measures if necessary.

  • Solution Preparation: Prepare stock solutions by dissolving the powder in an appropriate solvent. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]

  • Experimentation: Conduct the experiment following the established laboratory protocol.

  • Decontamination: After use, decontaminate all work surfaces with an appropriate cleaning agent.

  • Waste Segregation: Separate waste into solid and liquid streams for proper disposal.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination, given its high aquatic toxicity.[3]

GomisinE_Disposal_Plan This compound Disposal Plan cluster_waste_streams Waste Streams cluster_disposal_path Disposal Pathway Solid Solid Waste (Contaminated PPE, consumables) Segregate Segregate at Source Solid->Segregate Liquid Liquid Waste (Unused solutions, contaminated solvents) Liquid->Segregate Label Clearly Label as 'this compound Waste' Segregate->Label Dispose Dispose via Approved Waste Disposal Plant Label->Dispose

Caption: Logical flow for the disposal of this compound waste.

Disposal Protocol:

  • Avoid Environmental Release: Do not release this compound into the environment.[3] Prevent it from entering drains, water courses, or the soil.[3]

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, sealed container.

    • Label the container clearly as "Hazardous Waste: this compound."

  • Liquid Waste:

    • Collect all unused solutions and contaminated solvents in a separate, sealed, and clearly labeled waste container.

  • Final Disposal: Dispose of all this compound waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.